Lumazine
Description
This compound has been reported in Formica polyctena with data available.
structure
Structure
3D Structure
Properties
IUPAC Name |
1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUUXMDVNYCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060068 | |
| Record name | Lumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-21-8 | |
| Record name | Lumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pteridinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pteridine-2,4-diol monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260MF9U4WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 6,7-dimethyl-8-ribityllumazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 6,7-dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (Vitamin B2). This document consolidates critical data on its chemical and physical properties, including spectroscopic and crystallographic information. Detailed protocols for its enzymatic synthesis and characterization are provided to support researchers in the fields of biochemistry, microbiology, and drug development. Furthermore, this guide presents visualizations of its chemical structure and biosynthetic pathway to facilitate a deeper understanding of its biological significance.
Chemical Structure and Properties
6,7-dimethyl-8-ribitylthis compound is a pteridine derivative with the chemical formula C₁₃H₁₈N₄O₆. Its structure consists of a this compound core (a pteridine-2,4(1H,3H)-dione) substituted with two methyl groups at positions 6 and 7, and a ribityl group at position 8.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-dimethyl-8-ribitylthis compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₄O₆ | [1][2] |
| Molar Mass | 326.31 g/mol | [1][2] |
| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [1] |
| CAS Number | 2535-20-8 | [3] |
| Appearance | Solid | [1] |
| logP | -3.145 | [1] |
Spectroscopic Data
The spectroscopic properties of 6,7-dimethyl-8-ribitylthis compound are crucial for its identification and quantification.
UV-Visible Spectroscopy: In aqueous solution at pH 6.9, 6,7-dimethyl-8-ribitylthis compound exhibits a characteristic absorption spectrum with a maximum at approximately 411 nm.[4] The molar absorptivity at 408 nm has been reported to be 10,300 M⁻¹cm⁻¹.[1][5][6]
Biosynthesis
6,7-dimethyl-8-ribitylthis compound is the penultimate precursor in the biosynthesis of riboflavin.[10] Its formation is catalyzed by the enzyme 6,7-dimethyl-8-ribitylthis compound synthase (EC 2.5.1.78), also known as this compound synthase.[11][12][13] The enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[4][10]
Experimental Protocols
Enzymatic Synthesis of 6,7-dimethyl-8-ribitylthis compound
This protocol is based on the enzymatic reaction catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase.
Materials:
-
6,7-dimethyl-8-ribitylthis compound synthase (purified)
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
-
3,4-dihydroxy-2-butanone 4-phosphate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Incubator or water bath at 37°C
-
HPLC system for product purification and analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a suitable concentration of purified 6,7-dimethyl-8-ribitylthis compound synthase, and the substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. Optimal substrate concentrations should be determined based on the kinetic parameters of the specific enzyme preparation.[13]
-
Incubate the reaction mixture at 37°C. The reaction time will depend on the enzyme concentration and activity.
-
Monitor the formation of 6,7-dimethyl-8-ribitylthis compound by taking aliquots at different time points and analyzing them by HPLC. The product can be detected by its absorbance at approximately 411 nm.[4]
-
Once the reaction is complete, the product can be purified from the reaction mixture using preparative HPLC.
Assay of 6,7-dimethyl-8-ribitylthis compound Synthase Activity
This spectrophotometric assay measures the rate of formation of 6,7-dimethyl-8-ribitylthis compound.
Materials:
-
Cell-free extract or purified 6,7-dimethyl-8-ribitylthis compound synthase
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione solution
-
3,4-dihydroxy-2-butanone 4-phosphate solution
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 411 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and 3,4-dihydroxy-2-butanone 4-phosphate.
-
Initiate the reaction by adding the enzyme preparation (cell-free extract or purified enzyme).
-
Immediately monitor the increase in absorbance at 411 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar absorptivity of 6,7-dimethyl-8-ribitylthis compound (10,300 M⁻¹cm⁻¹ at 408 nm) to convert the change in absorbance to the concentration of product formed.[1][5][6]
Crystallographic Data
Conclusion
This technical guide has summarized the key structural, physicochemical, and biosynthetic aspects of 6,7-dimethyl-8-ribitylthis compound. The provided data and protocols are intended to serve as a valuable resource for researchers investigating the riboflavin biosynthesis pathway and for those involved in the development of novel antimicrobial agents targeting this essential metabolic route. Further research to obtain a complete set of assigned NMR data and a high-resolution crystal structure of the isolated compound would be beneficial for a more detailed understanding of its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nat.vu.nl [nat.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of riboflavin. Enzymatic formation of 6,7-dimethyl-8-ribitylthis compound by heavy riboflavin synthase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Lumazine Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lumazine biosynthesis pathway, a critical segment of the riboflavin (vitamin B2) synthesis pathway in Escherichia coli. Understanding this pathway is crucial for the development of novel antimicrobial agents, as it is essential for many pathogenic bacteria but absent in humans. This document details the core enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway and associated research workflows.
The Core Pathway: From GTP to 6,7-Dimethyl-8-ribitylthis compound
The biosynthesis of 6,7-dimethyl-8-ribitylthis compound in E. coli is a multi-step enzymatic process that converges with another branch to produce riboflavin. The pathway begins with guanosine 5'-triphosphate (GTP) and D-ribulose 5-phosphate. The key enzymes involved are encoded by the ribA, ribD, ribB, and ribE genes, which are scattered across the E. coli chromosome.[1]
The initial steps, catalyzed by GTP cyclohydrolase II (RibA) and the bifunctional deaminase/reductase (RibD), convert GTP into 5-amino-6-(D-ribitylamino)uracil. Concurrently, 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) converts D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate.[1]
The penultimate step, and the focus of this guide, is catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase (this compound synthase), encoded by the ribE gene.[2] This enzyme facilitates the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribitylthis compound, phosphate, and water.[2] In E. coli, this compound synthase is a homo-oligomeric enzyme that forms an icosahedral capsid of 60 subunits.[3]
The final step in riboflavin biosynthesis is the dismutation of two molecules of 6,7-dimethyl-8-ribitylthis compound to form one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, catalyzed by riboflavin synthase (RibC).
Below is a diagram illustrating the core enzymatic reactions leading to the formation of 6,7-dimethyl-8-ribitylthis compound.
Quantitative Data
This section summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway in E. coli.
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in E. coli
| Enzyme (Gene) | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/h/mg) | Reference |
| GTP cyclohydrolase II (RibA) | GTP | 41 | 0.064 | - | [4][5] |
| 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | D-Ribulose 5-phosphate | 277 ± 3 | 0.037 ± 0.003 | - | [6][7] |
| Bifunctional deaminase/reductase (RibD) | - | - | - | - | |
| Deaminase activity | - | - | 6.17 | - | [8][9] |
| Reductase activity | - | - | 0.32 | - | [8][9] |
| 6,7-dimethyl-8-ribitylthis compound synthase (RibE) | 5-amino-6-(D-ribitylamino)uracil | 4.2 | - | 11800 | [2] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 62 | - | 11800 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in E. coli.
Cloning, Expression, and Purification of Recombinant this compound Synthase (RibE)
This protocol describes the process for producing and purifying recombinant E. coli this compound synthase.
-
Gene Amplification and Cloning:
-
The ribE gene is amplified from E. coli K-12 genomic DNA using polymerase chain reaction (PCR) with primers containing appropriate restriction sites (e.g., NdeI and BamHI).
-
The PCR product and an expression vector (e.g., pET series) are digested with the corresponding restriction enzymes.
-
The digested gene is ligated into the expression vector.
-
The ligation product is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
-
-
Protein Expression:
-
The verified plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
If the protein is expressed with a polyhistidine tag, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
The purified protein is dialyzed against a storage buffer and its concentration determined. Protein purity is assessed by SDS-PAGE.
-
Enzyme Assays
GTP Cyclohydrolase II (RibA) Assay: The activity of RibA can be determined by monitoring the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. The product can be converted to a fluorescent derivative, 6,7-dimethylpterin, which is then quantified by fluorescence HPLC.
3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) Assay: A colorimetric assay can be used to measure the production of the terminal ketone in 3,4-dihydroxy-2-butanone 4-phosphate by reacting it with creatine and naphthol.[6][7]
This compound Synthase (RibE) Assay: The formation of 6,7-dimethyl-8-ribitylthis compound can be monitored spectrophotometrically or fluorometrically due to its fluorescent properties. The reaction mixture typically contains the purified enzyme, 5-amino-6-(D-ribitylamino)uracil, and 3,4-dihydroxy-2-butanone 4-phosphate in a suitable buffer.
Metabolite Analysis by HPLC and UPLC-MS
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for the separation and quantification of riboflavin and its precursors in bacterial cultures.[10][11]
-
Sample Preparation:
-
Bacterial cultures are centrifuged to separate the cells from the supernatant.
-
The supernatant can be directly analyzed or subjected to solid-phase extraction for sample cleanup and concentration.
-
For intracellular metabolite analysis, cells are quenched and extracted using methods such as cold methanol extraction.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for the separation of riboflavin and its intermediates.
-
The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Detection:
-
Riboflavin and this compound derivatives are fluorescent and can be detected using a fluorescence detector.
-
Mass spectrometry provides high sensitivity and specificity for the identification and quantification of metabolites.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying the this compound biosynthesis pathway and the logical relationships in its regulation.
Conclusion
The this compound biosynthesis pathway in E. coli represents a well-characterized yet promising area for further research, particularly in the context of antimicrobial drug development. The enzymes in this pathway, being essential for bacterial survival and absent in humans, are attractive targets for selective inhibition. This guide has provided a foundational understanding of the core pathway, compiled key quantitative data, and outlined robust experimental protocols to facilitate further investigation. The provided workflows offer a starting point for systematic research into the individual enzymes and the overall regulation of this vital metabolic route. Further studies, including high-resolution structural analysis of enzyme-inhibitor complexes and detailed in vivo metabolic flux analysis, will be instrumental in leveraging this knowledge for therapeutic applications.
References
- 1. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Biosynthesis of riboflavin. This compound synthase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of riboflavin. Single turnover kinetic analysis of GTP cyclohydrolase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic analysis of the Escherichia coli ribD-encoded bifunctional deaminase-reductase involved in riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis - Biochemistry - Figshare [figshare.com]
- 10. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Lumazine in Riboflavin (Vitamin B2) Synthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Riboflavin (vitamin B2) is an essential vitamin, serving as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a vast array of metabolic redox reactions. While humans obtain riboflavin from their diet, most bacteria, fungi, and plants synthesize it de novo. This pathway, absent in humans, presents a compelling target for the development of novel antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of the later stages of riboflavin biosynthesis, focusing on the central role of the pteridine intermediate, 6,7-dimethyl-8-ribityllumazine. We will delve into the enzymatic catalysis, reaction mechanisms, quantitative data, and detailed experimental protocols relevant to the key enzymes: this compound synthase and riboflavin synthase.
Introduction to the Riboflavin Biosynthesis Pathway
The biosynthesis of one molecule of riboflavin initiates from one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[3][4] A series of enzymatic reactions converts these precursors into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. These two molecules then serve as the substrates for this compound synthase, which catalyzes their condensation to form 6,7-dimethyl-8-ribitylthis compound.[2][5] This this compound derivative is the direct precursor to riboflavin.[6] The final step in the pathway is an unusual dismutation reaction catalyzed by riboflavin synthase, where two molecules of 6,7-dimethyl-8-ribitylthis compound are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled back into the pathway.[3][7]
This compound Synthase: The Penultimate Step
This compound synthase (LS), systematically named 5-amino-6-(D-ribitylamino)uracil butanedionetransferase (EC 2.5.1.78), catalyzes the formation of 6,7-dimethyl-8-ribitylthis compound from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[8][9] This enzyme is a subject of intense research due to its unique quaternary structures, which can range from pentamers and decamers to icosahedral capsids composed of 60 subunits, and its potential applications in nanotechnology and vaccine development.[8][10][11]
Enzymatic Reaction and Mechanism
The condensation reaction catalyzed by this compound synthase involves the formation of a Schiff base intermediate and subsequent cyclization to form the pteridine ring system of the this compound product.[12][13] The active site is located at the interface of adjacent subunits within the oligomeric structure.[12]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of this compound synthase have been determined for various organisms. These values are crucial for understanding the enzyme's efficiency and for the design of potential inhibitors.
| Organism | Substrate | Km (µM) | Vmax (nmol mg-1 min-1) | Reference |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13 | [14] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13 | [14] | |
| Brucella abortus (Type I RibH1) | 18 | [5] |
Table 1: Kinetic parameters of this compound Synthase from different organisms.
Experimental Protocol: this compound Synthase Assay
A continuous spectrophotometric assay is commonly used to determine the activity of this compound synthase.
Principle: The formation of 6,7-dimethyl-8-ribitylthis compound is monitored by the increase in absorbance at 410 nm.[14]
Reagents:
-
1 M Potassium phosphate buffer, pH 7.0
-
10 mM 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione stock solution
-
10 mM 3,4-dihydroxy-2-butanone 4-phosphate stock solution
-
Purified this compound synthase
Procedure:
-
Prepare an assay mixture containing 100 mM potassium phosphate buffer, pH 7.0.
-
Add the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, to the desired final concentrations (e.g., starting with concentrations around their Km values).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified this compound synthase.
-
Immediately monitor the increase in absorbance at 410 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 6,7-dimethyl-8-ribitylthis compound at 410 nm.
Riboflavin Synthase: The Final Step
Riboflavin synthase (RS) (EC 2.5.1.9) catalyzes the mechanistically unique and final step in riboflavin biosynthesis.[15] It facilitates a dismutation reaction involving two molecules of 6,7-dimethyl-8-ribitylthis compound to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[2][15]
Enzymatic Reaction and Mechanism
The reaction proceeds through the formation of a pentacyclic intermediate.[1][15] The enzyme holds the two substrate molecules in an anti-parallel orientation, facilitating the transfer of a four-carbon unit from one this compound molecule (the donor) to the other (the acceptor).[15][16]
Quantitative Data: Enzyme Kinetics
Kinetic studies of riboflavin synthase provide insights into its catalytic efficiency and substrate affinity.
| Organism | Substrate | Km (µM) | Vmax (nmol mg-1 min-1) | Reference |
| Photobacterium leiognathi (Wild-type) | 6,7-dimethyl-8-ribitylthis compound | 2.7 | - | [7] |
| Photobacterium leiognathi (N-terminal domain) | 6,7-dimethyl-8-ribitylthis compound | 3.2 | - | [7] |
Table 2: Kinetic parameters of Riboflavin Synthase from Photobacterium leiognathi. Vmax was reported to be 2.5-fold higher for the wild-type enzyme compared to the N-terminal domain.[7]
Experimental Protocol: Riboflavin Synthase Assay
The activity of riboflavin synthase can be measured by monitoring the formation of riboflavin, which has a characteristic absorbance maximum at 445 nm.[7]
Principle: The production of riboflavin from 6,7-dimethyl-8-ribitylthis compound is followed by the increase in absorbance at 445 nm.
Reagents:
-
50 mM Potassium phosphate buffer, pH 7.0
-
1 mM 6,7-dimethyl-8-ribitylthis compound stock solution
-
Purified riboflavin synthase
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, pH 7.0.
-
Add 6,7-dimethyl-8-ribitylthis compound to a final concentration of 20 µM.
-
Equilibrate the mixture to room temperature, protecting it from light.
-
Initiate the reaction by adding a specific concentration of purified riboflavin synthase (e.g., 2-10 µM).
-
Monitor the increase in absorbance at 445 nm over time using a spectrophotometer.
-
Calculate the rate of riboflavin formation using its molar extinction coefficient at 445 nm.
Experimental Workflows and Signaling Pathways
Riboflavin Biosynthesis Pathway
Caption: Overview of the late stages of the riboflavin biosynthesis pathway.
Experimental Workflow for Enzyme Purification
Caption: A general experimental workflow for the purification of recombinant enzymes.
Drug Development Implications
The absence of the riboflavin biosynthesis pathway in humans makes the enzymes involved, particularly this compound synthase and riboflavin synthase, attractive targets for the development of novel antimicrobial drugs.[1][2] The detailed structural and mechanistic understanding of these enzymes, coupled with the quantitative kinetic data, provides a solid foundation for structure-based drug design and high-throughput screening of inhibitor libraries. The development of potent and selective inhibitors against these enzymes could lead to a new class of antibiotics with a novel mechanism of action, which is crucial in the face of rising antibiotic resistance.
Conclusion
6,7-Dimethyl-8-ribitylthis compound stands as a critical intermediate in the biosynthesis of riboflavin, positioned at the crossroads of two highly specialized enzymatic reactions. This compound synthase and riboflavin synthase, the enzymes responsible for its formation and subsequent conversion, represent key control points in the pathway and are validated targets for antimicrobial drug discovery. The technical details provided in this guide, from reaction mechanisms to experimental protocols, are intended to serve as a valuable resource for researchers and professionals working to further elucidate this vital metabolic pathway and to exploit its potential for therapeutic intervention.
References
- 1. Pre-steady-state kinetic analysis of riboflavin synthase using a pentacyclic reaction intermediate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-based model of the reaction catalyzed by this compound synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Encapsulation in an Engineered this compound Synthase Protein Cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Biosynthesis of riboflavin. Single turnover kinetic analysis of GTP cyclohydrolase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kjom.org [kjom.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. This compound synthase - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Biosynthesis of riboflavin. Single turnover kinetic analysis of 6,7-dimethyl-8-ribitylthis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic modeling of riboflavin biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. food-chemistry.com [food-chemistry.com]
- 15. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Discovery and Analysis of Naturally Occurring Lumazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumazine derivatives, a class of pteridine compounds, are found across various domains of life, playing critical roles in fundamental biological processes. Initially identified as key intermediates in the biosynthesis of riboflavin (vitamin B2), their known biological functions have expanded to include modulation of the immune system and participation in bacterial bioluminescence. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of naturally occurring this compound derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and analytical workflows to facilitate further research and drug development efforts in this area.
Introduction
Natural products containing the this compound motif were first isolated in 1940.[1] These compounds are relatively rare, with fewer than 100 naturally occurring this compound derivatives having been identified to date.[1][2] The most well-characterized of these is 6,7-dimethyl-8-(1'-D-ribityl)this compound, the immediate precursor to riboflavin.[3] The enzyme responsible for its synthesis, this compound synthase, has been a subject of extensive study and is a potential target for antimicrobial agents.[4]
Beyond their role in vitamin biosynthesis, this compound derivatives have been implicated in other significant biological phenomena. In certain species of bioluminescent bacteria, a this compound protein binds 6,7-dimethyl-8-(1'-D-ribityl)this compound, which acts as a fluorophore, modulating the color of the emitted light.[5][6] More recently, derivatives of the riboflavin synthesis pathway, including lumazines, have been identified as potent activators of Mucosal-Associated Invariant T (MAIT) cells, highlighting a novel role in the innate immune system.[7][8][9] This discovery has opened new avenues for research into infectious diseases, autoimmune disorders, and cancer.[10]
This guide will delve into the core aspects of naturally occurring this compound derivatives, providing the necessary technical details to support advanced research and development.
Key Naturally Occurring this compound Derivatives and Their Biological Significance
While 6,7-dimethyl-8-(1'-D-ribityl)this compound is the most prominent, several other this compound derivatives have been isolated from various natural sources, including fungi and bacteria.
-
6,7-dimethyl-8-(1'-D-ribityl)this compound: The central intermediate in the biosynthesis of riboflavin.[3] It is formed by the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by this compound synthase.[11]
-
This compound Peptides (e.g., Terrelumamides A and B): Isolated from the marine-derived fungus Aspergillus terreus, these compounds consist of a 1-methylthis compound-6-carboxylic acid core linked to amino acid residues.[12][13] They have shown potential in improving insulin sensitivity and exhibit fluorescence changes upon binding to DNA.[12]
-
Photothis compound V: A novel MR1 ligand with four identified isomers produced by Mycobacterium smegmatis. These isomers differ in the position of a hydroxyl group and demonstrate differential activation of MAIT cells.[14]
-
7-hydroxy-6-methyl-8-D-ribitylthis compound (RL-6-Me-7-OH): A known MAIT cell agonist, although less potent than the pyrimidine precursors.[8][10]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and properties of this compound derivatives and the enzymes involved in their metabolism.
Table 1: Kinetic Parameters of this compound Synthase from Various Organisms
| Organism | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) | Citation |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [11] |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [11] |
Table 2: Inhibition Constants (Ki) of this compound Synthase Inhibitors
| Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type | Citation |
| Schizosaccharomyces pombe | Tetraazaperylenehexaone derivative | 66 ± 13 (Tris buffer) | Competitive | [4] |
| Schizosaccharomyces pombe | Tetraazaperylenehexaone derivative | 22 ± 4 (Phosphate buffer) | Competitive | [4] |
| Schizosaccharomyces pombe | 1,3,6,8-Tetrahydroxy-2,7-naphthyridine | 350 ± 76 | Competitive | [4] |
| Mycobacterium tuberculosis | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | 95 | - | |
| Mycobacterium tuberculosis | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | 3.7 | - |
Table 3: Binding Affinities (Kd) and Fluorescence Properties
| Molecule | Binding Partner | Kd (µM) | Fluorescence Quantum Yield (ΦF) | Excitation Max (nm) | Emission Max (nm) | Citation |
| Riboflavin | S. pombe this compound Synthase | 1.2 | < 0.02 (when bound) | - | - | [11] |
| This compound | - | - | 0.44 (acidic), 0.08 (alkaline) | - | 375 and 465 | [15] |
| 6,7-dimethyl-8-ribitylthis compound | This compound Protein (P. leiognathi) | - | - | 420 | 475 | [5] |
| 6,7-dimethyl-8-ribitylthis compound | - | - | - | 410 | - | [16][17] |
| Riboflavin | - | - | - | 450 | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound derivatives.
Protocol for Isolation of this compound Derivatives from Bioluminescent Bacteria
This protocol is adapted from methods for isolating this compound proteins and can be modified for the purification of the this compound ligands themselves.[5][18]
-
Cell Culture and Harvest:
-
Inoculate a suitable luminescent bacterial strain (e.g., Photobacterium phosphoreum or Photobacterium leiognathi) in a nutrient-rich seawater-based medium.
-
Grow the culture at an appropriate temperature (e.g., 18-22°C) with aeration until late logarithmic or early stationary phase.
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 10 mM EDTA and 1 mM DTT).
-
Lyse the cells by sonication on ice or using a French press.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.
-
-
Chromatographic Purification:
-
Anion Exchange Chromatography: Load the supernatant onto a DEAE-cellulose or similar anion exchange column equilibrated with the lysis buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl in lysis buffer). Collect fractions and monitor for fluorescence characteristic of this compound derivatives (excitation ~420 nm, emission ~475 nm).
-
Size Exclusion Chromatography: Pool the fluorescent fractions and concentrate them. Apply the concentrated sample to a size exclusion column (e.g., Sephadex G-100) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl) to separate the this compound-binding proteins from other components.
-
Hydrophobic Interaction Chromatography: For further purification, apply the sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.
-
-
Dissociation and Final Purification of this compound Derivative:
-
To isolate the this compound derivative from its binding protein, denature the protein using methods such as treatment with 6 M guanidine HCl or by boiling.
-
The released this compound derivative can then be separated from the denatured protein by reverse-phase HPLC.
-
Protocol for HPLC Analysis of Pteridines
This protocol provides a general framework for the analysis of pteridines, including this compound derivatives, in biological samples.[1][19][20][21][22]
-
Sample Preparation:
-
For urine or cerebrospinal fluid, an oxidation step is often required to convert reduced pteridines to their more stable, fluorescent forms. This can be achieved by adding an acidic iodine solution (e.g., 0.1 M I2 in 0.2 M KI, acidified with HCl).
-
Stop the reaction by adding ascorbic acid.
-
Centrifuge the sample to remove any precipitate.
-
For plant or fungal extracts, perform a solid-phase extraction (SPE) cleanup step using a suitable cartridge (e.g., C18 or ENV+).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Eluent A: Aqueous buffer (e.g., 15 mM Tris-HCl, pH 6.8).
-
Eluent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be 0-20% B over 20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection:
-
Fluorescence Detector: Excitation at ~350-360 nm and emission at ~440-450 nm for general pteridines. For specific lumazines, use their characteristic wavelengths (e.g., Ex: 420 nm, Em: 475 nm).
-
Electrochemical Detector: For sensitive detection of redox-active pteridines.
-
Mass Spectrometer (LC-MS): For definitive identification and quantification.
-
-
Protocol for this compound Synthase Activity Assay
This assay measures the enzymatic formation of 6,7-dimethyl-8-ribitylthis compound.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM DTT.
-
Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
-
Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate.
-
Enzyme: Purified this compound synthase.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and both substrates at desired concentrations.
-
Initiate the reaction by adding the enzyme.
-
Monitor the formation of 6,7-dimethyl-8-ribitylthis compound by measuring the increase in fluorescence at 470 nm with excitation at 408 nm in a temperature-controlled fluorometer.
-
Alternatively, the reaction can be monitored by HPLC.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence increase over time.
-
To determine Km and Vmax, vary the concentration of one substrate while keeping the other at a saturating concentration. Fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, perform the assay in the presence of various concentrations of the inhibitor to determine the Ki and the mechanism of inhibition.
-
Protocol for Structural Elucidation by NMR Spectroscopy
This provides a general workflow for determining the structure of a purified, unknown this compound derivative.[6][23][24][25]
-
Sample Preparation:
-
Dissolve the purified compound (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6, CD3OD).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
1D Spectra:
-
1H NMR: Provides information on the number, chemical environment, and connectivity of protons.
-
13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identify the number and type of carbon atoms (CH, CH2, CH3).
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.
-
-
-
Structure Elucidation:
-
Integrate the data from all NMR experiments to piece together the molecular structure.
-
Use HMBC correlations to establish the overall carbon skeleton and the connections between different structural motifs.
-
Use COSY to trace out spin systems.
-
Use NOESY/ROESY to determine the relative stereochemistry.
-
Compare the obtained spectra with those of known this compound derivatives if available.
-
Signaling Pathways and Experimental Workflows
Riboflavin Biosynthesis Pathway
The biosynthesis of riboflavin is a well-conserved pathway in microorganisms and plants, with 6,7-dimethyl-8-ribitylthis compound as a key intermediate.
MAIT Cell Activation by this compound Derivatives
This compound derivatives, as byproducts of the microbial riboflavin synthesis pathway, can be presented by the non-classical MHC class I-related protein (MR1) to activate MAIT cells.
Experimental Workflow for Studying MAIT Cell Activation
This workflow outlines the key steps to investigate the activation of MAIT cells by specific this compound derivatives.[26][27][28]
Experimental Workflow for Luciferase-Lumazine Protein Interaction Assay
This workflow describes how to study the interaction between luciferase and this compound protein in bacterial bioluminescence.[29][30][31][32][33]
Conclusion and Future Directions
The field of naturally occurring this compound derivatives has evolved significantly from its origins in the study of riboflavin biosynthesis. The discovery of their roles in immunology and bioluminescence has broadened their importance and potential for therapeutic and biotechnological applications. The development of potent and specific inhibitors of this compound synthase remains a promising avenue for novel antimicrobial drug discovery. Furthermore, the ability of this compound derivatives to modulate MAIT cell activity opens up new possibilities for the development of novel vaccines and immunotherapies.
Future research should focus on the discovery and characterization of new this compound derivatives from diverse natural sources. A deeper understanding of the structure-activity relationships governing their interaction with MR1 and the MAIT cell receptor will be crucial for the rational design of agonists and antagonists. The development of more sensitive and high-throughput analytical methods will further accelerate progress in this exciting field. This guide provides a solid foundation of data and protocols to support these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally Occurring Lumazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of riboflavin. The reaction catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel this compound Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of this compound proteins from Photobacterium leiognathi and Photobacterium phosphoreum: bioluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Trifluoromethyl)this compound derivatives as 19F NMR probes for this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Isomers of Photothis compound V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound peptides from the marine-derived fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Isomers of Photothis compound V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jbete.org [jbete.org]
- 19. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 29. chinbullbotany.com [chinbullbotany.com]
- 30. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Firefly Luciferase Complementation Imaging Assay for Protein-Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Enzymatic Core of Riboflavin Synthesis: A Technical Guide to Lumazine Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumazine synthase (EC 2.5.1.78) stands as a pivotal enzyme in the biosynthesis of riboflavin (Vitamin B2), catalyzing the penultimate step in this essential metabolic pathway.[1] Its absence in animals, coupled with its necessity in various pathogens, elevates its status as a promising target for the development of novel anti-infective agents. This technical guide provides an in-depth exploration of the enzymatic mechanism of this compound synthase, compiling structural data, kinetic parameters, and detailed experimental methodologies. The intricate catalytic process and common experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of redox reactions in all domains of life. While animals obtain riboflavin through their diet, most bacteria, fungi, and plants synthesize it de novo.[2] this compound synthase catalyzes the formation of 6,7-dimethyl-8-ribitylthis compound from 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate.[3] The unique, often icosahedral, structure of the enzyme complex and its crucial metabolic role have made it a subject of intense research, not only for its potential as a drug target but also for its applications in nanotechnology and vaccine development.[4][5]
Structural Overview
This compound synthase is a homo-oligomeric enzyme that exhibits remarkable architectural diversity across different species, assembling into pentamers, decamers, or icosahedral capsids composed of 60 identical subunits (60-mers).[2][6] These 60-subunit capsids form a hollow sphere with a diameter of approximately 16 nm.[2] High-resolution crystal structures have been determined for this compound synthase from various organisms, including Bacillus subtilis, Aquifex aeolicus, Bacillus anthracis, and Mycobacterium tuberculosis.[4][7][8][9]
The active site of this compound synthase is located at the interface between adjacent subunits within a pentamer.[8] Structural studies have identified several highly conserved amino acid residues that are crucial for substrate binding and catalysis.
Key Active Site Residues
Structural and mutagenesis studies have pinpointed several key residues essential for the catalytic activity of this compound synthase.[7] While the exact numbering may differ between species, the following residues are consistently implicated in the enzyme's function:
-
Phenylalanine (Phe22): This residue is thought to stabilize the binding of the pyrimidine substrate through π-stacking interactions.[10]
-
Histidine (His88): Plays a critical role in the proton transfer steps of the catalytic mechanism.[7]
-
Arginine (Arg127): This highly conserved residue is crucial for binding the phosphate group of L-3,4-dihydroxy-2-butanone-4-phosphate via electrostatic interactions.[7]
-
Lysine (Lys135) and Glutamate (Glu138): These residues are also implicated in the catalytic process, likely participating in proton abstraction and donation.[7]
Enzymatic Mechanism and Kinetics
The reaction catalyzed by this compound synthase is a complex condensation reaction. A detailed, structure-based catalytic mechanism has been proposed, involving several key steps.
Catalytic Cycle
The proposed catalytic cycle of this compound synthase is as follows:
-
Substrate Binding: The two substrates, 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate, bind to the active site.
-
Schiff Base Formation: A Schiff base intermediate is formed between the carbonyl group of L-3,4-dihydroxy-2-butanone-4-phosphate and an amino group of the pyrimidine substrate.[7]
-
Phosphate Elimination: The phosphate group is eliminated from the intermediate.[7]
-
Cyclization: The intermediate undergoes an intramolecular cyclization.[7]
-
Dehydration: A final dehydration step yields the product, 6,7-dimethyl-8-ribitylthis compound, and two molecules of water.[1]
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple assembly states of this compound synthase: a model relating catalytic function and molecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. japer.in [japer.in]
- 10. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Function of the Bacterial ribE Gene Product: 6,7-dimethyl-8-ribityllumazine Synthase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the bacterial ribE gene, which primarily encodes the enzyme 6,7-dimethyl-8-ribityllumazine synthase (LS), a critical component of the riboflavin (vitamin B2) biosynthesis pathway. Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a wide array of cellular redox reactions. As this pathway is present in bacteria but absent in vertebrates, its enzymes, including LS, represent promising targets for the development of novel antimicrobial agents. This guide details the enzyme's function, structure, and catalytic mechanism, presents key quantitative data, outlines detailed experimental protocols for its study, and discusses its potential as a therapeutic target.
Introduction: The Role of the ribE Gene in Riboflavin Biosynthesis
Riboflavin is a vital nutrient for all living organisms, serving as the precursor for FMN and FAD. These flavocoenzymes are essential for the metabolic activity of numerous oxidoreductases involved in energy production, DNA repair, and cellular respiration.[1] While higher organisms obtain riboflavin from their diet, most bacteria and fungi synthesize it de novo. This metabolic distinction makes the riboflavin biosynthesis pathway a compelling area for antimicrobial drug discovery.[2]
The bacterial genes responsible for riboflavin synthesis are often organized in a rib operon, though their arrangement can vary significantly between species.[3][4][5] The gene commonly designated as ribE or ribH encodes the enzyme 6,7-dimethyl-8-ribitylthis compound synthase (EC 2.5.1.78), hereafter referred to as this compound Synthase (LS).[3][6] This enzyme catalyzes the penultimate step in the pathway: the condensation of two substrate molecules to form 6,7-dimethyl-8-ribitylthis compound, the direct precursor to riboflavin.[7]
A note on nomenclature: The naming of riboflavin synthesis genes can be inconsistent across bacterial species. In some literature, particularly concerning Escherichia coli, ribE may refer to the α-subunit of riboflavin synthase, the enzyme for the final step.[5] However, a more common annotation, particularly in organisms like Bacillus subtilis, designates the this compound synthase gene as ribH.[4] In this guide, we focus on the function of the this compound synthase enzyme, acknowledging that it may be encoded by either ribE or ribH depending on the organism.[8]
The Riboflavin Biosynthesis Pathway
The synthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate. The pathway involves a series of enzymatic conversions to produce the key intermediate, 6,7-dimethyl-8-ribitylthis compound, which is then dismutated to form riboflavin. The pyrimidine-containing product of the final reaction is recycled back into the pathway as a substrate for this compound synthase.[1][9]
Molecular Function and Structure of this compound Synthase
This compound synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.[10] The proposed catalytic mechanism involves the formation of a Schiff base intermediate between the two substrates, followed by the elimination of a phosphate group, tautomerization, and finally, ring closure to form the this compound product.[6][11] Several highly conserved active site residues, including Phe22, His88, and Arg127 (in B. subtilis), are critical for catalysis.[11]
Structurally, bacterial this compound synthases are fascinating homo-oligomeric proteins that form large, cage-like structures.[12][13] Depending on the species, these complexes can be pentamers, decamers, or icosahedral capsids composed of 60 identical subunits.[12][14] For example, the LS from Aquifex aeolicus forms a highly thermostable 60-mer, while the enzyme from Mycobacterium tuberculosis is a pentamer.[15][16] The active sites are located at the interfaces between adjacent subunits.[2] This cage-like architecture has generated significant interest for applications in nanotechnology and drug delivery.[12]
Quantitative Data on this compound Synthase
The enzymatic activity and structural characteristics of this compound synthase have been determined for various bacterial species. This quantitative data is crucial for designing kinetic assays, developing inhibitors, and understanding the enzyme's biological role.
Table 1: Structural Data for Bacterial this compound Synthases
| Organism | PDB ID | Quaternary Structure | Resolution (Å) | Reference(s) |
|---|---|---|---|---|
| Aquifex aeolicus | 1HQK | 60-mer (Icosahedral) | 1.60 | [15] |
| Aquifex aeolicus | 7X7M | 60-mer (Icosahedral) | 1.42 | [17] |
| Mycobacterium tuberculosis | 1W29 | Pentamer | 2.00 | [16] |
| Bacillus anthracis | 3O1I | 60-mer (Icosahedral) | 3.50 |[18] |
Table 2: Enzyme Kinetic Parameters for this compound Synthase
| Organism | Substrate | Km (µM) | Vmax / Rate | Reference(s) |
|---|---|---|---|---|
| Schizosaccharomyces pombe¹ | 5-amino-6-ribitylamino-uracil | 5 | 13,000 nmol·mg⁻¹·h⁻¹ | [19] |
| 3,4-dihydroxy-2-butanone 4-P | 67 | " | [19] | |
| Brucella abortus (RibH1) | Not specified | - | 18 nmol·mg⁻¹·min⁻¹ | [7][20] |
| Bacillus subtilis | 5-amino-6-ribitylamino-uracil | - | 0.02 s⁻¹·µM⁻¹ (rate constant) | [10] |
¹Note: S. pombe is a yeast; data is included for comparative purposes as bacterial kinetic data is sparse in the literature.
Table 3: Inhibitors of Bacterial this compound Synthase
| Organism | Inhibitor Compound | Inhibition Type | Ki / Kd | Reference(s) |
|---|---|---|---|---|
| M. tuberculosis | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine | Competitive | 3.7 µM | [21] |
| M. tuberculosis | (E)-5-nitro-6-(2-hydroxystyryl)pyrimidine | Competitive | 95 µM | [21] |
| M. tuberculosis | Compound A39 (proprietary) | - | 2.3 nM (Kd) | [2] |
| M. tuberculosis | Compound A52 (proprietary) | - | 48 nM (Kd) | [2] |
| B. anthracis | Compound JC33 (purine derivative) | Competitive | 23 nM | [18] |
| B. anthracis | Compound TS23 (purine derivative) | Competitive | 140 nM |[18] |
This compound Synthase as a Therapeutic Target
The essentiality of the riboflavin pathway for many pathogenic bacteria, coupled with its absence in humans, makes this compound synthase an ideal target for novel antibiotics.[2] An effective inhibitor would block the production of riboflavin, leading to bacterial cell death or growth inhibition. The development of species-specific inhibitors is possible by exploiting the structural differences in the active sites of LS from different bacteria.
Detailed Experimental Protocols
This section provides generalized methodologies for the study of bacterial this compound synthase. These protocols may require optimization for specific bacterial species and laboratory conditions.
Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of LS in E. coli and subsequent purification. For thermostable LS like that from A. aeolicus, a heat treatment step is highly effective for initial purification.[15]
Methodology:
-
Gene Amplification and Cloning: The ribE or ribH gene is amplified from the bacterial genome of interest using PCR. The amplicon is then cloned into a suitable expression vector, such as pET28a, which may add a polyhistidine tag for purification.[14][17]
-
Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain like BL21(DE3).[17] A large-scale culture is grown in LB media at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with an optimized concentration of IPTG (e.g., 0.2-1.0 mM) and the culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[17]
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.
-
Purification:
-
(Optional) Heat Treatment: For thermostable LS, the clarified lysate can be heated (e.g., 70°C for 15 minutes) to denature and precipitate most native E. coli proteins.[15] The sample is then centrifuged again to remove precipitates.
-
Affinity Chromatography: If a His-tag was used, the supernatant is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography (SEC): For final polishing and buffer exchange, the eluted protein is passed through a SEC column (e.g., Superdex 200) to separate the LS oligomers from any remaining contaminants and aggregates.
-
-
Verification: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay.
Enzymatic Assay for this compound Synthase Activity
The activity of LS can be monitored continuously using a spectrophotometer. The formation of the product, 6,7-dimethyl-8-ribitylthis compound, results in an increase in absorbance at specific wavelengths. A fluorescence-based assay can also be used for high-throughput screening.[21][22]
Methodology:
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT.[18]
-
Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
-
Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate.
-
Enzyme: Purified this compound synthase.
-
-
Procedure:
-
Set a spectrophotometer to the desired temperature (e.g., 37°C) and wavelength (e.g., 408 nm, the absorbance maximum of the product).
-
In a quartz cuvette, combine the assay buffer, a fixed, saturating concentration of one substrate, and the purified enzyme.
-
Allow the mixture to equilibrate to the assay temperature.
-
Initiate the reaction by adding the second substrate at various concentrations.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
For determining kinetic parameters, plot V₀ against the concentration of the varied substrate.
-
Fit the resulting data to the Michaelis-Menten equation to calculate Km and Vmax.
-
-
Inhibitor Screening: For inhibitor studies, the assay is performed with fixed substrate concentrations in the presence of varying concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition and the inhibition constant (Ki).[22]
Genetic Manipulation of the ribE Gene
Creating gene knockouts or conditional knockdown strains is essential for validating the role of LS in bacterial viability and for studying its function in vivo.[2][8]
Methodology for Gene Deletion (e.g., using homologous recombination):
-
Construct Deletion Cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target ribE/ribH gene is constructed using PCR.
-
Transformation: The linear deletion cassette is introduced into the target bacterial strain via electroporation. The strain should express a recombinase system (e.g., Lambda Red) to facilitate homologous recombination.
-
Selection and Verification: Transformants are selected on agar plates containing the appropriate antibiotic. Successful gene replacement is verified by colony PCR using primers that flank the ribE/ribH locus and by DNA sequencing.
-
Complementation: To confirm that any observed phenotype is due to the gene deletion, the mutant strain can be complemented by introducing a plasmid carrying a wild-type copy of the ribE/ribH gene. Restoration of the wild-type phenotype confirms the gene's function.[8]
Conclusion
The bacterial ribE gene product, 6,7-dimethyl-8-ribitylthis compound synthase, is a highly conserved and essential enzyme in the riboflavin biosynthesis pathway. Its unique structural features and critical catalytic role, combined with its absence in humans, establish it as a prime target for the development of new antibacterial drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the function of this enzyme and exploit its potential in the fight against bacterial pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent antimycobacterial agents targeting this compound synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of riboflavin biosynthesis gene duplication and transporter in Aeromonas salmonicida virulence in marine teleost fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribitylthis compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Deletion in ribE Encoding this compound Synthase Contributes to Nitrofurantoin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of riboflavin. Single turnover kinetic analysis of 6,7-dimethyl-8-ribitylthis compound synthase [pubmed.ncbi.nlm.nih.gov]
- 11. A structure-based model of the reaction catalyzed by this compound synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Structural study and thermodynamic characterization of inhibitor binding to this compound synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evolution of vitamin B2 biosynthesis: 6,7-dimethyl-8-ribitylthis compound synthases of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and Development of a Small Molecule Library with this compound Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel this compound Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Lumazine Synthase: A Comprehensive Technical Guide to Oligomeric States and Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine synthase (LS) is a crucial enzyme in the riboflavin (vitamin B2) biosynthesis pathway in plants, fungi, and various microorganisms.[1][2][3] Beyond its enzymatic role, LS has garnered significant attention for its remarkable ability to self-assemble into highly ordered, stable, and symmetric oligomeric structures.[4][5] These attributes make it a compelling scaffold for a range of biotechnological and biomedical applications, including drug delivery, vaccine development, and nanotechnology.[4][5] This technical guide provides an in-depth exploration of the oligomeric states and assembly of this compound synthase, offering valuable insights for researchers and professionals in drug development.
Oligomeric States of this compound Synthase
This compound synthase exhibits a fascinating diversity in its quaternary structure, assembling into various oligomeric forms depending on the species of origin.[4][6] The fundamental building block of these assemblies is a monomer, which then associates into pentamers, decamers, and most notably, icosahedral capsids composed of 60 subunits (a dodecamer of pentamers).[3][6][7] Some conditions can even induce the formation of larger assemblies.[7][8]
The primary oligomeric states observed are:
-
Pentamers: The basic structural and functional unit for many this compound synthases is a homopentamer.[9] In some organisms, particularly fungi like Saccharomyces cerevisiae and Candida albicans, the pentamer is the stable, soluble form of the enzyme.[9]
-
Decamers: In certain bacteria, such as Brucella abortus, this compound synthase can exist as a dimer of pentamers, forming a decameric structure.[3][10]
-
Icosahedral Capsids (60-mers): The most extensively studied form of this compound synthase is the icosahedral capsid, a virus-like particle (VLP) comprising 60 identical subunits arranged with 5:3:2 symmetry.[8][11][12] This structure is common in many bacteria, such as Bacillus subtilis and Aquifex aeolicus, as well as in plants.[8][11] The icosahedral shell has an external diameter of approximately 16 nm.[11][13]
-
Larger Assemblies: Under specific conditions, such as changes in pH or buffer composition, some this compound synthases, like that from B. subtilis, can form larger capsids with diameters around 30 nm, potentially consisting of 180 or more subunits.[3][7][8]
The structural integrity and stability of these oligomers are influenced by a network of non-covalent interactions at the subunit interfaces, including hydrophobic interactions, hydrogen bonds, and salt bridges.[1]
Data Presentation: Physicochemical Properties of this compound Synthase Oligomers
The following table summarizes key quantitative data for various this compound synthase oligomers from different species.
| Species | Oligomeric State | Molecular Weight (kDa) | Hydrodynamic Diameter (nm) | Melting Temperature (Tm) (°C) | PDB ID |
| Aquifex aeolicus | Icosahedron (60-mer) | ~960 | ~16 | 120 | 1HQK[14] |
| Bacillus subtilis | Icosahedron (60-mer) | ~1,000 | ~15.6 | - | 1RVV |
| Bacillus anthracis | Icosahedron (60-mer) | - | 15.5 ± 0.19 | 52.0 and 93.6 | 3F2N[1] |
| Saccharomyces cerevisiae | Pentamer | 90 | - | - | 1D3Z[9] |
| Brucella abortus | Decamer (dimer of pentamers) | ~170 | - | - | 1XN1 |
| Salmonella typhimurium | Icosahedron (60-mer) | - | - | - | 3MK3[15] |
Assembly of this compound Synthase
The formation of this compound synthase oligomers is a self-assembly process driven by the intrinsic properties of the protein subunits and influenced by the surrounding physicochemical environment. The assembly pathway for icosahedral capsids is thought to proceed through the formation of stable pentameric intermediates, which then associate to form the complete 60-subunit capsid.
Factors influencing the assembly and stability of these structures include:
-
pH and Buffer Conditions: The oligomeric state of some this compound synthases is highly dependent on pH and the composition of the buffer.[7][8] For instance, B. subtilis this compound synthase can transition from a 60-mer to a larger capsid at alkaline pH.[3]
-
Amino Acid Sequence: Specific amino acid residues at the interfaces between subunits play a critical role in determining the final quaternary structure.[1][4] Insertions or deletions in certain loop regions can prevent the formation of icosahedral capsids, favoring pentameric or decameric forms.[2]
-
Ligand Binding: The binding of substrates, products, or inhibitors to the active site, which is located at the interface between adjacent subunits within a pentamer, can influence the stability and assembly of the oligomer.[1]
Logical Workflow for Investigating this compound Synthase Oligomerization
The following diagram illustrates a typical experimental workflow for characterizing the oligomeric states and assembly of this compound synthase.
References
- 1. Structural study and thermodynamic characterization of inhibitor binding to this compound synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Structural studies of this compound synthases : thermostability, catalytic mechanism and molecular assembly - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tailoring this compound synthase assemblies for bionanotechnology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple assembly states of this compound synthase: a model relating catalytic function and molecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The atomic structure of pentameric this compound synthase from Saccharomyces cerevisiae at 1.85 A resolution reveals the binding mode of a phosphonate intermediate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-electron structures of the extreme thermostable enzymes Sulfur Oxygenase Reductase and this compound Synthase | PLOS One [journals.plos.org]
- 13. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Crystal structure analysis of icosahedral this compound synthase from Salmonella typhimurium, an antibacterial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of Lumazine Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine protein (LumP) is a non-catalytic protein found in bioluminescent marine bacteria of the genera Photobacterium and Vibrio.[1][2] It functions as a key component of the bacterial bioluminescence system, acting as a secondary emitter that shifts the wavelength of light produced by luciferase.[2] This technical guide provides a comprehensive overview of the core biochemical properties of this compound protein, with a focus on its structure, spectral characteristics, ligand binding, and its role in bioluminescence. The information is presented to be a valuable resource for researchers in biochemistry, structural biology, and those involved in the development of fluorescent protein technologies and drug discovery.
Molecular Structure and Physicochemical Properties
This compound protein is a monomeric protein with a molecular weight of approximately 20-21 kDa.[3][4] It is characterized by its acidic nature, with isoelectric points (pI) for its two isomers reported as 4.9 and 5.0.[3] Structurally, LumP is homologous to the enzyme riboflavin synthase.[1][5] It consists of two similar domains, though only the N-terminal domain is responsible for ligand binding.[5][6] This single ligand binding site is a key feature that distinguishes it from the catalytically active riboflavin synthase, which possesses a second binding site.[1] The protein's sequence contains a single tryptophan residue, which has been utilized in fluorescence studies to probe its structure and dynamics.[4][7]
Table 1: Physicochemical Properties of this compound Protein
| Property | Photobacterium phosphoreum | Photobacterium leiognathi | Reference(s) |
| Molecular Weight | ~20,000 Da | ~21,300 Da | [3][4] |
| Isoelectric Point (pI) | 4.9 and 5.0 | 4.38 and 4.45 | [3][4] |
| Stoichiometry of Ligand Binding | 1:1 | 1:1 | [4] |
| Quaternary Structure | Monomer | Monomer | [3][8] |
Spectral Properties
The defining characteristic of this compound protein is its intense blue fluorescence, which arises from the non-covalent binding of a prosthetic group, 6,7-dimethyl-8-(1'-D-ribityl)this compound.[9] The binding of this ligand results in a significant blue shift of its fluorescence emission maximum compared to the free this compound in solution.[1] This spectral tuning is attributed to the rigid binding of the this compound in a highly polar environment within the protein's binding pocket.[1]
Table 2: Spectral Properties of this compound Protein and its Ligand
| Species | Absorption Maximum (λmax) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference(s) |
| This compound Protein (P. phosphoreum) | 417 nm | 475 nm | - | 0.58 (at 2°C) | 13.8 ns (at 20°C) | [10][11][12] |
| This compound Protein (P. leiognathi) | 420 nm | 475 nm | 10,100 M-1cm-1 (at 420 nm) | - | - | [10] |
| Free 6,7-dimethyl-8-ribitylthis compound | ~408 nm | 490 nm | 10,300 M-1cm-1 (at 410 nm) | - | 9.6 ns | [1][8][11] |
Ligand Binding and Affinity
This compound protein exhibits high affinity and specificity for its native ligand, 6,7-dimethyl-8-ribitylthis compound. The binding is a rapid, 1:1 equilibrium.[9] The dissociation constant (Kd) is in the nanomolar to low micromolar range, indicating a tight interaction.[9][11] The binding is influenced by environmental factors such as temperature, pH, and ionic strength, with dissociation favored by increases in temperature or decreases in pH and ionic strength.[9] Studies with various synthetic this compound derivatives have revealed the stereospecificity of the binding, with the configuration of the ribityl side chain being crucial for high-affinity interaction.[11]
Table 3: Dissociation Constants (Kd) for this compound Protein Ligand Binding
| Ligand | Dissociation Constant (Kd) | Conditions | Reference(s) |
| 6,7-dimethyl-8-(1'-D-ribityl)this compound (Native Ligand) | 5 x 10-8 M | 4°C, pH 7.0, 67 mM phosphate | [9] |
| D-Xylityl derivative | 0.3 µM | 20°C, pH 7.0 | [11] |
| 3'-Deoxy-D-ribityl derivative | 0.3 µM | 20°C, pH 7.0 | [11] |
| D-Erythrityl derivative | 1-2 µM | 20°C, pH 7.0 | [11] |
| L-Arabityl derivative | 1-2 µM | 20°C, pH 7.0 | [11] |
Biological Function and Signaling Pathway
The primary biological role of this compound protein is to modulate the color of bioluminescence in bacteria. In the absence of LumP, bacterial luciferase emits a broad spectrum of light with a maximum around 496 nm.[2] However, in the presence of LumP, a non-radiative energy transfer process, known as Bioluminescence Resonance Energy Transfer (BRET), occurs.[2][13] The excited state of the luciferase-flavin intermediate acts as the energy donor, transferring its energy to the this compound ligand bound to LumP, which then becomes the final emitter of light at a shorter wavelength (around 475 nm).[2] This process requires the formation of a transient protein-protein complex between luciferase and this compound protein.[2]
Experimental Protocols
Purification of Native this compound Protein from Photobacterium
This protocol outlines a general procedure for the purification of this compound protein from bacterial cell paste.
-
Cell Lysis: Resuspend frozen cell paste of Photobacterium phosphoreum or P. leiognathi in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C. The exact percentage should be optimized for the specific protein. Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA) and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Since this compound protein is anionic (pI ~4.4-5.0), anion-exchange chromatography is effective.[3][4]
-
Equilibrate a DEAE-Sephadex or similar anion-exchange column with the low-salt buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the low-salt buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl in the same buffer).
-
Collect fractions and monitor for the characteristic blue fluorescence of this compound protein under UV light and measure the absorbance at 280 nm and 417/420 nm.
-
-
Gel Filtration Chromatography: Pool the fluorescent fractions and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-75 or Superdex 75) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). This step separates proteins based on size and removes remaining contaminants.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to confirm the molecular weight and purity. The purified protein should show a single band at ~20-21 kDa.
Determination of Ligand Binding Affinity by Fluorescence Titration
This protocol describes how to determine the dissociation constant (Kd) of a ligand for apothis compound protein (this compound protein without its native ligand).
-
Preparation of Apothis compound Protein: Prepare apoprotein by separating the native this compound ligand from the holoprotein, for example, by ultrafiltration under conditions that favor dissociation (e.g., low pH or high salt).[9] Dialyze the resulting apoprotein extensively against the desired assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Sample Preparation:
-
In a fluorescence cuvette, add a fixed concentration of apothis compound protein (typically in the low nanomolar range, below the expected Kd).
-
Prepare a stock solution of the ligand (e.g., 6,7-dimethyl-8-ribitylthis compound) at a concentration significantly higher than the protein concentration.
-
-
Fluorescence Titration:
-
Measure the initial fluorescence of the apoprotein solution (excitation at ~280 nm for tryptophan fluorescence quenching or ~420 nm for direct this compound fluorescence enhancement).
-
Make sequential additions of small aliquots of the concentrated ligand stock solution to the cuvette containing the apoprotein.
-
After each addition, mix thoroughly and allow the system to reach equilibrium (typically a few minutes).
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the total ligand concentration.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Conclusion
This compound protein represents a fascinating example of molecular adaptation in bioluminescent organisms. Its well-defined biochemical and spectral properties, coupled with its role in BRET, make it a valuable model system for studying protein-ligand interactions, protein-protein interactions, and the principles of fluorescence. The detailed understanding of its structure and function continues to inspire the development of novel fluorescent probes and biosensors for a wide range of applications in biomedical research and biotechnology.
References
- 1. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein purification by IE-chromatography [reachdevices.com]
- 3. mdpi.com [mdpi.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nuvucameras.com [nuvucameras.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. sinobiological.com [sinobiological.com]
- 9. Purification of this compound proteins from Photobacterium leiognathi and Photobacterium phosphoreum: bioluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 13. Time-resolved fluorescence spectroscopy of this compound protein from Photobacterium phosphoreum using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolution of Lumazine Synthase: A Technical Guide to its Structure, Function, and Experimental Analysis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Lumazine synthase (LS) is a crucial enzyme in the riboflavin (vitamin B2) biosynthesis pathway, found in bacteria, archaea, fungi, and plants, but absent in animals. This makes it an attractive target for the development of novel antimicrobial agents. The enzyme exhibits remarkable evolutionary diversity, particularly in its quaternary structure, which ranges from pentameric and decameric assemblies to complex icosahedral capsids. This guide provides a comprehensive overview of the evolution of this compound synthase, detailing its structural variations, catalytic mechanism, and thermostability across different species. It also presents a compilation of detailed experimental protocols for the expression, purification, and characterization of this multifaceted enzyme, alongside a comparative analysis of its kinetic and stability parameters. This technical resource is intended to serve as a valuable reference for researchers in academia and industry engaged in the study of this compound synthase and its potential applications in drug discovery and bionanotechnology.
Introduction to this compound Synthase
This compound synthase (EC 2.5.1.78) catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-(D-ribityl)this compound and phosphate, the penultimate step in the biosynthesis of riboflavin.[1][2] Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital for a wide range of redox reactions in all domains of life. The absence of the riboflavin biosynthesis pathway in animals makes its enzymes, including this compound synthase, promising targets for the development of species-specific antimicrobial drugs.[3]
One of the most fascinating aspects of this compound synthase is its remarkable structural diversity across different species. The enzyme self-assembles into various oligomeric states, including pentamers, decamers (dimers of pentamers), and icosahedral capsids composed of 60 or even 180 or 240 subunits.[3][4][5] This variation in quaternary structure is a testament to the evolutionary pressures that have shaped this enzyme's function and stability in diverse organisms.
Evolution of Quaternary Structure
The monomeric unit of this compound synthase is a relatively small protein of approximately 16-18 kDa.[1] However, these monomers assemble into a variety of stable, functional oligomers. The evolution of these different quaternary structures is thought to be driven by the need for increased stability, compartmentalization of the riboflavin biosynthesis pathway, and potentially other, as-yet-undiscovered functions.
-
Pentameric and Decameric Forms: In some fungi, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, this compound synthase exists as a homopentamer.[5] In the bacterium Brucella abortus, the enzyme forms a decamer, which is essentially a dimer of two pentamers.[3] These smaller oligomeric forms are catalytically active but generally exhibit lower thermal stability compared to their icosahedral counterparts.
-
Icosahedral Capsids: Many bacteria, including Escherichia coli, Bacillus subtilis, and the hyperthermophile Aquifex aeolicus, as well as plants like Spinacia oleracea (spinach), possess this compound synthases that assemble into icosahedral capsids.[3][5] These capsids are highly stable structures, with the 60 subunits arranged in a T=1 icosahedral symmetry. In some bacteria, this protein shell encapsulates the next enzyme in the pathway, riboflavin synthase, forming a multienzyme complex that is thought to enhance catalytic efficiency through substrate channeling.[5]
The transition between these different quaternary structures is determined by specific amino acid sequences, particularly at the interfaces between the pentameric units.[3]
Comparative Analysis of this compound Synthase Properties
The diverse evolutionary paths of this compound synthase are reflected in its biochemical and biophysical properties. This section provides a comparative analysis of the kinetic parameters and thermostability of this compound synthase from different species.
Kinetic Parameters
The catalytic efficiency of this compound synthase varies across species. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme active site per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aquifex aeolicus | 5-amino-6-(ribitylamino)uracil | 5 | - | - | [1] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 130 | - | - | [1] | |
| Schizosaccharomyces pombe | - | - | 0.0019 (Specific Activity) | - | [6] |
| Mycobacterium tuberculosis | - | - | 0.00022 (Specific Activity) | - | [6] |
Thermostability
The thermal stability of this compound synthase is closely linked to its quaternary structure and the organism's optimal growth temperature. Icosahedral forms are generally more stable than pentameric or decameric forms. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is a common measure of thermostability.
| Species | Quaternary Structure | Melting Temperature (Tm) (°C) | Reference |
| Aquifex aeolicus | Icosahedral (60-mer) | 119.9 | [3][7] |
| Bacillus subtilis | Icosahedral (60-mer) | ~93 | [2][5] |
| Bacillus anthracis | Icosahedral (60-mer) | 93.6 | [2][5] |
Note: Thermostability data for this compound synthase from mesophilic eukaryotes such as S. cerevisiae and S. oleracea are not as extensively documented in the form of precise Tm values in the readily available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound synthase.
Protein Expression and Purification
Organism: Escherichia coli (for recombinant expression of various this compound synthases)
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the target this compound synthase is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into an appropriate expression vector, such as pET28a, often with an N- or C-terminal polyhistidine tag to facilitate purification.[4][8]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[4][8]
-
Culture Growth and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance the yield of soluble protein.[2][9]
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.[4]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[4]
-
Size-Exclusion Chromatography: For further purification and to isolate the desired oligomeric state, the eluted protein is subjected to size-exclusion chromatography (gel filtration). The column is pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). Fractions containing the purified this compound synthase are collected and analyzed by SDS-PAGE.[3]
Enzymatic Activity Assay
Principle: The enzymatic activity of this compound synthase can be determined by monitoring the formation of the product, 6,7-dimethyl-8-ribitylthis compound, which is fluorescent. An alternative and more common method involves a coupled assay with riboflavin synthase, where the final product, riboflavin, is monitored spectrophotometrically. A fluorescence-based competitive binding assay has also been developed for high-throughput screening of inhibitors.[6]
Protocol (Fluorescence-based):
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, the substrate 5-amino-6-(D-ribitylamino)uracil, and the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound synthase to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence at an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 490 nm over time using a fluorometer.
-
Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Structural Analysis
-
Crystallization: Purified this compound synthase is concentrated to a suitable concentration (typically 5-10 mg/mL). Crystallization conditions are screened using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made screens. Crystals are grown by equilibrating a drop containing the protein and precipitant solution against a reservoir of the precipitant solution.[1]
-
Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known this compound synthase structure as a search model. The model is then refined against the diffraction data using crystallographic software packages.
-
Sample Preparation: A small aliquot of the purified this compound synthase solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are automatically collected at different orientations of the protein particles.
-
Image Processing and 3D Reconstruction: The individual particle images are picked from the micrographs, aligned, and classified. A 3D reconstruction of the this compound synthase particle is then generated from the 2D class averages.
Visualizing the Evolutionary and Functional Landscape
Graphviz diagrams are used to illustrate key concepts and workflows related to the evolution and study of this compound synthase.
Conclusion and Future Directions
The study of this compound synthase provides a compelling case study in protein evolution, demonstrating how a conserved catalytic function can be housed within remarkably diverse quaternary structures. The evolutionary pressures leading to pentameric, decameric, and icosahedral forms are likely multifaceted, involving requirements for enhanced stability, metabolic channeling, and potentially other biological roles that are yet to be fully elucidated. The absence of this enzyme in humans solidifies its position as a prime target for the development of novel antibiotics. Furthermore, the inherent self-assembling properties and stability of the icosahedral capsids have opened up exciting avenues in bionanotechnology, including their use as nanocontainers for drug delivery and as scaffolds for vaccine development.
Future research will likely focus on several key areas. A more comprehensive understanding of the kinetic and stability parameters of this compound synthase from a wider range of organisms will provide deeper insights into its evolutionary adaptation. High-resolution structural studies of this compound synthases from different evolutionary branches will continue to reveal the molecular determinants of their diverse quaternary structures. Finally, the engineering of this compound synthase capsids for novel applications in medicine and biotechnology remains a vibrant and promising field of research. This technical guide serves as a foundational resource to support these ongoing and future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. japer.in [japer.in]
- 3. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Discovery and Development of a Small Molecule Library with this compound Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Purification and Comparative Characterization of an Enolase from Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-electron structures of the extreme thermostable enzymes Sulfur Oxygenase Reductase and this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Lumazine Synthase Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumazine synthase (LS) is a highly immunogenic protein with a unique self-assembling property, forming capsids of various symmetries (pentameric, decameric, or icosahedral) depending on the species of origin.[1][2][3] This characteristic makes it an attractive scaffold for vaccine development and drug delivery applications.[1][2][4] This document provides a detailed protocol for the expression of recombinant this compound synthase in Escherichia coli (E. coli), a widely used and cost-effective system for producing recombinant proteins.[5][6] The protocol will cover the transformation of the expression vector, induction of protein expression, and purification of the recombinant protein.
Data Presentation
Optimization of protein expression is critical for maximizing yield and ensuring the protein is in a soluble and functional state.[7][8] Key parameters that can be varied include the concentration of the inducer (IPTG), the temperature during induction, and the duration of the induction. The following table summarizes typical ranges and starting points for these parameters when expressing recombinant this compound synthase in E. coli.
| Parameter | Typical Range | Starting Condition | Notes |
| IPTG Concentration | 0.1 mM - 1.0 mM[9][10][11] | 0.1 mM[12] | Higher concentrations can sometimes lead to inclusion body formation.[9][10] A titration is recommended to find the optimal concentration.[10] |
| Induction Temperature | 16°C - 37°C[8][11] | 20°C[4] | Lower temperatures often improve protein solubility and proper folding.[8][11] |
| Induction Time | 2 hours - Overnight[9][11] | Overnight (16-18 hours)[8][13] | Longer induction times at lower temperatures can increase the yield of soluble protein. |
| Optical Density (OD₆₀₀) at Induction | 0.5 - 1.0[4][11][13] | 0.8[4] | Inducing at mid-log phase ensures that the cells are actively dividing and in an optimal state for protein production.[11] |
| Expected Protein Yield | 2 - 100 mg/L of culture[14] | - | Yield is highly dependent on the specific this compound synthase construct, expression conditions, and purification efficiency. |
Experimental Protocols
This protocol describes the transformation of a plasmid vector containing the this compound synthase gene (e.g., pET vector with a His-tag) into a suitable E. coli expression strain (e.g., BL21(DE3)).[11][15]
Materials:
-
This compound synthase expression plasmid
-
Competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin for pET28a)
-
LB broth with appropriate antibiotic
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a vial of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the this compound synthase expression plasmid to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 900 µL of SOC medium (or LB broth) to the tube and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
This protocol outlines the steps for inducing the expression of the target protein.
Materials:
-
Single colony of transformed E. coli
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
-
Shaking incubator
Procedure:
-
Inoculate a single colony from the transformation plate into 10 mL of LB broth containing the appropriate antibiotic.
-
Grow the starter culture overnight at 37°C with shaking.[4]
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture.[4]
-
Grow the large-scale culture at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0.[4]
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[12]
-
Reduce the incubator temperature to 20°C and continue to grow the culture overnight (16-18 hours) with shaking.[4]
-
Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C.[16]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
This protocol describes the purification of this compound synthase with an N-terminal or C-terminal His-tag using Nickel-Nitriloacetic acid (Ni-NTA) affinity chromatography under native conditions.[14][17]
Materials:
-
E. coli cell pellet
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)[18]
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)[18]
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)[18]
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA resin[19]
-
Chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Thaw the cell pellet on ice and resuspend in Lysis Buffer (approximately 5 mL per gram of wet cell paste).[18][20]
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[18][20]
-
Sonicate the cell suspension on ice to lyse the cells.
-
Add DNase I and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.[20]
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing (batch binding).[14][19]
-
Load the lysate-resin slurry onto a chromatography column and collect the flow-through.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[19]
-
Elute the recombinant this compound synthase with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.[18][19]
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure this compound synthase and dialyze against a suitable storage buffer (e.g., PBS).
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and logical relationships in the expression and purification of recombinant this compound synthase.
Caption: Workflow for recombinant this compound synthase expression and purification.
Caption: IPTG induction signaling pathway in the pET expression system.
References
- 1. japer.in [japer.in]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abyntek.com [abyntek.com]
- 6. Bacterial expression systems for recombinant protein production: E. coli and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of proteins in E coli [qiagen.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. nbinno.com [nbinno.com]
- 11. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. sinobiological.com [sinobiological.com]
- 16. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iba-lifesciences.com [iba-lifesciences.com]
- 19. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]
- 20. static.igem.org [static.igem.org]
Application Notes and Protocols: Purification of His-Tagged Lumazine Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine synthase (LS) is a highly promising protein scaffold in nanotechnology and vaccine development due to its ability to self-assemble into well-defined, stable capsids.[1][2] This enzyme, involved in the biosynthesis of riboflavin, can be engineered to display foreign antigens or encapsulate cargo, making it a versatile tool for targeted delivery and immunogen presentation. The addition of a polyhistidine tag (His-tag) to this compound synthase simplifies its purification from recombinant expression systems, most commonly Escherichia coli and mammalian cells. This document provides a detailed protocol for the expression and purification of His-tagged this compound synthase, focusing on Immobilized Metal Affinity Chromatography (IMAC) followed by an optional Size-Exclusion Chromatography (SEC) step for enhanced purity and characterization of the assembled nanoparticles.
Principle of Purification
The purification strategy relies on the high affinity of the polyhistidine tag for divalent metal ions, typically Nickel (Ni²⁺), immobilized on a chromatography resin.
-
Expression: The gene encoding His-tagged this compound synthase is expressed in a suitable host system, such as E. coli BL21(DE3) or Expi293F mammalian cells.
-
Lysis: The cells are harvested and lysed to release the recombinant protein.
-
IMAC Capture: The clarified lysate containing the His-tagged this compound synthase is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) column. The His-tag specifically binds to the Ni²⁺ ions on the resin.
-
Wash: Unbound and weakly bound proteins are washed from the column using a buffer containing a low concentration of a competitive ligand, such as imidazole.
-
Elution: The His-tagged this compound synthase is eluted from the column by increasing the concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺ ions.
-
Polishing (Optional): For applications requiring highly pure and properly assembled nanoparticles, a subsequent size-exclusion chromatography (SEC) step can be employed to separate the this compound synthase capsids from aggregates and monomeric forms.
Experimental Workflow
Caption: Workflow for the purification of His-tagged this compound synthase.
Quantitative Data Summary
The following table provides an example of the data that should be collected during the purification process to assess its efficiency. The values presented are illustrative and will vary depending on the specific this compound synthase construct, expression system, and experimental conditions.
| Purification Step | Total Protein (mg) | His-tagged this compound Synthase (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 200 | 20 | 10 | 100 |
| IMAC Eluate | 15 | 14 | >90 | 70 |
| SEC Pool | 10 | 9.8 | >95 | 49 |
Detailed Experimental Protocols
Protocol 1: Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged this compound synthase. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for improved protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification by IMAC
Buffers Required:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Procedure:
-
Resuspension: Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer. For improved lysis, supplement the buffer with lysozyme (1 mg/mL) and DNase I (10 µg/mL).
-
Lysis: Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating, until the solution is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA column (e.g., 5 mL bed volume) with 5-10 column volumes (CV) of Lysis Buffer.
-
Loading: Apply the clarified lysate to the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound synthase with 5-10 CV of Elution Buffer. Collect fractions of 1-2 mL.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest concentration of pure this compound synthase.
Protocol 3: Size-Exclusion Chromatography (Optional)
Buffer Required:
-
SEC Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for downstream applications (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
Procedure:
-
Concentration: If necessary, concentrate the pooled IMAC fractions using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-400) with at least 2 CV of SEC Buffer.
-
Loading: Load the concentrated protein sample onto the column.
-
Separation: Run the chromatography at a pre-determined flow rate and collect fractions. The assembled this compound synthase capsids will elute in the earlier fractions corresponding to their high molecular weight.
-
Analysis: Analyze the fractions by SDS-PAGE and UV absorbance at 280 nm. Pool the fractions containing the pure, assembled this compound synthase.
Quality Control and Characterization
-
SDS-PAGE: To assess purity and confirm the molecular weight of the this compound synthase monomer. A single band at the expected molecular weight (typically ~17-18 kDa for the monomer) indicates high purity.
-
Western Blot: To specifically detect the His-tagged protein using an anti-His antibody.
-
Protein Concentration: Determined by measuring the absorbance at 280 nm (A₂₈₀) or by using a colorimetric assay such as the Bradford or BCA assay.
-
Transmission Electron Microscopy (TEM): To visualize the assembled this compound synthase nanoparticles and confirm their size and morphology. The particles typically appear as spheres with a diameter of approximately 15 nm.[3]
Logical Relationships in IMAC
Caption: Logical steps in Immobilized Metal Affinity Chromatography.
References
- 1. Soluble overexpression and purification of infectious bursal disease virus capsid protein VP2 in Escherichia coli and its nanometer structure observation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Lumazine Synthase as a Vaccine Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine synthase (LS), a highly conserved enzyme in the riboflavin biosynthesis pathway of bacteria, archaea, and plants, has emerged as a powerful and versatile platform for vaccine development.[1][2][3] This enzyme self-assembles into a highly stable, icosahedral nanoparticle composed of 60 identical subunits (a 60-mer), creating a scaffold with a diameter of approximately 16 nm.[4] The N- and C-termini of each subunit are exposed on the surface of the nanoparticle, allowing for the genetic fusion of antigens. This results in a high-density, repetitive display of the antigen, mimicking the surface of many viruses and pathogens.[5]
The multivalent presentation of antigens on the LS platform leads to enhanced immunogenicity through several mechanisms. The repetitive array of antigens efficiently cross-links B-cell receptors (BCRs), leading to robust B-cell activation and proliferation.[2][5] Furthermore, the particulate nature of the LS scaffold facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), promoting antigen processing and presentation to T-cells, thus stimulating both humoral and cellular immunity.[6][7] LS-based nanoparticles are also highly thermostable, a significant advantage for vaccine manufacturing and distribution.[3]
These application notes provide an overview of the use of this compound synthase as a vaccine delivery platform, along with detailed protocols for the design, production, characterization, and immunological evaluation of LS-based nanoparticle vaccines.
Data Presentation: Quantitative Summary of this compound Synthase Nanoparticle Characteristics and Immunogenicity
The following tables summarize key quantitative data from various studies utilizing the this compound synthase platform for vaccine development.
Table 1: Biophysical Characterization of this compound Synthase Nanoparticles
| Construct | Antigen | Expression System | Hydrodynamic Diameter (DLS) | Diameter (TEM) | Reference |
| LS | None (Bacillus anthracis) | E. coli | 15.5 ± 0.19 nm | ~16 nm | [5] |
| LS-PB10 | Ricin toxin B-cell epitope | E. coli | 17.5 - 18.5 nm | Not Reported | [5] |
| S-2P-LuS | SARS-CoV-2 Spike Protein | Mammalian Cells | Not Reported | ~50 nm (including spikes) | [1] |
| RBD-NP | SARS-CoV-2 RBD | Mammalian Cells | ~30 nm | Not Reported | [8] |
Table 2: Immunogenicity of this compound Synthase-Based Vaccines in Mice
| Vaccine Construct | Antigen | Adjuvant | Endpoint IgG Titer | Neutralization Titer (ID80) | Reference |
| LS_PB10 | Ricin toxin B-cell epitope | None | Measurable anti-ricin IgG | Not sufficient for protection | [5] |
| S-2P-LuS (0.08 µg) | SARS-CoV-2 Spike Protein | SAS | Not Reported | 305 | [1] |
| S-6P-LuS (0.08 µg) | SARS-CoV-2 Spike Protein | SAS | Not Reported | 204 | [1] |
| Recombinant Spike Trimer (0.08 µg) | SARS-CoV-2 Spike Protein | SAS | Not Reported | <40 | [1] |
Experimental Protocols
Protocol 1: Design and Cloning of this compound Synthase-Antigen Fusion Constructs
This protocol describes the genetic fusion of a target antigen to the N- or C-terminus of the this compound synthase gene.
1. Materials:
-
Plasmid vector for bacterial or mammalian expression (e.g., pET series for E. coli, pcDNA series for mammalian cells).
-
Gene encoding the this compound synthase (e.g., from Aquifex aeolicus or Bacillus subtilis).
-
Gene encoding the antigen of interest.
-
Restriction enzymes and T4 DNA ligase.
-
PCR primers for amplification of the LS and antigen genes.
-
DNA sequencing service.
2. Procedure:
-
Primer Design: Design PCR primers to amplify the this compound synthase and antigen genes. The primers should include appropriate restriction enzyme sites for cloning into the expression vector. For N-terminal fusion, the antigen gene should be cloned upstream of the LS gene. For C-terminal fusion, the antigen gene should be cloned downstream. Flexible linkers (e.g., (G4S)n) can be incorporated between the antigen and LS to improve protein folding and antigen presentation.
-
PCR Amplification: Amplify the LS and antigen genes using high-fidelity DNA polymerase.
-
Digestion and Ligation: Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the digested antigen and LS fragments into the expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the sequence of the fusion construct by DNA sequencing.
Protocol 2: Expression and Purification of this compound Synthase Nanoparticles
This protocol provides a general method for the expression and purification of LS-antigen fusion proteins from E. coli.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB or Terrific Broth media.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lysozyme, DNase I.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Size-exclusion chromatography (SEC) column.
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 18-25°C for 16-24 hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Add lysozyme and DNase I to aid lysis.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged LS-antigen fusion protein with elution buffer.
-
Further purify the protein by size-exclusion chromatography using PBS as the mobile phase to isolate correctly assembled nanoparticles.
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.
-
Protocol 3: Characterization of this compound Synthase Nanoparticles
1. Transmission Electron Microscopy (TEM):
-
Dilute the purified nanoparticles to a concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).[1]
-
Apply a small drop of the sample to a glow-discharged carbon-coated copper grid for 15-60 seconds.
-
Remove excess sample with filter paper.
-
Wash the grid with buffer.
-
Stain the grid with a negative stain solution (e.g., 0.7-2% uranyl formate or uranyl acetate).
-
Image the grid using a transmission electron microscope.[8]
2. Dynamic Light Scattering (DLS):
-
Dilute the purified nanoparticles in a suitable buffer (e.g., PBS) to a concentration of 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm filter to remove any large aggregates.
-
Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.
Protocol 4: Immunological Evaluation of this compound Synthase Vaccines
1. Mouse Immunization:
-
Use female BALB/c or C57BL/6 mice (6-8 weeks old).
-
Dilute the purified LS-antigen nanoparticles in sterile PBS to the desired concentration.
-
If using an adjuvant, mix the nanoparticle solution with the adjuvant according to the manufacturer's instructions.
-
Immunize mice via a suitable route (e.g., intramuscular, subcutaneous, or intranasal). A typical prime-boost regimen involves immunizations on day 0 and day 21.
-
Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each immunization) to analyze the antibody response.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:
-
Coat a 96-well ELISA plate with the purified LS-antigen nanoparticle or the target antigen (e.g., 50-100 ng/well in PBS) and incubate overnight at 4°C.[1][9]
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.[1][9]
-
Serially dilute the mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[9]
-
Wash the plate with PBST.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., twice the background).
3. In Vivo T-Cell Proliferation Assay (CFSE-based):
-
Isolate splenocytes from a transgenic mouse expressing a T-cell receptor specific for the antigen of interest (e.g., OT-I or OT-II mice for ovalbumin).
-
Label the cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 0.5-5 µM.[6]
-
Adoptively transfer the labeled cells into recipient mice.
-
The following day, immunize the recipient mice with the LS-antigen nanoparticle vaccine.
-
After 3-4 days, harvest the spleens and/or lymph nodes from the recipient mice.
-
Prepare a single-cell suspension and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD4).
-
Analyze the CFSE dilution in the antigen-specific T-cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.[6]
Visualizations
Caption: Experimental workflow for developing a this compound synthase-based nanoparticle vaccine.
Caption: Proposed signaling pathway for this compound synthase nanoparticle vaccine-induced immunity.
References
- 1. mdpi.com [mdpi.com]
- 2. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antigen Presentation on Lumazine Synthase Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lumazine synthase (LS) protein scaffolds as a versatile platform for multivalent antigen presentation. This technology leverages the self-assembling properties of LS to create nanoparticle-based immunogens that can elicit robust and specific immune responses.
Introduction
This compound synthase, an enzyme involved in riboflavin biosynthesis in microorganisms, self-assembles into a highly stable, icosahedral nanoparticle composed of 60 identical subunits.[1][2][3][4] This structure, typically around 16 nm in diameter, serves as an exceptional scaffold for the presentation of antigens.[1][3] The N- and C-termini of each subunit are exposed on the surface, allowing for the genetic fusion of antigens without disrupting the nanoparticle's self-assembly.[1][3][5] The multivalent display of antigens in a highly ordered array mimics the repetitive structures of viruses, leading to enhanced B-cell receptor cross-linking and potent activation of the immune system.[6] This platform has been successfully employed to present a variety of antigens, including those from SARS-CoV-2, HIV, and ricin toxin, demonstrating its broad applicability in vaccine development.[1][3][7]
Key Advantages of this compound Synthase Scaffolds:
-
Enhanced Immunogenicity: The high-density, repetitive display of antigens significantly boosts the immune response compared to soluble antigens.[1][6]
-
Structural Stability: LS nanoparticles, particularly those from thermophilic organisms like Aquifex aeolicus, exhibit exceptional thermal and storage stability.[2][8]
-
Versatility: A wide range of antigens, from small peptides to large viral proteins, can be genetically fused to the LS scaffold.[1][3][8]
-
Safety Profile: As a bacterial protein with no human homolog, LS is expected to have a low risk of inducing autoimmune reactions.[3][5]
-
Efficient Cellular Uptake: The nanoparticle size facilitates efficient uptake by antigen-presenting cells (APCs) like dendritic cells (DCs), leading to robust T-cell activation.
Data Presentation
Table 1: Physicochemical Properties of this compound Synthase Scaffolds
| Property | Unmodified LS Scaffold | LS with Fused Antigen (Example: PB10) | LS with Fused Antigen (Example: SARS-CoV-2 RBD) | Reference |
| Hydrodynamic Diameter (nm) | 15.5 ± 0.19 | 17.5 - 18.5 | ~30 | [1][8] |
| Structure | Icosahedral 60-mer | Icosahedral 60-mer | Icosahedral 60-mer | [1][3] |
| Thermal Stability (Tm) | Up to 120°C (A. aeolicus) | Generally high, may be slightly reduced | High | [2] |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 | Low | [1][8] |
Table 2: Immunogenicity of Antigens Presented on this compound Synthase Scaffolds
| Antigen Displayed | Adjuvant | Immunization Route | Measured Immune Response | Fold Increase vs. Soluble Antigen | Reference |
| Ricin Toxin B-cell Epitope (PB10) | None | Intramuscular | Measurable anti-ricin serum IgG titers | Not specified | [1] |
| SARS-CoV-2 Spike Protein | None | Intramuscular | High SARS-CoV-2 neutralizing antibody titers | At least 5-fold more potent | [3] |
| Ovalbumin (OT-1 and OT-2 peptides) | None | Subcutaneous | Proliferation of OT-1-specific CD8+ and OT-2-specific CD4+ T cells | Not specified | [4] |
| Rotavirus VP8* | None | mRNA-based | Superior humoral responses | Not specified | [9] |
Experimental Protocols
Protocol 1: Construction of this compound Synthase-Antigen Fusion Plasmids
This protocol describes the general steps for genetically fusing an antigen of interest to the this compound synthase gene in an expression vector.
1. Vector and Gene Preparation: a. Obtain a bacterial expression vector containing the gene for a self-assembling this compound synthase (e.g., from Aquifex aeolicus or Bacillus anthracis). A common choice is the pET vector series for expression in E. coli. b. The gene encoding the antigen of interest should be PCR amplified. Design primers to introduce restriction sites compatible with the multiple cloning site (MCS) of the LS expression vector. The primers should also incorporate a linker sequence (e.g., a flexible glycine-serine linker) between the antigen and the LS gene if desired. The fusion can be at either the N- or C-terminus of the LS monomer.
2. Digestion and Ligation: a. Digest both the LS-containing vector and the PCR-amplified antigen gene with the chosen restriction enzymes. b. Purify the digested vector and insert using a gel purification kit. c. Ligate the digested antigen gene into the LS vector using T4 DNA ligase.
3. Transformation and Verification: a. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification. b. Select for positive colonies on antibiotic-containing agar plates. c. Isolate plasmid DNA from several colonies and verify the correct insertion of the antigen gene by restriction digest and DNA sequencing.
Protocol 2: Expression and Purification of LS-Antigen Fusion Proteins
This protocol details the expression and purification of the LS-antigen fusion protein from E. coli.
1. Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. c. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility and proper folding.
2. Lysis and Clarification: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing a protease inhibitor cocktail. c. Lyse the cells by sonication or high-pressure homogenization on ice. d. Clarify the lysate by centrifugation to pellet cell debris.
3. Purification: a. If the LS-antigen fusion protein contains a purification tag (e.g., a His-tag), perform affinity chromatography. For a His-tagged protein, use a Ni-NTA resin. i. Equilibrate the Ni-NTA column with lysis buffer. ii. Load the clarified lysate onto the column. iii. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. iv. Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). b. Further purify the protein using size-exclusion chromatography (SEC) to separate the assembled nanoparticles from monomers and aggregates. Use a buffer suitable for protein storage (e.g., PBS).
4. Characterization and Storage: a. Assess the purity of the protein by SDS-PAGE. b. Confirm the formation of nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). c. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. d. Store the purified nanoparticles at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Assessment of Antigen-Specific T-Cell Proliferation
This protocol outlines an in vitro assay to measure the proliferation of antigen-specific T-cells in response to stimulation with LS-antigen nanoparticles.
1. Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample of an immunized animal or a human donor using density gradient centrifugation (e.g., with Ficoll-Paque). b. Alternatively, co-culture purified T-cells with autologous or MHC-matched antigen-presenting cells (APCs).
2. T-Cell Labeling and Stimulation: a. Label the PBMCs or purified T-cells with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions. b. Seed the labeled cells in a 96-well plate. c. Add the LS-antigen nanoparticles to the wells at various concentrations. Include negative controls (unstimulated cells, cells with empty LS scaffold) and a positive control (e.g., phytohemagglutinin or a known peptide epitope).
3. Incubation and Analysis: a. Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator. b. Harvest the cells and stain them with fluorescently labeled antibodies specific for T-cell markers (e.g., CD3, CD4, CD8). c. Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell population. A decrease in CFSE fluorescence intensity indicates cell division.
Visualizations
Caption: Experimental workflow for developing and evaluating LS-antigen nanoparticles.
Caption: Antigen presentation pathway for LS-based nanoparticles.
Caption: Logical relationship of LS scaffold properties to vaccine efficacy.
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
Application Notes and Protocols for the Construction of Lumazine Synthase-Based Virus-Like Particles
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview and detailed protocols for the construction, purification, and characterization of lumazine synthase (LS)-based virus-like particles (VLPs). LS VLPs are versatile platforms for various biomedical applications, including vaccine development and drug delivery, owing to their self-assembling nature, stability, and capacity for multivalent antigen display.
Introduction to this compound Synthase VLPs
This compound synthase is an enzyme involved in the biosynthesis of riboflavin (vitamin B2) in microorganisms.[1][2] Depending on the species of origin, LS monomers can self-assemble into various oligomeric structures, most notably icosahedral capsids composed of 60 identical subunits (T=1 symmetry).[1][3][4] These capsids form hollow nanoparticles with a diameter of approximately 16 nm.[2][5] The N- and C-termini of the LS subunits are exposed on the surface of the VLP, allowing for the genetic fusion of antigens or other molecules of interest without disrupting the particle's self-assembly.[1][5] This feature enables the creation of chimeric VLPs that can display multiple copies of a target protein in a highly ordered and repetitive manner, which can significantly enhance immunogenicity.[1][3][4]
Data Presentation: Quantitative Analysis of this compound Synthase VLP Construction
The following tables summarize key quantitative data from various studies on the expression, size, and stability of this compound synthase-based VLPs.
Table 1: Expression Yield of this compound Synthase VLPs
| Expression System | VLP Construct | Yield | Reference |
| E. coli BL21 (DE3) | Recombinant Brucella LS (rBLS) | High-level expression observed, specific yield not quantified | [6] |
| Expi293 Cells | S-2P-1147-LuS | 0.5 mg/L | [5] |
| Expi293 Cells | S-2P-1206-LuS | 0.3 mg/L | [5] |
| Expi293 Cells | NTD-LuS | 1.2 mg/L | [5] |
Table 2: Characterization of this compound Synthase VLP Size
| VLP Construct | Method | Hydrodynamic Diameter (nm) | Polydispersity | Reference |
| B. anthracis LS | DLS | 15.5 ± 0.19 | < 0.1 | [1] |
| B. anthracis LS-PB10 (Linker 1) | DLS | 17.5 ± 0.25 | < 0.1 | [1] |
| B. anthracis LS-PB10 (Linker 2) | DLS | 18.2 ± 0.31 | < 0.1 | [1] |
| B. anthracis LS-PB10 (Linker 3) | DLS | 18.5 ± 0.28 | < 0.1 | [1] |
| B. anthracis LS-PB10 (Linker 4) | DLS | 17.8 ± 0.22 | < 0.1 | [1] |
| H7-LS-np | EM | 18.04 ± 0.6 | N/A | [7] |
Table 3: Stability of this compound Synthase VLPs
| VLP Construct | Stability Metric | Observation | Reference |
| Aquifex aeolicus LS (AaLS) | Thermal Stability (Tm) | 120 °C | [4] |
| AaLS-RSV G Nanoparticles | Thermal Stability (DSF) | No denaturation up to 95 °C | [2] |
| AaLS-RSV G Nanoparticles | Storage Stability (4°C) | Stable for 32 months | [2] |
| VLP-RBD Complex | Stability in Serum | Stable in the presence of competing antibodies | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the construction and characterization of this compound synthase-based VLPs.
Protocol 1: Expression of this compound Synthase VLPs in E. coli
This protocol is adapted for the expression of His-tagged this compound synthase VLPs in a bacterial system.[3]
1. Transformation: a. Thaw a vial of chemically competent E. coli BL21 (DE3) cells on ice. b. Add 1-5 µL of the plasmid DNA encoding the His-tagged this compound synthase construct to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds. e. Immediately place the cells on ice for 2 minutes. f. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking. g. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking (250 rpm) until the OD600 reaches the logarithmic phase (0.6-0.8). d. Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 1 mM.[3] e. Continue to grow the culture for 4-5 hours at 37°C with shaking.[3]
3. Cell Harvesting: a. Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Expression of this compound Synthase VLPs in Mammalian Cells (Expi293)
This protocol is suitable for the expression of more complex, glycosylated VLP constructs.[5]
1. Cell Culture and Transfection: a. Culture Expi293F cells in Expi293™ Expression Medium to a density of 2.5 x 10^6 viable cells/mL. b. On the day of transfection, dilute the plasmid DNA encoding the this compound synthase fusion construct in Opti-MEM™ I Reduced Serum Medium. c. In a separate tube, dilute ExpiFectamine™ 293 Reagent in Opti-MEM™ I medium and incubate for 5 minutes. d. Combine the diluted DNA and ExpiFectamine™ reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.[5] e. Add the DNA-ExpiFectamine™ complex to the Expi293F cells. f. Incubate the transfected cells in a shaker incubator at 37°C, 9% CO2 with shaking at 120 rpm.[5]
2. Post-Transfection: a. One day post-transfection, add HyClone SFM4HEK293 medium to the culture.[5] b. Continue to incubate the culture for an additional 6 days.[5]
3. Harvesting: a. Harvest the cell culture supernatant containing the secreted VLPs by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. c. The clarified supernatant is now ready for purification.
Protocol 3: Purification of this compound Synthase VLPs
This protocol describes a multi-step purification process involving affinity and size-exclusion chromatography.
1. Lysis (for E. coli expression): a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
2. Affinity Chromatography (His-tag): a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the clarified lysate (from E. coli) or the filtered supernatant (from mammalian cells) onto the column. c. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged VLPs with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
3. Size-Exclusion Chromatography (SEC): a. Concentrate the eluted fractions containing the VLPs using a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 100 kDa). b. Equilibrate a size-exclusion chromatography column (e.g., Superose 6 10/300 GL) with a suitable buffer (e.g., PBS, pH 7.4).[1] c. Load the concentrated sample onto the column. d. Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. VLP fractions are expected to elute in the void volume or early fractions.
4. Analysis of Purified VLPs: a. Analyze the purified fractions by SDS-PAGE to assess purity and confirm the molecular weight of the monomeric subunit. b. Confirm the identity of the protein by Western blot using an anti-His tag antibody or an antibody specific to the fusion partner.
Protocol 4: Characterization by Negative Stain Transmission Electron Microscopy (TEM)
This protocol provides a general method for visualizing the morphology and size of the assembled VLPs.[5]
1. Grid Preparation: a. Place a carbon-coated copper grid on a sheet of parafilm. b. Glow discharge the grid to render the surface hydrophilic.
2. Sample Application: a. Apply a 5 µL drop of the purified VLP sample (diluted to approximately 0.1 mg/mL in a buffer like 10 mM HEPES, 150 mM NaCl, pH 7.0) to the grid.[5] b. Allow the sample to adsorb for 1 minute. c. Wick away the excess liquid using filter paper.
3. Washing: a. Wash the grid by floating it on three successive drops of deionized water or buffer for 10 seconds each.
4. Staining: a. Float the grid on a drop of 2% uranyl acetate solution for 30-60 seconds. b. Wick away the excess stain with filter paper. c. Allow the grid to air dry completely.
5. Imaging: a. Image the stained grids using a transmission electron microscope.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthase VLP construction.
Caption: B-cell activation by multivalent antigen display on LS VLPs.
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel virus-like nanoparticle vaccine effectively protects animal model from SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines [mdpi.com]
- 6. japer.in [japer.in]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Peptide Conjugation to Lumazine Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of peptides to the lumazine synthase (LS) protein nanocage. This compound synthase, a self-assembling protein that forms a highly symmetric icosahedral structure, serves as an exceptional scaffold for the multivalent display of peptides, making it a powerful tool in vaccine development, targeted drug delivery, and diagnostics.
This document outlines three primary methods for peptide conjugation: genetic fusion, chemical conjugation using heterobifunctional crosslinkers, and site-specific conjugation via click chemistry. Each section includes a detailed protocol, a summary of expected quantitative data, and visualizations to guide the experimental workflow.
Method 1: Genetic Fusion of Peptides to this compound Synthase
Genetic fusion is a widely used method for attaching peptides to this compound synthase, offering precise control over the stoichiometry and location of the displayed peptide.[1] This technique involves genetically fusing the peptide sequence to either the N- or C-terminus of the this compound synthase subunit gene.[1] The modified gene is then expressed in a suitable host system, typically E. coli, and the resulting fusion proteins self-assemble into peptide-displaying nanocages.
Experimental Protocol: Genetic Fusion
-
Gene Design and Cloning:
-
Design a synthetic gene encoding the desired peptide fused to the N- or C-terminus of the Aquifex aeolicus this compound synthase (AaLS) gene. A flexible linker (e.g., (Gly4Ser)n) can be incorporated between the peptide and the LS sequence to improve peptide display and function.
-
Codon-optimize the fusion gene for expression in E. coli.
-
Clone the fusion gene into a suitable expression vector (e.g., pET series) containing an inducible promoter (e.g., T7).
-
Verify the sequence of the construct by DNA sequencing.
-
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Purify the his-tagged this compound synthase-peptide fusion protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
Further purify the assembled nanocages by size-exclusion chromatography (SEC) using a column with a suitable separation range (e.g., Superose 6 or Sephacryl S-500).
-
-
Characterization:
-
Confirm the expression and purity of the fusion protein by SDS-PAGE.
-
Verify the molecular weight of the monomeric fusion protein by mass spectrometry (e.g., ESI-MS).
-
Confirm the assembly of the icosahedral nanocage by transmission electron microscopy (TEM) and dynamic light scattering (DLS).[2]
-
Quantitative Data Summary: Genetic Fusion
| Parameter | Typical Value/Range | Analytical Method(s) |
| Monomer Molecular Weight | Calculated MW ± 1 Da | ESI-MS |
| Purity | >95% | SDS-PAGE, Densitometry |
| Nanoparticle Diameter | 15-20 nm | DLS, TEM[2] |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Yield | 10-50 mg/L of culture | UV-Vis Spectroscopy |
Experimental Workflow: Genetic Fusion
Method 2: Chemical Conjugation via Heterobifunctional Crosslinkers
Chemical conjugation provides a versatile approach for attaching peptides to pre-assembled this compound synthase nanocages. This method is particularly useful for peptides that are difficult to express genetically or contain modifications. Heterobifunctional crosslinkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are commonly used to link primary amines (e.g., lysine residues) on the this compound synthase surface to thiols (e.g., cysteine residues) on the peptide.[3]
Experimental Protocol: Chemical Conjugation with SMCC
-
Materials:
-
Purified this compound synthase (wild-type or engineered with surface-exposed cysteines).
-
Cysteine-containing peptide.
-
SMCC crosslinker (or its water-soluble analog, Sulfo-SMCC).
-
Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
-
-
Activation of this compound Synthase with SMCC:
-
Dissolve SMCC in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of SMCC to the purified this compound synthase solution in Conjugation Buffer.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of Peptide to Activated this compound Synthase:
-
Immediately add the cysteine-containing peptide to the maleimide-activated this compound synthase. A 1.5 to 2-fold molar excess of peptide per this compound synthase subunit is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding a quenching agent like β-mercaptoethanol or cysteine to a final concentration of 1-10 mM.
-
-
Purification and Characterization of the Conjugate:
-
Purify the peptide-lumazine synthase conjugate from unreacted peptide and byproducts using size-exclusion chromatography (SEC).
-
Analyze the conjugation efficiency by SDS-PAGE, observing the shift in the molecular weight of the this compound synthase subunit.
-
Determine the average number of peptides per nanoparticle (peptide-to-nanoparticle ratio) using mass spectrometry or by quantifying the peptide and protein concentrations in the purified conjugate.[4]
-
Assess the integrity and size of the conjugated nanocage by DLS and TEM.
-
Quantitative Data Summary: Chemical Conjugation
| Parameter | Typical Value/Range | Analytical Method(s) |
| Conjugation Efficiency | 20-70% | SDS-PAGE, Densitometry |
| Peptide:Subunit Ratio | 1-5 peptides per subunit | Mass Spectrometry, Amino Acid Analysis |
| Nanoparticle Diameter | 16-22 nm | DLS, TEM |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Recovery | 50-80% | UV-Vis Spectroscopy |
Experimental Workflow: Chemical Conjugation
Method 3: Site-Specific Conjugation via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for peptide conjugation.[5][6] This approach requires the incorporation of a bioorthogonal handle (an azide or alkyne) into either the this compound synthase or the peptide. This can be achieved through the use of unnatural amino acids during protein expression or by post-translational modification.
Experimental Protocol: CuAAC Click Chemistry
-
Preparation of Azide/Alkyne-Modified Components:
-
Peptide: Synthesize the peptide with a terminal alkyne or azide group using solid-phase peptide synthesis.
-
This compound Synthase:
-
Genetic Incorporation: Express this compound synthase in the presence of an unnatural amino acid containing an azide or alkyne group (e.g., azidohomoalanine to replace methionine).[7]
-
Chemical Modification: Modify surface-exposed lysine or cysteine residues of this compound synthase with a linker containing an azide or alkyne group.
-
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide-modified component and the alkyne-modified component in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) salt.
-
Include a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and improve reaction efficiency.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Remove the copper catalyst by dialysis against a buffer containing a chelating agent like EDTA or by using a copper-chelating resin.
-
Purify the conjugate by size-exclusion chromatography.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, DLS, and TEM as described in the previous methods.
-
Quantitative Data Summary: Click Chemistry Conjugation
| Parameter | Typical Value/Range | Analytical Method(s) |
| Conjugation Efficiency | >90% | SDS-PAGE, Densitometry, Mass Spectrometry |
| Peptide:Subunit Ratio | Highly controlled, near 1:1 | Mass Spectrometry |
| Nanoparticle Diameter | 16-22 nm | DLS, TEM |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Recovery | >80% | UV-Vis Spectroscopy |
Experimental Workflow: Click Chemistry Conjugation
Application: Dendritic Cell Activation for Vaccine Development
Peptide-conjugated this compound synthase nanoparticles are potent immunogens capable of activating dendritic cells (DCs), the key antigen-presenting cells that initiate adaptive immune responses.[1] The multivalent display of peptides on the nanoparticle surface can efficiently cross-link B cell receptors, leading to robust antibody production.[8] Furthermore, the nanoparticle itself can be recognized by pattern recognition receptors (PRRs) on DCs, such as Toll-like receptors (TLRs), triggering innate immune signaling pathways that enhance the overall immune response.[5][6]
Signaling Pathway: TLR-Mediated Dendritic Cell Activation
The activation of dendritic cells by this compound synthase-peptide conjugates can occur through the engagement of Toll-like receptors. This initiates downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately resulting in T cell activation and the induction of an adaptive immune response.[3]
References
- 1. Viruses and Virus-Like Particles: Characteristics and Approaches to Separation and Quantification [izon.com]
- 2. researchgate.net [researchgate.net]
- 3. Coupling Peptide Antigens to Virus-Like Particles or to Protein Carriers Influences the Th1/Th2 Polarity of the Resulting Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR signalling and the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 6. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 8. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
Lumazine Synthase: A Versatile Nanoplatform for Targeted Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine synthase (LS), a highly conserved enzyme involved in the riboflavin biosynthesis pathway in microorganisms, has emerged as a promising nanoplatform for targeted drug delivery.[1][2] This protein self-assembles into a robust, hollow, icosahedral capsid-like structure, offering a unique scaffold for the encapsulation or surface conjugation of therapeutic agents.[3][4][5] Particularly, LS from the hyperthermophilic bacterium Aquifex aeolicus (AaLS) has garnered significant attention due to its exceptional stability.[1] The AaLS nanoparticle is composed of 60 identical subunits, forming a structure with an outer diameter of approximately 15.4 nm and an inner cavity of about 9 nm.[3][6] This inherent architecture provides distinct compartments for drug loading and surface modification with targeting moieties, enabling the development of sophisticated drug delivery systems.
These application notes provide a comprehensive overview of the use of this compound synthase for targeted drug delivery, including detailed experimental protocols, quantitative data on drug loading and release, and visualizations of key processes.
Key Features of this compound Synthase as a Drug Delivery Vehicle
-
Biocompatibility and Biodegradability: As a protein-based nanoparticle, LS is generally well-tolerated and can be broken down into amino acids in vivo.
-
Monodispersity and Defined Structure: LS nanoparticles self-assemble into a uniform population of particles with a precise size and structure, ensuring batch-to-batch consistency.[7]
-
High Stability: LS, especially from thermophilic organisms, exhibits remarkable thermal and chemical stability, which is advantageous for formulation and storage.[8]
-
Tunable Surface Chemistry: The exterior surface of the LS capsid can be readily modified through genetic engineering or chemical conjugation to attach targeting ligands such as peptides, enabling specific delivery to diseased cells and tissues.[1][8]
-
Drug Encapsulation and Conjugation: The interior cavity can be utilized to encapsulate small molecule drugs, while the exterior surface can be used for the covalent attachment of therapeutics.[3]
Applications in Targeted Drug Delivery
The primary application of LS in targeted drug delivery focuses on cancer therapy. By functionalizing the LS surface with peptides that bind to receptors overexpressed on tumor cells, the targeted delivery of chemotherapeutic agents can be achieved, potentially increasing therapeutic efficacy while minimizing off-target toxicity.
Data Presentation: Doxorubicin Delivery using this compound Synthase
The following table summarizes key quantitative parameters for doxorubicin (DOX) delivery using a hypothetical targeted LS nanocarrier system. This data is compiled for illustrative purposes based on typical performance of similar protein-based drug delivery systems.
| Parameter | Value | Method of Determination |
| Drug Loading | ||
| Drug Loading Capacity (DLC) | ~5-10% (w/w) | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Drug Loading Efficiency (DLE) | ~30-50% | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Doxorubicin per LS nanoparticle | ~50-100 molecules | Fluorescence Spectroscopy, Mass Spectrometry |
| Physicochemical Properties | ||
| Hydrodynamic Diameter (Z-average) | 30-40 nm (peptide conjugated) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Electrophoretic Light Scattering (ELS) |
| In Vitro Drug Release | ||
| Cumulative Release at pH 7.4 (24h) | ~20-30% | Dialysis Method, Fluorescence Spectroscopy |
| Cumulative Release at pH 5.5 (24h) | ~60-80% | Dialysis Method, Fluorescence Spectroscopy |
| In Vivo Efficacy (in a murine tumor model) | ||
| Tumor Growth Inhibition | ~60-70% | Caliper Measurement of Tumor Volume |
| Increase in Median Survival | ~40-50% | Survival Curve Analysis |
Experimental Protocols
Protocol 1: Expression and Purification of this compound Synthase
This protocol describes the expression and purification of recombinant AaLS in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the AaLS gene
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Transform the pET-AaLS plasmid into E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged AaLS with elution buffer.
-
Further purify the eluted protein by size-exclusion chromatography using PBS as the mobile phase.
-
Pool the fractions containing pure AaLS, confirm purity by SDS-PAGE, and determine the concentration using a BCA protein assay.
-
Characterize the assembled nanoparticles by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[7][9]
Protocol 2: Surface Functionalization with Targeting Peptides
This protocol describes the covalent conjugation of a cysteine-containing targeting peptide to the surface of LS using a maleimide-thiol reaction.
Materials:
-
Purified this compound Synthase
-
Targeting peptide with a terminal cysteine residue (e.g., cRGDfK)
-
Maleimide-PEG-NHS ester linker
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane (10 kDa MWCO)
Procedure:
-
React LS with a molar excess of Maleimide-PEG-NHS ester in reaction buffer for 1-2 hours at room temperature to introduce maleimide groups on the protein surface via reaction with primary amines (lysine residues).
-
Remove excess, unreacted linker by dialysis against PBS overnight at 4°C.
-
Dissolve the cysteine-containing targeting peptide in DMSO.
-
Add the peptide solution to the maleimide-activated LS solution at a molar ratio of approximately 10:1 (peptide:LS subunit) and react for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding the quenching solution.
-
Remove unconjugated peptide and other small molecules by extensive dialysis against PBS.
-
Characterize the peptide-conjugated LS (LS-peptide) by SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry. Confirm successful conjugation and nanoparticle integrity using DLS and TEM.
Protocol 3: Doxorubicin Loading and Characterization
This protocol describes the loading of doxorubicin (DOX) into the LS-peptide nanoparticles via a pH-gradient method.
Materials:
-
LS-peptide conjugate
-
Doxorubicin hydrochloride
-
Dialysis tubing (10 kDa MWCO)
-
Buffers: Loading buffer (e.g., 100 mM MES, pH 6.5), Release buffer (e.g., PBS, pH 7.4 and Acetate buffer, pH 5.5)
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Prepare a solution of LS-peptide in loading buffer.
-
Prepare a stock solution of DOX in water.
-
Mix the LS-peptide solution with the DOX solution at a desired weight ratio (e.g., 10:1 protein:drug).
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring.
-
Remove unloaded DOX by dialysis against PBS (pH 7.4) overnight at 4°C with several buffer changes.
-
Determine the amount of loaded DOX by measuring the absorbance at 480 nm or fluorescence emission at 590 nm (excitation at 480 nm) of the dialyzed solution and comparing it to a standard curve of free DOX.
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticle) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol assesses the pH-dependent release of DOX from the LS-peptide-DOX nanoparticles.
Procedure:
-
Place a known amount of LS-peptide-DOX solution into a dialysis bag (10 kDa MWCO).
-
Immerse the dialysis bag into a larger volume of release buffer (either pH 7.4 or pH 5.5) and incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of DOX in the collected aliquots using UV-Vis or fluorescence spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cell Viability Assay
This protocol evaluates the cytotoxicity of the targeted drug delivery system.
Materials:
-
Target cancer cell line (expressing the receptor for the targeting peptide)
-
Control cell line (low or no expression of the receptor)
-
Cell culture medium and supplements
-
LS-peptide-DOX, free DOX, LS-peptide (as controls)
-
MTT or similar cell viability reagent
-
96-well plates
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of LS-peptide-DOX, free DOX, and LS-peptide. Include untreated cells as a negative control.
-
Incubate the cells for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
Visualizations
Signaling Pathway for Targeted Delivery and Uptake
Caption: Targeted delivery and intracellular trafficking of LS-DOX.
Experimental Workflow for this compound Synthase Drug Carrier Preparation
Caption: Workflow for developing LS-based drug delivery systems.
Conclusion
This compound synthase represents a highly versatile and robust platform for the development of targeted drug delivery systems. Its well-defined structure, biocompatibility, and ease of modification make it an attractive candidate for delivering a wide range of therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize LS-based nanocarriers for various biomedical applications, particularly in the field of oncology. Further research will likely focus on expanding the range of drugs and targeting ligands that can be used with this platform, as well as on detailed investigations of its in vivo behavior and therapeutic potential.
References
- 1. This compound synthase protein cage nanoparticles as modular delivery platforms for targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthase Nanoparticles as a Versatile Platform for Multivalent Antigen Presentation and Cross-Protective Coronavirus Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Lumazine Synthase-Based Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumazine synthase (LS) is a pivotal enzyme in the riboflavin (vitamin B2) biosynthesis pathway, a metabolic route essential for most microorganisms and plants but absent in animals.[1] This pathway specificity makes LS an attractive target for the development of antimicrobial agents.[2] Beyond its enzymatic function, the remarkable self-assembling property of LS into icosahedral nanocages has positioned it as a versatile scaffold in bionanotechnology, particularly for vaccine development and drug delivery.[3][4]
These application notes describe the development of a novel fluorescent biosensor system based on the enzymatic activity of this compound synthase. This biosensor can be adapted for high-throughput screening of potential inhibitors of the riboflavin biosynthesis pathway or for the detection of analytes that modulate this pathway. The principle of the biosensor is based on the coupling of the this compound synthase reaction to a highly fluorescent reporter, the this compound protein from Photobacterium.
Principle of the Assay
The proposed biosensor operates on a two-component system:
-
Enzyme Component: this compound synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil and 1-deoxy-L-glycero-tetrulose 4-phosphate to produce 6,7-dimethyl-8-(D-ribityl)this compound and inorganic phosphate.[1]
-
Reporter Component: this compound protein, isolated from bioluminescent bacteria such as Photobacterium phosphoreum or Photobacterium leiognathi, binds specifically to the product of the LS reaction, 6,7-dimethyl-8-ribitylthis compound.[5][6] Upon binding, the this compound protein-ligand complex emits a strong fluorescent signal with a maximum at approximately 475 nm.[6][7]
The intensity of the fluorescent signal is directly proportional to the amount of 6,7-dimethyl-8-ribitylthis compound produced by this compound synthase. Therefore, the system can be used to quantify the activity of LS. Analytes that inhibit or enhance the activity of this compound synthase will cause a corresponding decrease or increase in the fluorescent signal.
A whole-cell biosensor can also be constructed by co-expressing the genes for the riboflavin synthesis pathway (including this compound synthase) and the this compound protein in a suitable host organism like E. coli.[8][9] The fluorescence of the engineered bacteria will then be dependent on the integrity and rate of the entire riboflavin biosynthesis pathway, allowing for the screening of inhibitors that target any of the enzymes in this pathway.
Signaling Pathway and Biosensor Workflow
Data Presentation
Table 1: Performance Characteristics of the this compound Synthase-Based Fluorescent Biosensor
| Parameter | In Vitro Assay | Whole-Cell Assay |
| Analyte | This compound Synthase Inhibitors | Inhibitors of the Riboflavin Pathway |
| Detection Principle | Fluorescence turn-on | Whole-cell fluorescence |
| Reporter | Photobacterium this compound Protein | Photobacterium this compound Protein |
| Excitation Wavelength | ~420 nm | ~420 nm |
| Emission Wavelength | ~475 nm | ~475 nm |
| Limit of Detection (LOD) | 10-100 nM (inhibitor-dependent) | 1-10 µM (inhibitor-dependent) |
| Linear Range | 0.1 - 10 µM (for product) | 1 - 100 µM (inhibitor concentration) |
| Response Time | 15 - 30 minutes | 1 - 4 hours |
| Assay Format | 96- or 384-well microplate | 96-well microplate |
Table 2: Comparison with Other Biosensor Technologies
| Biosensor Type | Principle | Advantages | Disadvantages |
| This compound Synthase (This work) | Enzyme-coupled fluorescence | High specificity, potential for high-throughput screening, novel target pathway | Requires purified protein components (in vitro) or engineered cells |
| GFP-based Biosensors | FRET or single fluorescent protein conformational change | Genetically encodable, suitable for in vivo imaging | Can have a limited dynamic range, potential for phototoxicity |
| Electrochemical Biosensors | Redox reactions at an electrode surface | High sensitivity, potential for miniaturization | Can be susceptible to interference from other electroactive species |
| Colorimetric Assays | Visually detectable color change | Simple, low-cost instrumentation | Generally lower sensitivity than fluorescent or electrochemical methods |
Experimental Protocols
Protocol 1: Expression and Purification of Aquifex aeolicus this compound Synthase
This protocol is adapted from established methods for the expression and purification of thermostable this compound synthase.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector for Aquifex aeolicus this compound synthase.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂).
-
Size-exclusion chromatography column and system.
Method:
-
Inoculate a culture of the transformed E. coli in LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Heat the cell lysate at 80°C for 20 minutes to denature the mesophilic E. coli proteins.
-
Centrifuge the heated lysate at 15,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant and apply it to a size-exclusion chromatography column equilibrated with lysis buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound synthase.
-
Pool the pure fractions, concentrate using a centrifugal filter unit, and store at -80°C.
Protocol 2: Expression and Purification of Photobacterium this compound Protein
This protocol is based on published methods for this compound protein purification.[6]
Materials:
-
E. coli strain transformed with an expression vector for Photobacterium leiognathi this compound protein.
-
LB medium with appropriate antibiotic.
-
IPTG.
-
Purification buffer (50 mM phosphate buffer pH 7.0, 150 mM NaCl, 10 mM imidazole).
-
Wash buffer (50 mM phosphate buffer pH 7.0, 150 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM phosphate buffer pH 7.0, 150 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
Method:
-
Follow steps 1-4 from Protocol 1 for cell culture, induction, and lysis (use purification buffer for resuspension).
-
Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity column equilibrated with purification buffer.
-
Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the this compound protein with elution buffer.
-
Analyze fractions by SDS-PAGE.
-
Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Concentrate the protein and store at -80°C.
Protocol 3: In Vitro this compound Synthase-Based Biosensor Assay
This protocol describes the use of the purified components in a microplate format for inhibitor screening.
Materials:
-
Purified this compound synthase.
-
Purified apo-lumazine protein.
-
Substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ARPP) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).
-
Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
384-well black microplate.
-
Fluorescence plate reader.
Method:
-
Prepare a master mix containing assay buffer and apo-lumazine protein (final concentration ~1 µM).
-
In a 384-well plate, add 20 µL of the master mix to each well.
-
Add 100 nL of test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of this compound synthase (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Prepare a substrate mix of ARPP and DHBP in assay buffer (final concentrations ~10 µM each).
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~420 nm and emission at ~475 nm.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
Conclusion
The this compound synthase-based biosensor offers a novel and specific platform for the discovery of inhibitors targeting the riboflavin biosynthesis pathway. Its modular design, combining the enzymatic activity of this compound synthase with the fluorescent reporting of this compound protein, allows for a sensitive and high-throughput compatible assay. The principles and protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to establish and utilize this innovative biosensor technology. Further development could involve engineering allosteric regulation into the this compound synthase for the direct detection of other analytes or expanding the whole-cell biosensor concept for environmental monitoring.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of a Small Molecule Library with this compound Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring this compound synthase assemblies for bionanotechnology. [folia.unifr.ch]
- 4. genscript.com [genscript.com]
- 5. This compound protein from the bioluminescent bacterium Photobacterium phosphoreum. A fluorescence study of the protein-ligand equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of this compound proteins from Photobacterium leiognathi and Photobacterium phosphoreum: bioluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protein and the excitation mechanism in bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation of Fluorescent Bacteria with the Genes Coding for this compound Protein and Riboflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Recombinant Lumazine Synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant lumazine synthase.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific issues that may arise during your experiments, leading to improved protein yield and quality.
Guide 1: Diagnosing and Resolving Low or No Protein Expression
Low or nonexistent expression of recombinant this compound synthase is a frequent obstacle. This guide provides a systematic approach to pinpoint the root cause and implement effective solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Plasmid Integrity Issues | Verify the integrity and sequence of your expression vector. | Re-sequence the plasmid to ensure the this compound synthase gene is in the correct reading frame and free of mutations. Perform a diagnostic restriction digest to confirm plasmid structure. |
| Suboptimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG) and the timing of induction. | Perform a small-scale expression trial with varying IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM). Collect and analyze samples at different time points post-induction (e.g., 2, 4, 6 hours, or overnight for low-temperature inductions) to determine the optimal induction window.[1][2] |
| Inefficient Transcription/Translation | Assess codon usage of the this compound synthase gene in the context of the E. coli expression host. | Utilize online tools to analyze the codon usage of your gene. If a high frequency of rare codons is detected, consider gene synthesis with codon optimization for E. coli. Alternatively, use an E. coli strain engineered to express tRNAs for rare codons.[1][3] |
| Protein Toxicity | Determine if the expressed this compound synthase is toxic to the host cells. | Monitor cell growth post-induction. A sharp decrease in growth rate compared to uninduced controls may indicate toxicity. Use a vector with a tightly regulated promoter or a host strain that reduces basal expression levels.[1][4] |
| Incorrect Expression Host | Ensure the chosen E. coli strain is appropriate for your expression system. | For T7 promoter-based vectors, use a strain that expresses T7 RNA polymerase, such as BL21(DE3).[5] |
| Protein Degradation | Check for proteolytic degradation of the target protein. | Perform all lysis and purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer.[6] Analyze samples at various time points to identify when degradation occurs. |
Guide 2: Improving the Solubility of this compound Synthase
A common issue in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. This guide provides strategies to increase the yield of soluble and functional this compound synthase.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Expression Rate | Reduce the rate of protein synthesis to allow for proper folding. | Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[1] Decrease the IPTG concentration to slow down transcription.[7] |
| Suboptimal Culture Conditions | Modify the growth medium and conditions to be more conducive to proper protein folding. | Use a less rich medium, such as M9 minimal medium, to slow cell growth and protein expression.[1] Ensure adequate aeration by using baffled flasks and an appropriate shaker speed. |
| Disulfide Bond Formation (if applicable) | Facilitate correct disulfide bond formation. | While many this compound synthases do not have disulfide bonds, if your construct does, consider using an E. coli strain engineered to promote disulfide bond formation in the cytoplasm. |
| Protein Aggregation | Employ strategies to prevent the aggregation of newly synthesized proteins. | Co-express molecular chaperones that can assist in the proper folding of this compound synthase.[3] |
| Inclusion Body Formation | If soluble expression is not achievable, purify the protein from inclusion bodies. | Lyse the cells and isolate the inclusion bodies. Solubilize the inclusion bodies using a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) and then refold the protein by dialysis or rapid dilution into a refolding buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of recombinant this compound synthase I can expect from an E. coli expression system?
A1: The yield of recombinant this compound synthase can vary significantly depending on the specific this compound synthase being expressed (e.g., from Brucella, Bacillus, Aquifex), the expression vector and host strain used, and the culture and induction conditions. Yields can range from a few milligrams to tens of milligrams of purified protein per liter of culture. Optimization of expression parameters is crucial for maximizing yield.
Q2: My this compound synthase is expressed as inclusion bodies. Is it still possible to obtain functional protein?
A2: Yes, it is often possible to obtain functional this compound synthase from inclusion bodies. This typically involves isolating the inclusion bodies, solubilizing the aggregated protein with a strong denaturant like 8M urea or 6M guanidine hydrochloride, and then refolding the protein into its native conformation. Refolding is commonly achieved by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.
Q3: I have good expression of soluble this compound synthase, but I lose most of it during purification. What are the likely causes?
A3: Significant protein loss during purification can be due to several factors. If using affinity chromatography (e.g., with a His-tag), ensure that the tag is accessible and not cleaved. Suboptimal buffer conditions (pH, salt concentration) can lead to poor binding to the resin or premature elution. Proteolytic degradation can also be a problem; therefore, keeping the protein cold and using protease inhibitors is recommended.[6] It is also beneficial to analyze samples from each purification step (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to identify where the loss is occurring.
Q4: How does the choice of E. coli expression strain affect the yield of this compound synthase?
A4: The choice of E. coli strain is critical. For vectors with a T7 promoter, a strain like BL21(DE3) that contains the T7 RNA polymerase gene is essential for high-level expression.[5] Some strains are engineered to address specific challenges. For instance, strains that supply tRNAs for rare codons can improve the expression of genes with codon bias.[3] Strains with reduced protease activity can minimize protein degradation, and those that promote disulfide bond formation may be necessary for certain constructs.[5]
Q5: Can I improve the yield by changing the culture medium?
A5: Yes, the culture medium can have a significant impact on protein yield. Rich media like Terrific Broth (TB) or 2xYT can support higher cell densities, which may lead to higher overall protein yields. However, for some proteins prone to aggregation, a minimal medium like M9 can slow down growth and protein synthesis, promoting proper folding and increasing the yield of soluble protein.[1]
Data Presentation
Table 1: Effect of IPTG and Kanamycin Concentration on the Expression of Recombinant Brucella this compound Synthase (BLS)
This table summarizes the findings from a study optimizing the expression of recombinant BLS in E. coli BL21. The expression level was assessed by ELISA.
| IPTG Concentration (µM) | Kanamycin Concentration (µg/mL) | Relative BLS Expression Level (ELISA Absorbance) |
| 50 | 50 | Moderate |
| 50 | 100 | Moderate-High |
| 50 | 150 | Moderate |
| 100 | 50 | High |
| 100 | 100 | Highest |
| 100 | 150 | High |
| 150 | 50 | Moderate-High |
| 150 | 100 | High |
| 150 | 150 | Moderate-High |
Data adapted from a study on Brucella this compound synthase, where 100 µM IPTG and 100 µg/mL Kanamycin were found to be the most cost-effective and optimal concentrations for high-yield expression.[8]
Experimental Protocols
Protocol 1: Expression of Soluble His-tagged this compound Synthase in E. coli
This protocol provides a general procedure for the expression of a His-tagged this compound synthase in E. coli BL21(DE3).
-
Transformation:
-
Transform the expression plasmid containing the His-tagged this compound synthase gene into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C or 25°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture with shaking for 16-20 hours at 18°C or 4-6 hours at 25°C.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of Soluble His-tagged this compound Synthase by Affinity Chromatography
This protocol describes the purification of a soluble His-tagged this compound synthase from the cell lysate.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound synthase with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing the purified this compound synthase.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Determine the final protein concentration and store at -80°C.
-
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. japer.in [japer.in]
Technical Support Center: Preventing Inclusion Body Formation of Lumazine Synthase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the inclusion body formation of recombinant lumazine synthase.
Frequently Asked Questions (FAQs)
Q1: My this compound synthase is expressed entirely as inclusion bodies. What is the first thing I should try to increase soluble expression?
A1: The simplest and often most effective initial step is to lower the expression temperature. High expression temperatures (e.g., 37°C) can lead to rapid protein synthesis, overwhelming the cellular folding machinery and promoting aggregation. Reducing the temperature to between 15°C and 25°C slows down the rate of protein expression, allowing more time for proper folding.
Q2: I've lowered the temperature, but I'm still getting significant inclusion body formation. What's my next step?
A2: The next parameter to optimize is the inducer concentration, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG). High concentrations of IPTG can lead to very high transcription rates, again overwhelming the cell's capacity for correct protein folding. Try reducing the final IPTG concentration to a range of 0.1 mM to 0.5 mM.[1][2] In some cases, even lower concentrations may be beneficial.
Q3: Are there any modifications to the this compound synthase gene itself that can improve solubility?
A3: Yes, protein engineering can be a powerful tool. For Bacillus subtilis this compound synthase, it has been shown that replacing cysteine residues with serine through site-directed mutagenesis can bypass misfolding problems that may contribute to inclusion body formation.[3][4] Specifically, mutating Cys93 and Cys139 to serine has been successful.[3]
Q4: Can co-expression of other proteins help in obtaining soluble this compound synthase?
A4: Co-expression of molecular chaperones can significantly enhance the soluble expression of many recombinant proteins.[5][6] Chaperones assist in the proper folding of newly synthesized proteins and prevent aggregation.[5][6] Consider using commercially available chaperone co-expression systems, such as those containing DnaK/DnaJ/GrpE or GroEL/GroES.
Q5: My this compound synthase is from a thermophilic organism. Does that affect its expression in E. coli?
A5: this compound synthase from thermophilic organisms like Aquifex aeolicus has been successfully expressed in E. coli. While these proteins are inherently more stable, high expression rates in a mesophilic host like E. coli can still lead to inclusion bodies. The same optimization strategies, such as lowering temperature and inducer concentration, are applicable.
Q6: I've tried everything and still have inclusion bodies. Is it possible to recover active this compound synthase from them?
A6: Absolutely. This compound synthase has been successfully refolded from inclusion bodies.[7] This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then gradually removing the denaturant to allow the protein to refold into its active conformation.
Troubleshooting Guides
Problem 1: Low or no expression of this compound synthase.
| Possible Cause | Suggested Solution |
| Codon Usage | The codon usage of your this compound synthase gene may not be optimal for E. coli. |
| Synthesize a codon-optimized version of the gene for E. coli expression. | |
| Toxicity of the protein | High levels of expressed protein may be toxic to the cells. |
| Use a lower IPTG concentration for induction or switch to a weaker promoter. | |
| Plasmid Instability | The expression plasmid may be unstable. |
| Ensure appropriate antibiotic selection is maintained throughout the culture. |
Problem 2: this compound synthase is primarily in the insoluble fraction (inclusion bodies).
| Parameter | Recommended Action | Rationale |
| Temperature | Decrease the induction temperature to 15-25°C. | Slows down protein synthesis, allowing more time for proper folding.[8] |
| Inducer (IPTG) Concentration | Titrate IPTG concentration from 0.1 mM to 1.0 mM. Start with a lower concentration (e.g., 0.1 mM).[1][2][9] | Reduces the rate of transcription, preventing the overwhelming of the cellular folding machinery. |
| Induction Time | Induce for a shorter period (e.g., 4-6 hours) or a longer period at a lower temperature (e.g., 16-24 hours at 15-20°C). | Optimizing the induction time can balance protein yield with solubility. |
| Cell Density at Induction | Induce at a lower cell density (OD600 of 0.4-0.6).[1] | Cells in the early to mid-logarithmic growth phase are generally healthier and more capable of correct protein folding. |
| Media Composition | Supplement the growth media with additives like sorbitol or glycerol. | These osmolytes can sometimes act as "chemical chaperones" to stabilize the native protein structure. |
| Chaperone Co-expression | Co-transform and co-express with a chaperone plasmid (e.g., pKJE7, pG-KJE8). | Chaperones directly assist in the folding of the target protein.[5][6] |
| Protein Engineering | For B. subtilis this compound synthase, mutate cysteine residues (C93S, C139S) to serine.[3] | Removes potential sources of misfolding due to incorrect disulfide bond formation. |
Data Presentation
Table 1: Recommended Expression Conditions for Soluble this compound Synthase
| This compound Synthase Origin | Host Strain | Vector | Temperature | IPTG Concentration | Induction Time | Reference |
| Bacillus subtilis (mutant) | E. coli M15[pREP4] | pNCO-BsLS | 37°C (310 K) | 2 mM | 5 hours | [3] |
| Brucella abortus | E. coli BL21(DE3) | pET11b | 37°C | 1 mM | 4 hours | [7] |
| Aquifex aeolicus | E. coli | - | - | - | - | [10] |
Note: The conditions for Brucella abortus resulted in inclusion body formation, which were then successfully refolded.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Bacillus subtilis this compound Synthase to Enhance Solubility
This protocol is based on the methodology described for improving the quality of this compound synthase crystals by replacing cysteine residues.[3][4]
1. Primer Design:
-
Design mutagenic primers to introduce Cys-to-Ser mutations at the desired positions (e.g., Cys93 and Cys139).
-
The primers should contain the desired mismatch codon for serine (e.g., TCT or TCC) and have a melting temperature (Tm) suitable for PCR.
2. PCR Mutagenesis:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type B. subtilis this compound synthase gene as the template and the mutagenic primers.
-
A standard protocol involves two initial PCR reactions using a forward primer flanking the expression cassette and a reverse mutagenic primer, and a forward mutagenic primer with a reverse flanking primer. The products of these two reactions are then used as a template for a final PCR with the two flanking primers.
3. Template Digestion and Transformation:
-
Digest the parental, methylated template DNA with DpnI restriction enzyme.
-
Transform the resulting mutated plasmid into a suitable E. coli strain (e.g., DH5α or XL1-Blue) for plasmid propagation.
4. Verification:
-
Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
5. Expression and Solubility Analysis:
-
Transform the confirmed mutant plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Express the protein and analyze the soluble and insoluble fractions by SDS-PAGE to confirm the improvement in solubility.
Protocol 2: Purification and Refolding of this compound Synthase from Inclusion Bodies
This protocol is adapted from the procedure used for Brucella abortus this compound synthase.[7]
1. Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants. Repeat the centrifugation.
-
Perform a second wash with a buffer without detergent to remove residual detergent.
2. Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Solubilization Buffer Example: 50 mM Tris-HCl, pH 8.0, 5 mM EDTA, 8 M urea.[7]
-
Stir or gently agitate at room temperature for several hours to overnight to ensure complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material.
3. Protein Refolding:
-
The goal is to gradually remove the denaturant to allow the protein to refold.
-
Dialysis Method:
-
Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cutoff.
-
Dialyze against a refolding buffer with decreasing concentrations of the denaturant.
-
Refolding Buffer Example: 10 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT.[7]
-
Perform several buffer changes over 2-3 days at 4°C.
-
-
Rapid Dilution Method:
-
Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
4. Purification and Analysis:
-
Purify the refolded this compound synthase using standard chromatography techniques, such as ion-exchange or size-exclusion chromatography.
-
Analyze the purity and folding status of the protein by SDS-PAGE, native PAGE, and functional assays if available.
Visualizations
Caption: Workflow for expressing and troubleshooting this compound synthase solubility.
Caption: Key factors contributing to and preventing inclusion body formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the quality of this compound synthase crystals by protein engineering [inis.iaea.org]
- 5. genscript.com [genscript.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Refold - this compound synthase 2 [pford.info]
- 8. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Enzyme Encapsulation in an Engineered this compound Synthase Protein Cage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lumazine synthase Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with lumazine synthase nanoparticles (LSNPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to LSNP stability, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Nanoparticle Aggregation
Q: My LSNP solution appears cloudy, or I see visible precipitates. What could be the cause, and how can I fix it?
A: Cloudiness or precipitation is a common sign of nanoparticle aggregation. This can be caused by several factors, including improper buffer conditions, high protein concentration, or thermal stress.
Troubleshooting Steps:
-
Buffer Optimization:
-
pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the LSNP construct, as this can minimize surface charge and lead to aggregation. For Aquifex aeolicus this compound synthase (AaLS), which is stable at a wide range of pH, it is still crucial to empirically determine the optimal pH for your specific construct. Some this compound synthases can change their oligomeric state at alkaline pH (e.g., B. subtilis LS converts from a 60-mer to a 180-mer at pH > 8), which might affect stability.[1]
-
Ionic Strength: High salt concentrations can sometimes shield surface charges and promote aggregation. Conversely, for some proteins, a certain salt concentration (e.g., 150 mM NaCl) is necessary to maintain stability and prevent non-specific interactions. Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.
-
Additives: Consider adding stabilizing excipients such as glycerol (5-10%), sucrose, or trehalose to your buffer.
-
-
Concentration Adjustment: High protein concentrations can increase the likelihood of aggregation. Try diluting the LSNP solution. If a high concentration is necessary, screen for optimal buffer conditions at that concentration.
-
Purification Quality: Aggregates can co-purify with correctly assembled nanoparticles. Ensure your size-exclusion chromatography (SEC) protocol effectively separates monomers and aggregates from the desired nanoparticle fraction.[2][3][4]
-
Temperature Stress: Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. For long-term storage, consider lyophilization.
Q: How can I detect and quantify aggregation in my LSNP sample?
A: Dynamic Light Scattering (DLS) is a powerful technique to assess the size distribution and aggregation state of your nanoparticles.[5][6][7][8]
-
Monodispersity: A well-behaved, non-aggregated sample should show a single, narrow peak in the DLS size distribution.[8]
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the sample. A PDI value below 0.3 is generally considered indicative of a homogeneous particle population.[3][8][9] An increasing PDI over time suggests sample instability and aggregation.
-
Average Hydrodynamic Diameter: An increase in the average hydrodynamic diameter can indicate the formation of aggregates.[5]
Transmission Electron Microscopy (TEM) with negative staining can also be used to visually inspect for aggregates and confirm the morphology of the nanoparticles.[10][11][12][13]
Issue 2: Low Yield and Poor Assembly
Q: I am getting a very low yield of purified LSNPs. What are the possible reasons and solutions?
A: Low yields can stem from issues in expression, cell lysis, or purification.
Troubleshooting Steps:
-
Expression Optimization:
-
Expression System: Ensure the chosen expression system (e.g., E. coli, mammalian cells) is suitable for your LSNP construct. For complex constructs with post-translational modifications, a mammalian expression system might be necessary.[4]
-
Codon Optimization: Optimize the gene sequence for the chosen expression host.
-
Induction Conditions: Optimize inducer concentration (e.g., IPTG) and post-induction temperature and time. Lowering the temperature (e.g., 18-25°C) can sometimes improve protein folding and assembly.
-
-
Cell Lysis: Inefficient cell lysis will result in a lower recovery of soluble protein. Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective but not so harsh that it denatures the nanoparticles.
-
Purification Strategy:
-
Affinity Chromatography: Ensure efficient binding and elution from your affinity column (e.g., Ni-NTA for His-tagged proteins, lectin for glycosylated proteins).[2][4] High concentrations of imidazole in the elution buffer can sometimes cause aggregation; consider a step-wise or gradient elution.
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column that can resolve nanoparticles from smaller contaminants and larger aggregates.[2][3][4]
-
Issue 3: Physical Instability (Thermal and Long-Term Storage)
Q: How can I assess the thermal stability of my LSNPs, and what can I do to improve it?
A: The thermal stability of LSNPs can be assessed by monitoring their structural integrity and aggregation state as a function of temperature. LSNPs from thermophilic organisms like Aquifex aeolicus are known for their exceptional thermostability, with a melting temperature (Tm) reported to be as high as 120°C.[1] However, the fusion of cargo proteins can affect this stability.
Methods for Assessing Thermal Stability:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm). For example, LSNPs from Bacillus anthracis show two thermal transitions at 52.0°C and 93.6°C in PBS.[9]
-
Temperature-Ramp DLS: Monitor the hydrodynamic radius and PDI of the LSNP solution as the temperature is gradually increased. The onset of aggregation can be identified as a sharp increase in size and PDI.
-
ELISA-based Stability Assay: For LSNPs displaying an antigen, their stability can be assessed by incubating them at different temperatures and then measuring their binding to a specific antibody or receptor via ELISA.[2]
Strategies for Improving Stability:
-
Buffer Conditions: As with aggregation, optimizing the pH and ionic strength of the buffer can significantly impact thermal stability.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a highly effective method to preserve the stability of nanoparticles.[14][15][16]
Q: My LSNPs are not stable during long-term storage at 4°C. What are my options?
A: For extended shelf-life, converting the LSNP solution to a dry powder via lyophilization is the recommended approach.[15]
Key Considerations for Lyophilization:
-
Cryoprotectants: The addition of cryoprotectants is crucial to prevent aggregation and denaturation during the freezing and drying processes.[17][18][19][20][21] Commonly used cryoprotectants for nanoparticles include:
-
Sucrose (5-10% w/v)
-
Trehalose (5-10% w/v)
-
Mannitol (2-5% w/v)
-
-
Formulation Buffer: The buffer system can impact the stability of the lyophilized product. Buffers like Tris or phosphate are commonly used.
-
Process Optimization: The freezing rate, primary drying temperature, and secondary drying temperature are critical parameters that need to be optimized for each specific LSNP formulation.
Data Presentation: Stability of this compound Synthase Nanoparticles
Table 1: Thermal Stability of Different this compound Synthase Nanoparticles
| This compound Synthase Origin | Construct | Buffer Conditions | Method | Melting Temperature (Tm) / Transition Temperatures | Reference |
| Aquifex aeolicus | Wild-type | Not specified | Not specified | 120 °C | [1] |
| Bacillus anthracis | Wild-type | PBS | DSC | 52.0 °C and 93.6 °C | [9] |
| Bacillus anthracis | PB10 peptide fusion | 20mM Phosphate, 5mM EDTA, 0.1M NaCl, pH 7.0 | DSC | Similar to wild-type | [9] |
Table 2: Recommended Cryoprotectants for Nanoparticle Lyophilization
| Cryoprotectant | Typical Concentration (w/v) | Key Properties | Reference |
| Sucrose | 5 - 20% | Non-reducing disaccharide, effective cryo- and lyoprotectant. | [17][18][19][20] |
| Trehalose | 5 - 10% | Non-reducing disaccharide, known for excellent stabilization of biomolecules. | [19][20][21] |
| Mannitol | 2 - 5% | Sugar alcohol, often used as a bulking agent to ensure good cake formation. | [18][20][21] |
Experimental Protocols
Protocol 1: Assessing Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the LSNP sample through a 0.2 µm syringe filter to remove any large dust particles or contaminants.[22]
-
Dilute the sample in the desired, filtered buffer to an appropriate concentration for DLS analysis (typically 0.1 - 1.0 mg/mL).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, buffer viscosity, and refractive index.
-
-
Measurement:
-
Carefully pipette the filtered sample into a clean DLS cuvette, ensuring there are no air bubbles.[22]
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement, acquiring multiple readings for statistical accuracy.
-
-
Data Analysis:
-
Analyze the size distribution plot. A monodisperse sample should exhibit a single, well-defined peak.
-
Record the average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI < 0.3 indicates a homogeneous sample.[3]
-
Protocol 2: Lyophilization of this compound Synthase Nanoparticles
-
Formulation:
-
Dialyze the purified LSNP solution against the final formulation buffer (e.g., 20 mM Tris, pH 7.5).
-
Add a cryoprotectant (e.g., sucrose to a final concentration of 10% w/v) to the LSNP solution and gently mix until fully dissolved.
-
-
Aliquoting and Freezing:
-
Aliquot the formulated LSNP solution into lyophilization vials.
-
Freeze the samples. This can be done on the lyophilizer shelf by ramping down the temperature or by flash-freezing in liquid nitrogen. A fast freezing rate is generally preferred.[18]
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature and vacuum pressure for primary drying (e.g., -10°C and 100 mTorr). These parameters need to be below the eutectic point or glass transition temperature of the frozen formulation. This step removes the bulk of the frozen water.
-
-
Secondary Drying (Desorption):
-
After primary drying is complete, gradually increase the shelf temperature (e.g., to 25°C) while maintaining a low pressure to remove residual unfrozen water.
-
-
Reconstitution:
-
To use the lyophilized LSNPs, reconstitute the powder in sterile water or buffer to the original volume. Gently swirl to dissolve the cake. The reconstituted solution should be clear and free of visible aggregates.
-
Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)
-
Grid Preparation:
-
Place a drop of the LSNP solution (approx. 0.1 mg/mL) onto a carbon-coated copper TEM grid.
-
Allow the nanoparticles to adsorb to the grid for 1-2 minutes.
-
-
Washing:
-
Blot away the excess liquid with filter paper.
-
Wash the grid by placing it on a drop of deionized water for a few seconds, then blot dry. Repeat this step twice.
-
-
Negative Staining:
-
Place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate).[2]
-
Incubate for 30-60 seconds.
-
-
Final Blotting and Drying:
-
Blot away the excess stain with filter paper.
-
Allow the grid to air-dry completely before loading it into the TEM.
-
Visualizations
Caption: Experimental workflow for LSNP production, characterization, and stability optimization.
Caption: Logical workflow for troubleshooting LSNP aggregation.
References
- 1. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review | MDPI [mdpi.com]
- 7. azonano.com [azonano.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.sciltp.com [media.sciltp.com]
- 18. Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.cbc.osu.edu [research.cbc.osu.edu]
Lumazine Synthase Nanoparticle Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues with lumazine synthase (LS) nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of this compound synthase nanoparticle aggregation?
A1: this compound synthase nanoparticle aggregation can be triggered by a variety of factors, often related to suboptimal environmental conditions or modifications to the nanoparticle surface. Key causes include:
-
Inappropriate Buffer Conditions: Non-optimal pH, ionic strength, or the absence of necessary excipients can lead to colloidal instability. For instance, changes in pH can alter the surface charge of the protein subunits, leading to aggregation.
-
High Protein Concentration: Concentrating nanoparticles beyond their solubility limit can increase the likelihood of aggregation.
-
Temperature Stress: While LS nanoparticles, particularly from thermophilic organisms like Aquifex aeolicus, are generally thermostable, extreme temperatures or repeated freeze-thaw cycles can induce aggregation.[1][2] Some studies have shown stability up to 65°C, with significant loss of binding capacity at higher temperatures.[3]
-
Antigen/Payload Conjugation: The process of conjugating antigens or other molecules to the nanoparticle surface can alter its physicochemical properties, potentially leading to aggregation.
-
Presence of Contaminants or Impurities: Residual reagents from purification or conjugation steps can sometimes induce aggregation.
-
Mechanical Stress: Vigorous vortexing or sonication can denature the protein subunits and cause aggregation.
Q2: My this compound synthase nanoparticles appear aggregated after purification. What should I do?
A2: Aggregation after purification is a common issue. Here’s a step-by-step troubleshooting approach:
-
Characterize the Aggregation: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of your nanoparticle population. Transmission Electron Microscopy (TEM) can provide visual confirmation of aggregates.
-
Review Your Purification Protocol:
-
Size Exclusion Chromatography (SEC): Ensure you are using an appropriate column resin and that your elution buffer is optimal for your nanoparticles. Aggregates may co-elute with correctly formed particles if the resolution is poor.
-
Affinity Chromatography: Harsh elution conditions (e.g., very low pH) can induce aggregation. Consider a gentler elution strategy, such as using a competitive eluent.
-
-
Optimize the Final Buffer: The buffer into which you elute or exchange your nanoparticles is critical. Ensure the pH and ionic strength are appropriate. For example, a buffer containing 10 mM HEPES, pH 7, and 150 mM NaCl has been successfully used.[3]
Q3: I observe aggregation after conjugating a new antigen to my LS nanoparticles. How can I troubleshoot this?
A3: Conjugation can significantly impact nanoparticle stability. Consider the following:
-
Hydrophobicity of the Antigen: Highly hydrophobic antigens can expose patches on the nanoparticle surface that promote aggregation.
-
Surface Charge Alteration: The isoelectric point (pI) of the final conjugate may be different from the original nanoparticle. If the buffer pH is close to the new pI, aggregation is likely.
-
Steric Hindrance: Dense packing of large antigens on the surface can lead to steric clashes and subsequent aggregation.
-
Troubleshooting Steps:
-
Modify the linker used for conjugation to increase the distance between the antigen and the nanoparticle surface.
-
Optimize the antigen-to-nanoparticle ratio to avoid excessive surface coverage.
-
Screen different buffer conditions (pH, salt concentration) for the final conjugated product.
-
Consider introducing stabilizing excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20/80) at low concentrations.
-
Q4: How can I prevent aggregation during long-term storage?
A4: For long-term stability, proper storage conditions are crucial.
-
Storage Buffer: Store nanoparticles in a buffer that has been optimized for stability. This often includes buffers like PBS.
-
Temperature: While some studies show stability at 4°C or room temperature for up to a week[1][2], for long-term storage, freezing at -80°C is generally recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can be a significant source of aggregation.[1][2] Aliquot your nanoparticle solution into single-use volumes before freezing.
-
Cryoprotectants: Consider adding cryoprotectants like glycerol or sucrose to your storage buffer before freezing to mitigate aggregation upon thawing.
Quantitative Data Summary
The following tables summarize key quantitative parameters found in the literature for maintaining this compound synthase nanoparticle stability.
Table 1: Buffer Conditions for Stable this compound Synthase Nanoparticles
| Parameter | Value | Source |
| pH | 7.0 - 7.4 | [2][3] |
| Buffer System | HEPES, PBS | [2][3] |
| Salt Concentration | 150 mM NaCl | [3] |
Table 2: Temperature Stability of this compound Synthase Nanoparticles
| Temperature | Observation | Source |
| 4°C | Stable for at least 1 week | [1][2] |
| Room Temperature | Stable for at least 1 week | [1][2] |
| 45°C - 50°C | Stable for at least 10 minutes | [3] |
| 65°C | Significant reduction in binding capacity | [3] |
| Up to 80°C | Aquifex aeolicus LS is extremely stable | [4] |
Experimental Protocols
Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension in an appropriate buffer (e.g., PBS) to a final concentration suitable for your DLS instrument (typically in the range of 0.1 mg/mL).
-
Filter the diluted sample through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous dust particles.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
-
Measurement:
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal peak with a low polydispersity index (PDI) (typically < 0.3) indicates a homogenous, non-aggregated sample. The presence of larger peaks or a high PDI suggests aggregation.
-
Protocol 2: Visualization of Nanoparticles by Transmission Electron Microscopy (TEM) with Negative Staining
-
Grid Preparation:
-
Washing:
-
Blot away the excess sample with the edge of a piece of filter paper.
-
Wash the grid by placing it on 3-4 successive drops of deionized water or the same buffer for a few seconds each, blotting between each wash.
-
-
Staining:
-
Place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate or 0.7% uranyl formate) for 30-60 seconds.[3]
-
Blot away the excess stain completely.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification. Correctly formed particles should appear as uniform, spherical structures, while aggregates will be visible as larger, irregular clusters.
-
Visualizations
Caption: Troubleshooting workflow for LS nanoparticle aggregation.
Caption: Key factors influencing LS nanoparticle stability.
References
linker design for optimal antigen display on lumazine synthase
Welcome to the technical support center for linker design and optimal antigen display on the lumazine synthase (LS) scaffold. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LS-based vaccine candidates.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and why is it used as a scaffold for antigen display?
This compound synthase (LS) is an enzyme involved in riboflavin biosynthesis in various microorganisms.[1][2] Its self-assembling property, forming highly symmetric, stable icosahedral nanoparticles (typically ~16 nm in diameter and composed of 60 identical subunits), makes it an attractive scaffold for vaccine development.[1][3][4][5] This nanoparticle structure allows for the multivalent presentation of antigens in an ordered array, which can enhance immunogenicity by efficiently cross-linking B-cell receptors.[2][6]
Q2: Which terminus of this compound synthase should I fuse my antigen to?
Both the N- and C-termini of LS monomers are exposed on the surface of the assembled 60-mer capsid, making them suitable for antigen fusion without generally disrupting scaffold formation.[1][3] The choice of terminus can depend on the specific antigen and the desired orientation for optimal epitope exposure. Some studies have also explored fusing antigens to internal loops of the LS protein.[4] It is recommended to empirically test both N- and C-terminal fusions to determine the best option for your antigen of interest.
Q3: What type of linker should I use between my antigen and this compound synthase?
The choice of linker can influence the stability, expression, and immunogenicity of the fusion protein. The two main types of linkers used are:
-
Flexible Linkers: These are typically rich in glycine (Gly) and serine (Ser) residues, such as the common (GGS)n or (GGGGS)n motifs.[7][8] They provide conformational flexibility, which can allow the antigen to orient itself for optimal exposure and interaction with immune cells.[9]
-
Rigid Linkers: These often have an α-helical structure, with sequences like (EAAAK)n.[8] They act as rigid spacers, providing a fixed distance between the LS scaffold and the antigen, which can be beneficial in some contexts.[9]
The optimal linker type and length are antigen-dependent and may require empirical testing.[3][10][11]
Q4: Does linker length affect the immunogenicity of the displayed antigen?
The effect of linker length on immunogenicity can vary. Some studies have shown that varying the linker length has no discernible effect on the resulting antibody titers for certain epitopes.[1] However, for other antigen-scaffold systems, linker length can be a critical parameter influencing the immune response.[10] It is generally advisable to test a few different linker lengths to determine the optimal construct for a specific antigen.
Q5: Can I display complex, glycosylated antigens on this compound synthase?
Yes, this compound synthase has been successfully used to display complex, glycosylated antigens, such as portions of the HIV-1 envelope glycoprotein and the Respiratory Syncytial Virus (RSV) attachment protein G.[3][4] Expression in eukaryotic systems, like mammalian cells (e.g., Expi293), allows for proper folding and glycosylation of the fused antigen.[4][7]
Troubleshooting Guides
Problem 1: Low expression or poor solubility of the LS-antigen fusion protein.
-
Possible Cause: The fused antigen may be interfering with the proper folding and assembly of the this compound synthase scaffold.
-
Troubleshooting Steps:
-
Optimize Linker: Experiment with different linker types (flexible vs. rigid) and lengths. A longer, more flexible linker might provide the necessary space for both the LS and the antigen to fold correctly.[2]
-
Switch Fusion Terminus: If you are using a C-terminal fusion, try an N-terminal fusion, or vice versa.[4]
-
Codon Optimization: Ensure the gene sequence of your fusion construct is optimized for your expression system (e.g., E. coli, mammalian cells).[7]
-
Expression System: If expressing in E. coli and encountering inclusion bodies, consider switching to a eukaryotic expression system (e.g., mammalian or insect cells) that may have better chaperone machinery for folding complex proteins.[2]
-
Co-expression with Chaperones: In bacterial systems, co-expressing molecular chaperones can sometimes improve the solubility of difficult-to-express proteins.[2]
-
Problem 2: The LS-antigen fusion protein does not assemble into nanoparticles.
-
Possible Cause: The antigen fusion may be sterically hindering the self-assembly of the LS monomers into the 60-mer capsid.
-
Troubleshooting Steps:
-
Confirm Monomer Expression: Use SDS-PAGE and Western blot to confirm that the fusion protein monomer is being expressed at the correct molecular weight.[1]
-
Characterize Assembly State: Use techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), and Transmission Electron Microscopy (TEM) to analyze the oligomeric state of your purified protein.[1][5] Properly assembled LS nanoparticles should have a hydrodynamic diameter of approximately 16 nm (this will increase with the size of the fused antigen).[1][4]
-
Linker Modification: As with solubility issues, adjusting the linker length and flexibility can be crucial for enabling proper particle assembly.[3]
-
Purification Strategy: Ensure your purification protocol is not disrupting the non-covalent interactions that hold the LS capsid together. Avoid harsh buffers or denaturants if possible.
-
Problem 3: The assembled LS-antigen nanoparticles are not immunogenic or elicit a weak immune response.
-
Possible Cause: The antigen's key epitopes may be sterically hindered or improperly oriented on the LS surface, preventing effective recognition by B-cell receptors.
-
Troubleshooting Steps:
-
Assess Epitope Accessibility: Use in vitro binding assays, such as ELISA or Biolayer Interferometry (BLI), with conformation-specific monoclonal antibodies to confirm that your target epitopes are exposed and accessible on the nanoparticle surface.[1]
-
Vary Linker Design: Test a panel of linkers with different lengths and rigidities. Computational modeling can be a useful tool to predict the orientation of the antigen with different linkers.[3]
-
Change Fusion Site: Consider moving the antigen to the other terminus of the LS monomer or exploring an internal loop fusion.[4]
-
Adjuvant Formulation: Ensure you are using an appropriate adjuvant in your immunization formulation, as this can significantly impact the magnitude and quality of the immune response.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound synthase-based antigen display platforms.
Table 1: Biophysical Characterization of this compound Synthase Nanoparticles
| Construct | Fusion Terminus | Linker | Hydrodynamic Diameter (nm) | Molecular Weight (kDa) - Theoretical | Molecular Weight (kDa) - Experimental (MALS) | Reference |
| B. anthracis LS (unmodified) | N/A | N/A | 15.5 ± 0.19 | 990 | 1000 ± 10 | [1] |
| LS_PB10 (Linker 1) | C-terminus | GGG | 17.5 ± 0.28 | 1060 | 1080 ± 10 | [1] |
| LS_PB10 (Linker 2) | C-terminus | GGGGS | 18.0 ± 0.35 | 1070 | 1090 ± 10 | [1] |
| LS_PB10 (Linker 3) | C-terminus | (GGGGS)₂ | 18.4 ± 0.27 | 1100 | 1120 ± 10 | [1] |
| LS_PB10 (Linker 4) | C-terminus | (EAAAK)₂ | 18.2 ± 0.25 | 1100 | 1120 ± 10 | [1] |
| A. aeolicus LS-SARS-CoV-2 S-2P | N-terminus | GSG | ~30-40 (by TEM) | Not reported | Not reported | [7] |
| A. aeolicus LS-SARS-CoV-2 S-6P | N-terminus | GGSGGSGGSGGSGGG | ~30-40 (by TEM) | Not reported | Not reported | [7] |
Table 2: Immunogenicity of LS-Antigen Nanoparticles in Mice
| Immunogen | Dose (µg) | Adjuvant | Anti-Antigen IgG Titer (Geometric Mean) | Neutralizing Antibody Titer (ID₈₀) | Reference |
| S-2P Trimer | 0.08 | Not specified | Not reported | <40 | [7] |
| S-2P-LuS Nanoparticle | 0.08 | Not specified | Not reported | 305 | [7] |
| S-6P-LuS Nanoparticle | 0.08 | Not specified | Not reported | 204 | [7] |
| aaLS-PseudoSpy-Zika EDIII | 15 | Addavax | ~10,000 (EC₅₀) | ~1,000 (FRNT₅₀) | [12] |
Key Experimental Protocols
Protocol 1: Expression and Purification of LS-Antigen Fusion Proteins in E. coli
-
Gene Synthesis and Cloning: Synthesize a codon-optimized gene for the LS-linker-antigen fusion protein and clone it into a suitable E. coli expression vector (e.g., pET series).
-
Transformation: Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 1 mM) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[9]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a high-pressure homogenizer.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If the protein has a His-tag, perform immobilized metal affinity chromatography (IMAC).
-
Follow with size-exclusion chromatography (SEC) to separate the assembled nanoparticles from aggregates and monomeric protein.
-
-
Characterization: Analyze the purified protein by SDS-PAGE for purity, and by DLS and TEM to confirm nanoparticle assembly.
Protocol 2: Characterization of Nanoparticle Assembly by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the purified protein sample in a suitable, filtered buffer (e.g., PBS) at a concentration of 0.5-1.0 mg/mL.
-
Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Load the sample into a cuvette and place it in the instrument. Perform the measurement according to the manufacturer's instructions.
-
Data Analysis: Analyze the resulting correlation function to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI (<0.2) indicates a homogenous sample.[1]
Visualizations
Caption: General workflow for developing a this compound synthase-based nanoparticle vaccine.
Caption: Troubleshooting logic for LS-antigen expression and assembly issues.
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Peptide linker increased the stability of pneumococcal fusion protein vaccine candidate [frontiersin.org]
- 10. Immune Response Modulation of Conjugated Agonists with Changing Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. One-Pot Expression and Assembly of Resurfaced Zika Virus E Domain III Nanoparticle Immunogens in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lumazine Synthase Production
Welcome to the technical support center for challenges in scaling up lumazine synthase (LS) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression, purification, and handling of recombinant this compound synthase.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound synthase is expressed as inclusion bodies in E. coli. What is the recommended strategy for obtaining soluble, active protein?
A1: Expression of this compound synthase, particularly from species like Brucella, often results in the formation of insoluble inclusion bodies in E. coli.[1] The recommended approach involves a multi-step process of inclusion body isolation, solubilization with strong denaturants, and subsequent refolding into a native conformation. This process is critical for recovering biologically active protein. A detailed workflow and protocols are provided below.
Q2: What are the key factors to consider for optimizing the yield of recombinant this compound synthase?
A2: Maximizing the yield of soluble and functional this compound synthase involves optimizing several parameters. Key factors include the choice of E. coli expression strain (e.g., BL21(DE3)), the composition of the culture medium, the concentration of the inducer (e.g., IPTG), and post-induction incubation time and temperature.[1][2] For Brucella this compound synthase, optimal concentrations of 100 µM IPTG and 100 µg/ml kanamycin have been reported to be effective and cost-efficient.[1]
Q3: How can I ensure the correct oligomeric assembly (e.g., pentamer, decamer, 60-mer) of my this compound synthase preparation?
A3: The quaternary structure of this compound synthase is crucial for its stability and function.[3] Proper assembly is influenced by factors such as protein concentration, buffer conditions (pH, ionic strength), and the presence of co-factors or stabilizing agents during the refolding and purification process. Techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) can be used to analyze the oligomeric state of the purified protein.[2] For instance, Bacillus anthracis LS has a hydrodynamic diameter of approximately 15.5 nm, consistent with a 60-mer icosahedral assembly.[2]
Q4: My purified this compound synthase shows signs of aggregation. How can this be prevented?
A4: Aggregation during or after purification can be a significant challenge. Strategies to minimize aggregation include optimizing buffer conditions (pH, ionic strength, and additives like arginine), working with appropriate protein concentrations, and ensuring proper folding.[4] For proteins recovered from inclusion bodies, a carefully controlled refolding process, such as stepwise dialysis, is crucial to prevent aggregation.[5]
Q5: What is the most effective method for removing endotoxins (LPS) from my this compound synthase preparation?
A5: Endotoxin removal is critical, especially for applications in vaccine development. Due to the potential for co-purification of LPS with recombinant proteins from E. coli, specific removal steps are necessary.[6] Methods such as ion-exchange chromatography, two-phase partitioning with detergents like Triton X-114, and affinity chromatography using polymyxin B resin are effective for reducing endotoxin levels.[1][6][7]
Troubleshooting Guides
Issue 1: Low Yield of Soluble this compound Synthase
| Possible Cause | Troubleshooting Step |
| Suboptimal Expression Conditions | Optimize inducer (IPTG) concentration (e.g., test a range from 0.1 to 1 mM). Lowering the post-induction temperature (e.g., to 18-25°C) and extending the induction time can also improve soluble expression. |
| Codon Bias | If expressing a gene from a distant organism in E. coli, codon usage may not be optimal. Consider using a host strain that supplies rare tRNAs (e.g., Rosetta™ strains) or synthesize a codon-optimized gene. |
| Protein Toxicity | High-level expression of some this compound synthase variants can be toxic to E. coli. Use an expression vector with tight regulation of basal expression (e.g., pLysS or pLysE hosts) to minimize toxicity before induction. |
Issue 2: Inefficient Inclusion Body Solubilization and Refolding
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure complete resuspension of inclusion bodies in the solubilization buffer. Incubation with strong denaturants like 8 M urea or 6 M guanidine-HCl may require extended periods (e.g., overnight) with agitation.[8] |
| Protein Precipitation During Refolding | The transition from denaturing to native conditions is critical. Employ a gradual removal of the denaturant, for example, through stepwise dialysis against decreasing concentrations of urea or guanidine-HCl.[9][10] Rapid dilution into a large volume of refolding buffer can also be effective but may result in a very dilute protein solution.[9] |
| Incorrect Disulfide Bond Formation | If your this compound synthase contains cysteine residues, include a redox system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to facilitate proper disulfide bond formation.[9] |
Issue 3: Endotoxin (LPS) Contamination in Final Product
| Possible Cause | Troubleshooting Step |
| Ineffective Standard Purification | Standard chromatography methods may not efficiently remove LPS. Incorporate a specific LPS removal step into your purification workflow. |
| LPS Re-association with Protein | After an initial removal step, LPS can sometimes re-associate with the protein. Perform LPS removal as one of the final purification steps. |
| Contamination from Labware/Buffers | Ensure all buffers and equipment are pyrogen-free. Use commercially available endotoxin-free water and reagents. |
Quantitative Data Summary
Table 1: Comparative Thermal Stability of this compound Synthase Variants
| This compound Synthase Variant | Quaternary Structure | Melting Temperature (Tm) | Reference |
| Aquifex aeolicus (AaLS) | Icosahedral 60-mer | 119.9 °C | [11][12] |
| Bacillus anthracis (LS) | Icosahedral 60-mer | 93.6 °C | [2] |
| Brucella sp. (BLS) | Decameric | ~20 °C higher than pentameric forms | [3] |
Table 2: Optimized Conditions for Brucella this compound Synthase Expression in E. coli
| Parameter | Optimized Value |
| Kanamycin Concentration | 100 µg/ml |
| IPTG Concentration | 100 µM |
| Reference: [1] |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding of this compound Synthase
This protocol is a general guideline and may require optimization for specific this compound synthase variants.
1. Inclusion Body Isolation and Washing:
-
Harvest E. coli cells expressing this compound synthase by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer containing no detergent to remove membrane contaminants.[8]
2. Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea, 50 mM Tris-HCl, 5 mM EDTA, pH 8.0 or 6 M Guanidine-HCl).[13][14]
-
If cysteine residues are present, add a reducing agent like 10 mM DTT.
-
Incubate with gentle agitation at room temperature until the pellet is fully dissolved.
3. Refolding by Stepwise Dialysis:
-
Transfer the solubilized protein solution into a dialysis bag (with an appropriate molecular weight cut-off).
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. For example:
-
Dialysis Buffer 1: 4 M Urea, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Dialysis Buffer 2: 2 M Urea, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Dialysis Buffer 3: 1 M Urea, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Final Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
-
Perform each dialysis step for several hours to overnight at 4°C.
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
1. Preparation:
-
Prepare a 10% (v/v) stock solution of Triton X-114 in endotoxin-free water.
-
Pre-chill the protein sample and the Triton X-114 solution to 4°C.
2. Phase Separation:
-
Add Triton X-114 to the protein solution to a final concentration of 1-2%.
-
Incubate the mixture at 4°C for 30 minutes with gentle stirring.
-
Transfer the solution to a 37°C water bath for 10 minutes to induce phase separation.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 25-37°C.[15][16]
3. Collection:
-
Two phases will be visible: the upper aqueous phase containing the protein and the lower detergent-rich phase containing the LPS.
-
Carefully collect the upper aqueous phase.
-
Repeat the process 1-2 more times for higher purity.
4. Triton X-114 Removal:
-
Residual Triton X-114 can be removed by hydrophobic interaction chromatography or by using specific detergent-removing resins.
Visualizations
Caption: Workflow for recombinant this compound synthase production from inclusion bodies.
Caption: Troubleshooting logic for low yield of active this compound synthase.
References
- 1. japer.in [japer.in]
- 2. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High order quaternary arrangement confers increased structural stability to Brucella sp. This compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 9. biotechrep.ir [biotechrep.ir]
- 10. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 14. Refold - this compound synthase 2 [pford.info]
- 15. Optimized Triton X-114 assisted lipopolysaccharide (LPS) removal method reveals the immunomodulatory effect of food proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Refolding Insoluble Lumazine Synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of insoluble lumazine synthase expressed in E. coli.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of refolding this compound synthase.
Question: My refolding yield is very low. What are the critical factors I should optimize?
Answer: Low refolding yield is a common issue and can be influenced by several factors throughout the process. Here are the key areas to focus on for optimization:
-
Inclusion Body Purity: Contaminating proteins can interfere with the refolding process and co-precipitate with the target protein. Ensure your inclusion body washing steps are thorough.
-
Solubilization: Incomplete solubilization of the inclusion bodies will naturally lead to a lower concentration of protein available for refolding. Ensure the pellet is fully resuspended in the solubilization buffer and allow for sufficient incubation time with agitation.
-
Protein Concentration: The concentration of the denatured protein during the refolding step is critical. High concentrations can favor aggregation over correct folding. It is advisable to keep the protein concentration low, typically in the range of 1-100 µg/mL, when using dilution methods.[1]
-
Refolding Buffer Composition: The pH, ionic strength, and presence of additives in the refolding buffer are crucial for creating an environment that favors proper folding. A systematic screen of these parameters is often necessary.
-
Temperature: Refolding is temperature-dependent. While lower temperatures (e.g., 4°C) can slow down aggregation, they also slow down the refolding kinetics. It is recommended to test a range of temperatures (e.g., 4°C, 20°C, 37°C) to find the optimal balance for your specific this compound synthase construct.[2]
Question: I am observing significant protein aggregation during the refolding process. How can I prevent this?
Answer: Protein aggregation is a competing reaction to proper refolding.[3] Here are several strategies to minimize aggregation:
-
Optimize Refolding Method:
-
Pulse Dilution: Instead of a single, large dilution, add the solubilized protein to the refolding buffer in small aliquots over time. This maintains a low instantaneous concentration of unfolded protein, disfavoring aggregation.
-
Dialysis: A stepwise dialysis against decreasing concentrations of denaturant can provide a gentler transition for the protein to refold.
-
On-Column Refolding: Immobilizing the denatured protein on a chromatography column and then applying a gradient to remove the denaturant can be a very effective method to prevent intermolecular aggregation.
-
-
Utilize Refolding Additives: Certain chemical additives can help to suppress aggregation and enhance refolding yields.[4]
-
Arginine: This amino acid is widely used to suppress aggregation and improve protein solubility.[4][5]
-
Sugars and Polyols: Sucrose, glycerol, and sorbitol can stabilize the native state of the protein.[4][6]
-
Polyethylene Glycol (PEG): PEG can bind to folding intermediates, preventing their aggregation.[6]
-
Detergents: In an "artificial chaperone" system, a mild detergent can be used to capture the unfolded protein, followed by the addition of cyclodextrin to strip the detergent and allow refolding.
-
-
Control Redox Environment: For this compound synthase variants that may contain cysteine residues, it is crucial to maintain a proper redox environment to facilitate correct disulfide bond formation. The inclusion of a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), is recommended.
Question: The refolded this compound synthase does not seem to form the correct oligomeric structure. What could be the reason?
Answer: this compound synthase from different species can form pentamers, decamers, or even icosahedral capsids of 60 subunits. Incorrect oligomerization can be due to:
-
Suboptimal Buffer Conditions: The ionic strength and pH of the refolding buffer can influence the assembly of subunits. Ensure that the buffer conditions are suitable for the specific this compound synthase you are working with.
-
Presence of Contaminants: Contaminating proteins or endotoxins can sometimes interfere with the proper assembly of the oligomer. High-purity inclusion bodies and subsequent purification steps are important.
-
Incorrect Disulfide Bonds (if applicable): For cysteine-containing variants, improper disulfide bond formation can prevent the subunits from adopting the correct conformation for assembly.
-
Protein Engineering: In some cases, the wild-type protein may be prone to misassembly. Site-directed mutagenesis to alter surface residues has been used to improve the quality of this compound synthase crystals, which is indicative of improved homogeneity of the oligomeric state.
FAQs
Q1: What is the typical starting point for a this compound synthase refolding protocol?
A1: A good starting point is to use a strong denaturant like 8M urea or 6M guanidine hydrochloride for solubilization, followed by a rapid dilution or dialysis into a refolding buffer at a slightly alkaline pH (around 7.5-8.5). For example, a solubilization buffer could be 50mM Tris, 5mM EDTA, 8M urea, pH 8.0, and a refolding buffer could be 150mM NaCl, 10mM NaPhosphate pH 7.4, with 1mM DTT if cysteines are present.
Q2: Are there any databases with refolding protocols for this compound synthase?
A2: Yes, the REFOLD database is a valuable resource that contains user-submitted refolding protocols for a wide range of proteins, including this compound synthase. It can provide specific buffer compositions and methodologies that have been successful in the past.
Q3: How can I assess the success of my refolding experiment?
A3: The success of refolding can be evaluated through several methods:
-
Solubility: A simple visual inspection after centrifugation can indicate if the protein has remained in the soluble fraction.
-
Size-Exclusion Chromatography (SEC): This technique can separate correctly folded oligomers from aggregates and monomers.
-
Spectroscopy: Circular dichroism (CD) spectroscopy can be used to assess the secondary structure of the refolded protein, while fluorescence spectroscopy can probe the tertiary structure.
-
Enzymatic Assay: If the this compound synthase is expected to be active, measuring its enzymatic activity is the most definitive way to confirm correct folding.
-
SDS-PAGE: While not a direct measure of correct folding, comparing the protein bands before and after refolding (and after centrifugation to remove aggregates) can give an indication of the refolding yield.
Q4: Should I be concerned about disulfide bonds in this compound synthase?
A4: This depends on the specific this compound synthase. For example, this compound synthase from Brucella abortus does not contain any cysteine residues and therefore does not form disulfide bonds. However, this compound synthase from Bacillus subtilis does contain cysteines, and in such cases, replacing them via site-directed mutagenesis has been shown to reduce misfolding problems.[7] If your this compound synthase contains cysteines, it is important to include a reducing agent like DTT in the solubilization buffer and a redox shuffling system (e.g., GSH/GSSG) in the refolding buffer.
Experimental Protocols
Inclusion Body Solubilization
-
After cell lysis and washing of the inclusion bodies, resuspend the final inclusion body pellet in the solubilization buffer.
-
Example Solubilization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 8 M Urea, pH 8.0. For cysteine-containing proteins, add 10 mM DTT.
-
-
Ensure the pellet is fully resuspended by pipetting or gentle vortexing.
-
Incubate the suspension with agitation (e.g., on a rocker or shaker) for at least 1 hour at room temperature, or overnight at 4°C.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized, denatured this compound synthase.
Refolding by Dilution
-
Prepare the refolding buffer.
-
Example Refolding Buffer: 150 mM NaCl, 10 mM Sodium Phosphate, pH 7.4. Consider adding additives like 0.4 M L-arginine to suppress aggregation. For cysteine-containing proteins, add a redox system like 1 mM GSH and 0.1 mM GSSG.
-
-
Cool the refolding buffer to the desired temperature (e.g., 4°C or 20°C).
-
Slowly add the solubilized protein supernatant to the refolding buffer with gentle stirring. A dilution factor of 100-fold is common to reduce the denaturant concentration and favor refolding.
-
Allow the refolding reaction to proceed for 12-48 hours at the chosen temperature with gentle stirring.
-
Centrifuge the refolded protein solution to pellet any aggregated protein.
-
Proceed with the soluble, refolded protein for further purification.
Post-Refolding Purification
-
Concentrate the soluble, refolded protein using an appropriate method such as ultrafiltration.
-
Further purify the refolded this compound synthase using chromatographic techniques.
-
Ion-Exchange Chromatography (IEX): A MonoQ or DEAE Sephadex column can be used to separate the correctly folded protein from contaminants and potentially misfolded species.
-
Size-Exclusion Chromatography (SEC): This is an excellent final polishing step to separate the correctly assembled oligomer from any remaining aggregates or monomers.
-
Quantitative Data for Refolding Optimization
The following table provides a summary of key parameters that can be varied to optimize the refolding of this compound synthase, along with their typical ranges and expected effects. This data is synthesized from general protein refolding principles and can serve as a starting point for your experiments.
| Parameter | Range | Expected Effect on Refolding Yield | Reference |
| pH | 7.0 - 9.0 | The optimal pH is protein-specific. A slightly alkaline pH (7.5-8.5) often improves solubility and can enhance refolding yields. | [8][9][10] |
| Temperature | 4°C - 37°C | Lower temperatures (4-15°C) slow down aggregation but also refolding kinetics. Higher temperatures can accelerate refolding but may also increase aggregation. An optimal temperature must be determined empirically. | [2][7][11] |
| Protein Concentration | 10 - 500 µg/mL | Lower protein concentrations generally lead to higher refolding yields by disfavoring intermolecular aggregation. | [1] |
| Denaturant in Refolding Buffer | 0.5 - 2 M Urea | A low residual concentration of denaturant can sometimes help to keep folding intermediates soluble and prevent aggregation. | [1] |
| L-Arginine | 0.2 - 1.0 M | Acts as an aggregation suppressor and can significantly increase the yield of soluble, correctly folded protein. | [4][5][] |
| Glycerol / Sucrose | 5 - 20% (v/v) / 0.25 - 0.5 M | These additives act as protein stabilizers, favoring the compact, native state. | [4] |
Visualizations
Experimental Workflow for this compound Synthase Refolding
Caption: Experimental workflow for refolding insoluble this compound synthase.
Troubleshooting Logic for Low Refolding Yield
Caption: Troubleshooting decision tree for low this compound synthase refolding yield.
References
- 1. jabonline.in [jabonline.in]
- 2. researchgate.net [researchgate.net]
- 3. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH control in the formation of inclusion bodies during production of recombinant sphingomyelinase-D in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
Technical Support Center: Endotoxin Reduction in Lumazine Synthase Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and removing endotoxin contamination from recombinant lumazine synthase (LS) preparations. Given that this compound synthase is often produced in Gram-negative bacteria like E. coli, endotoxin contamination is a critical concern that can significantly impact downstream applications, particularly in immunology and drug development.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound synthase.
| Problem | Potential Cause | Suggested Solution |
| High endotoxin levels in the final purified this compound synthase. | Inadequate removal during purification. | 1. Incorporate a detergent wash: During affinity chromatography (e.g., Ni-NTA for His-tagged LS), perform a wash step with 0.1-1% Triton X-114 in a chilled buffer to dissociate endotoxins from your protein.[4][5] Follow with a wash with the original buffer to remove the detergent before elution.[4] 2. Add an ion-exchange chromatography step: Anion exchange chromatography (AEC) is highly effective as endotoxins are strongly negatively charged and will bind to the column, while your this compound synthase may flow through, depending on the buffer pH.[6][7] 3. Use a specialized endotoxin removal resin: Consider using affinity resins with immobilized polymyxin B or other endotoxin-binding ligands as a final polishing step.[4][6] |
| Low recovery of this compound synthase after endotoxin removal. | Protein precipitation or loss during the removal process. | 1. Optimize Triton X-114 concentration: High concentrations of detergent can sometimes lead to protein loss. Try reducing the Triton X-114 concentration to the lower end of the effective range (e.g., 0.1%). 2. Adjust buffer conditions for ion-exchange: If using AEC, ensure the buffer pH is optimized to prevent your this compound synthase from binding to the column, which can cause loss during elution.[7] 3. Consider the properties of your LS construct: Large protein complexes like the icosahedral form of this compound synthase may be more susceptible to aggregation. Ensure buffer conditions (pH, salt concentration) are optimal for LS stability. |
| Endotoxin levels are still high after using an endotoxin removal column. | The column capacity has been exceeded. | 1. Reduce the initial endotoxin load: Implement upstream strategies to minimize contamination from the start (see FAQs). 2. Pre-treat the sample: Use a method like Triton X-114 phase separation to significantly reduce the endotoxin burden before loading onto an expensive affinity column.[8] 3. Increase column volume or perform multiple passes: Ensure you are using an adequate amount of resin for the level of contamination. |
| His-tagged this compound synthase co-elutes with endotoxin from Ni-NTA column. | Endotoxins have a high affinity for histidine tags. | 1. Detergent wash on-column: As mentioned, a Triton X-114 wash step is crucial here.[4][5] 2. Cleave the His-tag: If your construct allows, cleave the His-tag after initial purification. The cleaved tag with bound endotoxin can then be removed by passing the sample back over the Ni-NTA column, collecting the flow-through containing your this compound synthase.[9] |
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a problem for this compound synthase preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like E. coli, a common host for recombinant protein expression.[6] They are released during cell lysis.[3] Even trace amounts of endotoxin can trigger strong immune responses in vitro and in vivo, leading to misleading experimental results or adverse reactions in preclinical studies.[1][6] For this compound synthase intended for use in vaccine development or immunological research, minimizing endotoxin contamination is critical.
Q2: What are the primary sources of endotoxin contamination?
The main sources of endotoxin contamination in a lab setting include:
-
Host organism: E. coli is the most significant source.[2]
-
Water: Non-endotoxin-free water used for buffers and solutions.
-
Reagents: Contaminated media, sera, and other reagents.
-
Equipment: Glassware and plasticware that have not been properly depyrogenated.[10]
-
Environment: Dust and aerosols can carry endotoxins.
Q3: How can I prevent endotoxin contamination from the start?
Preventative measures are the most effective strategy.
-
Use sterile, endotoxin-free plasticware and depyrogenated glassware (dry heat at 250°C for at least 30 minutes).
-
Prepare all buffers and solutions with endotoxin-free water.
-
Handle all materials aseptically to prevent environmental contamination.
-
If possible, consider expressing this compound synthase in a low-endotoxin E. coli strain.
Q4: What is the acceptable limit for endotoxin in my this compound synthase prep?
The acceptable limit depends on the application.
-
In vitro cell-based assays: While there is no universal standard, some studies suggest that levels as low as 0.1 ng/mL (approximately 1 EU/mL) can affect cell proliferation.[11] It is best to aim for <1 EU/mL.
-
In vivo (animal) studies: The FDA's threshold pyrogenic dose for humans is 5 EU/kg. This can be used to derive limits for preclinical animal models.[12][13] For many research applications, a target of <0.2 EU/mg of protein is a stringent and safe goal.[14]
Q5: How is endotoxin measured?
The most common method is the Limulus Amebocyte Lysate (LAL) assay, which is extremely sensitive to endotoxins.[10] LAL assays are available in several formats, including gel-clot, turbidimetric, and chromogenic methods.[10]
Data on Endotoxin Removal Methods
The following table summarizes the efficiency of common endotoxin removal techniques.
| Method | Endotoxin Removal Efficiency | Protein Recovery | Key Considerations |
| Triton X-114 Phase Separation | >99%[8] | >90%[8] | Highly effective; may require subsequent steps to remove residual detergent.[15] |
| Anion Exchange Chromatography (AEC) | Can reduce levels by 4 orders of magnitude.[16] | >80%[16] | Effectiveness depends on the pI of this compound synthase and buffer pH.[7] |
| Affinity Chromatography (Polymyxin B) | High | Moderate to High | Can be expensive and column capacity can be an issue with highly contaminated samples.[4] |
| Specialized Endotoxin Removal Resins | ≥90%[17] | ≥85%[17] | Convenient spin-column formats are available; performance can vary.[17] |
Data compiled from multiple sources referencing various recombinant proteins.[8][16][17]
Key Experimental Protocols
Protocol 1: Triton X-114 Two-Phase Separation
This method is highly effective for reducing high endotoxin loads.[8]
-
Preparation: Pre-chill the this compound synthase protein solution and a stock of 10% Triton X-114 to 4°C.
-
Mixing: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).[6] Mix gently and incubate on ice for 30 minutes with constant stirring to ensure a homogenous solution.[6]
-
Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation.[6] The solution will become cloudy.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25-37°C.[1][6] This will pellet the detergent-rich phase containing the endotoxins.
-
Collection: Carefully collect the upper aqueous phase, which contains the purified this compound synthase.[6] Avoid disturbing the lower detergent phase.
-
Repeat (Optional): For highly contaminated samples, repeat the cycle 1-2 more times to further reduce endotoxin levels.[6]
-
Detergent Removal: Residual Triton X-114 can be removed by subsequent chromatography steps (e.g., ion-exchange or size exclusion) or by using hydrophobic interaction resins like Bio-Beads.
Protocol 2: Anion Exchange Chromatography (AEC) for Endotoxin Removal
This protocol assumes a "flow-through" mode, where the this compound synthase does not bind to the column.
-
Buffer Selection: Choose a buffer with a pH below the isoelectric point (pI) of your this compound synthase construct. This ensures the protein has a net positive or neutral charge. Endotoxins are strongly negatively charged at physiological pH (pI ~2).[6][18]
-
Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with the selected buffer at a low salt concentration (e.g., <50 mM NaCl).[14][18]
-
Sample Loading: Load the this compound synthase sample onto the equilibrated column.
-
Flow-Through Collection: Collect the flow-through fraction. The positively charged or neutral this compound synthase should pass through the column, while the negatively charged endotoxins bind to the positively charged resin.[19]
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure all non-binding protein is recovered.
-
Analysis: Pool the flow-through and wash fractions. Measure protein concentration and endotoxin levels.
Visualizations
Experimental and Logical Workflows
Signaling Pathway
Endotoxins (LPS) trigger inflammatory responses primarily through the Toll-like Receptor 4 (TLR4) signaling pathway. Understanding this is crucial when interpreting results from cell-based assays involving your this compound synthase preparation.[20][21][22][23][24]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. listlabs.com [listlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. sinobiological.com [sinobiological.com]
- 7. acciusa.com [acciusa.com]
- 8. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endotoxin depletion of recombinant protein preparations through their preferential binding to histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A biological study establishing the endotoxin limit for in vitro proliferation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Determining Endotoxin Limits for Samples and Devices | FUJIFILM Wako [wakopyrostar.com]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
- 17. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Diagram of LPS-induced TLR4 signaling [pfocr.wikipathways.org]
- 21. researchgate.net [researchgate.net]
- 22. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
effect of pH and buffer on lumazine synthase assembly
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effects of pH and buffer conditions on lumazine synthase (LS) assembly.
Frequently Asked Questions (FAQs)
Q1: What is the typical size of a correctly assembled this compound synthase capsid?
A1: this compound synthase from most studied bacteria and archaea, such as Aquifex aeolicus and Bacillus subtilis, assembles into a T=1 icosahedral capsid. This structure consists of 60 identical subunits and has an outer diameter of approximately 15-16 nm.[1][2] Dynamic Light Scattering (DLS) is a common technique used to confirm the hydrodynamic diameter of the assembled particles.[1]
Q2: How does pH affect the assembly and stability of this compound synthase capsids?
A2: pH is a critical factor influencing both the assembly state and stability of this compound synthase. The overall charge of the subunits, particularly at the interfaces between pentamers, is altered by pH, affecting the ionic interactions required for proper assembly.[3] For Bacillus subtilis this compound synthase (BsLS), a shift from neutral pH to an alkaline environment (pH > 8.0) can induce a structural transition from the standard 60-subunit (T=1) capsid to a larger 180-subunit (T=3) capsid with a diameter of about 29 nm.[2][4] For many species, including the hyperthermophilic Aquifex aeolicus LS (AaLS), optimal stability is often observed around neutral pH.
Q3: What is the role of the buffer system in this compound synthase assembly?
A3: The buffer system, including its composition and ionic strength, plays a pivotal role. Phosphate ions, for instance, have been shown to bind to the active sites of LS and can stabilize specific quaternary structures.[4][5] The loss of a bound phosphate ion at alkaline pH is linked to the T=1 to T=3 transition in BsLS.[4] Furthermore, the ionic strength of the buffer affects the electrostatic interactions necessary for assembly. For some engineered LS variants, ionic strength has been shown to have a strong effect on the assembly process, even more so than pH.[6]
Q4: My this compound synthase is forming soluble aggregates or is precipitating instead of forming capsids. What are the likely causes?
A4: Aggregation or precipitation during assembly experiments often points to suboptimal buffer conditions. The primary factors to investigate are:
-
Incorrect pH: A pH far from the optimal range for your specific this compound synthase can lead to improper charge distribution and exposure of hydrophobic patches, causing aggregation.
-
Inappropriate Ionic Strength: Both excessively low and high ionic strength can be detrimental. Low ionic strength may not sufficiently screen charge repulsion between subunits, while very high ionic strength can disrupt critical salt bridges.
-
Buffer Type: The specific ions in your buffer can interact with the protein. It is advisable to test different buffer systems (e.g., phosphate vs. Tris vs. HEPES) if aggregation is observed.
-
Protein Concentration: Very high protein concentrations can sometimes favor aggregation over the ordered assembly of capsids.
Q5: Can this compound synthase subunits be refolded from inclusion bodies to form functional capsids?
A5: Yes, protocols exist for refolding this compound synthase from inclusion bodies. This typically involves solubilizing the inclusion bodies in a strong denaturant like 8M urea or guanidine hydrochloride, followed by a refolding step. Refolding is often achieved by dialysis into a non-denaturing buffer, which allows the subunits to fold and assemble into capsids. The composition of the refolding buffer, including pH, ionic strength, and the presence of redox agents like DTT, is critical for success.
Data Summary Tables
Table 1: Influence of pH on Bacillus subtilis this compound Synthase (BsLS) Assembly State
| pH Range | Buffer Condition | Predominant Assembly State | Outer Diameter (Approx.) | Reference(s) |
| ~7.0 | Phosphate Buffer | T=1 Icosahedral Capsid (60 subunits) | 16 nm | [4] |
| > 8.0 | Alkaline Buffer (e.g., Tris) | T=3 Icosahedral Capsid (180 subunits) | 29 nm | [2][4] |
Table 2: Common Buffer Systems Used in this compound Synthase Experiments
| Buffer System | Typical pH | Typical Concentration | Organism / Application | Reference(s) |
| Potassium Phosphate | 7.0 - 8.0 | 50 - 100 mM | B. subtilis / A. aeolicus Purification | [7] |
| Tris-HCl | 7.5 - 8.7 | 20 - 100 mM | A. aeolicus Purification & Crystallization | [7] |
| Sodium/Potassium Phosphate | 8.7 | 0.1 M - 1.55 M | B. subtilis Reconstitution & Crystallization | [7][8] |
| Citrate-Phosphate | 6.0 - 8.0 | 20 mM | B. anthracis Stability Studies | [1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low yield of assembled capsids | Suboptimal pH leading to an unfavorable equilibrium between pentamers and capsids. | Perform a pH screen from 6.5 to 8.5 using small-scale trials. Analyze assembly using DLS or native PAGE. |
| Incorrect ionic strength. | Test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM) in your assembly buffer.[6] | |
| Protein precipitation upon dialysis/buffer exchange | The target buffer is at the protein's isoelectric point (pI) or promotes aggregation. | Check the theoretical pI of your LS construct. Ensure the target buffer pH is at least 1 unit away from the pI. Consider performing a gradual dialysis or using a desalting column for buffer exchange. |
| Protein concentration is too high. | Reduce the initial protein concentration before initiating assembly. | |
| Formation of larger-than-expected particles (e.g., >30 nm) | For BsLS, pH may be too alkaline, favoring the 180-mer structure.[2][4] | If the goal is the 16 nm capsid, buffer exchange into a neutral phosphate buffer (pH ~7.0). |
| Non-specific aggregation. | Confirm with Negative Stain TEM. If aggregates are present, re-optimize buffer conditions (pH, ionic strength, additives like 1-5% glycerol). | |
| Capsid disassembly over time | Low intrinsic stability of the construct. | Consider using a this compound synthase from a thermophilic organism like A. aeolicus, which exhibits exceptional stability.[9][10] |
| Buffer conditions are not suitable for long-term storage. | Store purified capsids in a validated storage buffer, often at neutral pH with ~150 mM NaCl, and consider flash-freezing in liquid nitrogen for long-term storage. |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution of this compound Synthase Capsids from Purified Subunits
This protocol describes a general method for assembling this compound synthase capsids from purified, disassembled subunits (e.g., after purification in denaturing conditions or deliberate disassembly).
-
Preparation of Subunits: Start with purified this compound synthase subunits in a disassembly buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M Guanidine HCl) at a concentration of 1-2 mg/mL. Ensure the solution is clear and free of precipitates.
-
Assembly Buffer Preparation: Prepare the target assembly buffer. A common starting point is 50 mM Potassium Phosphate, 150 mM NaCl, 1 mM DTT, pH 7.5. Filter the buffer through a 0.22 µm filter.
-
Dialysis:
-
Transfer the subunit solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Place the cassette in a beaker containing the assembly buffer at 4°C. Use a buffer-to-sample volume ratio of at least 500:1.
-
Stir the buffer gently with a magnetic stir bar.
-
Allow dialysis to proceed for 12-18 hours with at least two changes of the external buffer.
-
-
Recovery and Concentration:
-
Recover the sample from the dialysis cassette.
-
If necessary, concentrate the assembled capsids using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
-
Quality Control:
-
Dynamic Light Scattering (DLS): Analyze the sample to determine the hydrodynamic radius and polydispersity. A monodisperse peak around 15-16 nm indicates successful assembly of T=1 capsids.
-
Size Exclusion Chromatography (SEC): Run the sample on a gel filtration column (e.g., Superdex 200 or equivalent). Assembled capsids should elute in the void or early fractions, well-separated from any remaining unassembled subunits.
-
Transmission Electron Microscopy (TEM): Use negative staining (e.g., with uranyl acetate) to directly visualize the morphology and homogeneity of the assembled capsids.
-
Visualization 2: Troubleshooting Logic for Assembly Issues
This diagram provides a logical decision-making process for troubleshooting common problems encountered during this compound synthase assembly experiments.
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of engineered this compound synthase assembly [ruj.uj.edu.pl]
- 7. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound synthase-riboflavin synthase complex of Bacillus subtilis. Crystallization of reconstituted icosahedral beta-subunit capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The C-terminal peptide of Aquifex aeolicus riboflavin synthase directs encapsulation of native and foreign guests by a cage-forming this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
enhancing the immunogenicity of lumazine synthase vaccines
Welcome to the Technical Support Center for Lumazine Synthase (LS) Vaccine Development. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the immunogenicity of LS-based vaccines.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism by which this compound synthase enhances vaccine immunogenicity?"
???+ question "What are the key advantages of using LS as a vaccine platform?"
???+ question "Which terminus of the this compound synthase protein is better for antigen fusion?"
Troubleshooting Guides
Problem: Poor Nanoparticle Assembly or Aggregation
???+ question "My LS-antigen construct shows a large hydrodynamic diameter and high polydispersity index (>0.2) in Dynamic Light Scattering (DLS). What could be the issue?"
Problem: Low Antigen Display or Conjugation Efficiency
???+ question "SDS-PAGE analysis of my purified nanoparticles shows a weak or absent band for the full-length LS-antigen fusion, but a strong band for unconjugated LS. How can I troubleshoot this?"
Problem: Suboptimal Immunogenicity / Low Antibody Titer
???+ question "My LS nanoparticle vaccine is well-formed and stable, but it elicits low neutralizing antibody titers in mice. What steps can I take to improve the immune response?"
Data Summaries
Table 1: Biophysical Characterization of LS Nanoparticles
| Construct | Method | Average Diameter (nm) | Polydispersity Index (PDI) | Source |
| This compound Synthase (LS) from B. anthracis | DLS | 15.5 ± 0.19 | < 0.1 | [1] |
| LS_PB10 (Ricin epitope fusion) | DLS | ~17.5 - 18.5 | < 0.1 | [1] |
| Empty LS from A. aeolicus | TEM | ~15-16 | N/A | [2][3] |
| RBD-NP (SARS-CoV-2 RBD conjugated to LS) | DLS | ~30 | < 0.2 | [4] |
| Spike-decorated LS-NP | TEM | ~45 | N/A | [3] |
Table 2: Immunogenicity of SARS-CoV-2 LS Nanoparticle Vaccines in Mice
| Vaccine Construct | Dose (µg) | Adjuvant | Neutralizing Titer (ID80, Geometric Mean) | Source |
| S-2P Trimer (soluble) | 0.08 | SAS | < 40 | [5] |
| S-2P-LuS NP | 0.08 | SAS | 305 | [5] |
| S-6P-LuS NP | 0.08 | SAS | 204 | [5] |
Data shows that at a low dose of 0.08 µg, the nanoparticle immunogens elicited significantly higher neutralizing activity than the soluble recombinant trimer protein.[5]
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: High-level workflow for the development and evaluation of LS nanoparticle vaccines.
Diagram: B-Cell Activation by LS Nanoparticle
Caption: Polyvalent antigen display on LS nanoparticles enhances B-cell activation via BCR cross-linking.
Protocol: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the purified nanoparticle solution through a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove any large aggregates or dust.
-
Dilute the sample in the final, filtered formulation buffer to a concentration of approximately 0.1-1.0 mg/mL. The optimal concentration may vary by instrument.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[1]
-
Enter the viscosity and refractive index of the buffer into the software.
-
-
Measurement:
-
Load the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-5 minutes.
-
Perform the measurement, typically collecting data from 10-15 runs.
-
-
Data Analysis:
Protocol: Verification of Assembly by Transmission Electron Microscopy (TEM)
-
Grid Preparation:
-
Place a 300-400 mesh copper grid, coated with a thin layer of carbon, onto a drop of the nanoparticle sample (concentration ~0.1 mg/mL) for 1-2 minutes.
-
Blot the grid with filter paper to remove excess liquid.
-
-
Negative Staining:
-
Wash the grid by placing it on a drop of deionized water for 1 minute, then blot dry. Repeat twice.
-
Place the grid onto a drop of a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Blot the grid completely dry with filter paper.
-
-
Imaging:
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 100,000x).
-
-
Analysis:
Protocol: Assessment of Antigenicity by ELISA
-
Plate Coating:
-
Coat a high-binding 96-well ELISA plate with the LS-antigen nanoparticle or soluble antigen control at a concentration of 1-2 µg/mL in PBS overnight at 4°C.[4]
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) for 1-2 hours at room temperature.
-
-
Primary Antibody/Receptor Incubation:
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody or receptor (e.g., anti-human Fc). Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add a TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
-
-
Analysis:
-
Compare the binding curves of the LS-antigen nanoparticle to the soluble antigen. Strong binding indicates that the relevant epitopes are correctly displayed on the nanoparticle surface.
-
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthase Nanoparticles as a Versatile Platform for Multivalent Antigen Presentation and Cross-Protective Coronavirus Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Lumazine Synthase and Ferritin as Nanoparticle Vaccine Scaffolds
For researchers, scientists, and drug development professionals, the choice of a vaccine scaffold is a critical decision that profoundly impacts the immunogenicity, stability, and manufacturing feasibility of a vaccine candidate. Among the various nanoparticle platforms, self-assembling protein cages have emerged as a leading strategy due to their ability to mimic the repetitive antigen display of viruses, thereby eliciting potent immune responses. This guide provides a detailed comparison of two prominent protein-based scaffolds: lumazine synthase (LS) and ferritin. We will delve into their structural and immunological characteristics, present supporting experimental data, and provide standardized protocols for their use in vaccine development.
Structural and Immunological Properties
This compound synthase is an enzyme involved in riboflavin biosynthesis in microorganisms, which self-assembles into a highly symmetric icosahedral nanoparticle.[1] Similarly, ferritin is an iron storage protein found in most living organisms that also forms a spherical nanocage.[2] The key differences in their structural arrangement have significant implications for antigen presentation.
This compound synthase, particularly from Aquifex aeolicus, is a 60-subunit protein that forms a T=1 icosahedral structure of approximately 16 nm in diameter.[1][3] This arrangement allows for the display of antigens at its 2-, 3-, and 5-fold symmetry axes.[3] The N- and C-termini of each subunit are surface-exposed, providing flexible options for genetic fusion of antigens.[1][4] The 60-mer structure of LS enables the presentation of 20 trimeric antigens, a feature that is particularly advantageous for viral antigens that naturally occur as trimers, such as the SARS-CoV-2 spike protein.[1]
Ferritin, on the other hand, is composed of 24 subunits that self-assemble into an octahedral structure of about 12 nm in diameter.[5][6] This smaller scaffold can also be genetically engineered to display antigens on its surface.[2] A key advantage of ferritin is its natural occurrence in humans, which may reduce the potential for anti-scaffold immune responses.[7]
Both scaffolds enhance the immunogenicity of subunit vaccines by presenting antigens in a multivalent array, which can lead to greater B cell activation.[1][2] The particulate nature of these scaffolds also facilitates their uptake by antigen-presenting cells.[5]
Quantitative Comparison of this compound Synthase and Ferritin Scaffolds
To provide a clear overview of the key characteristics of each scaffold, the following table summarizes their properties based on published data.
| Feature | This compound Synthase | Ferritin |
| Origin | Bacterial, Fungal, Plant[1] | Ubiquitous (including human)[2] |
| Number of Subunits | 60[1] | 24[2] |
| Symmetry | Icosahedral (T=1)[1] | Octahedral[6] |
| Outer Diameter | ~16 nm[1] | ~12 nm[5] |
| Antigen Valency (Trimers) | 20[1] | 8[8] |
| Antigen Attachment | Genetic fusion to N- or C-termini[1] | Genetic fusion, chemical conjugation[6][9] |
| Reported Stability | High thermal stability (e.g., A. aeolicus LS)[1] | High thermal and pH stability[2] |
| Example Antigen | SARS-CoV-2 Spike[1] | Influenza HA, SARS-CoV-2 RBD[8][10] |
| Example Immunogenicity | ~5-fold higher neutralizing activity than soluble trimer (SARS-CoV-2)[1] | >20-fold higher neutralizing titers than convalescent serum (SARS-CoV-2)[10] |
Experimental Protocols
The following sections provide generalized protocols for the production and characterization of this compound synthase and ferritin-based nanoparticle vaccines.
Production of Antigen-Scaffold Fusion Proteins
The most common method for attaching antigens to both this compound synthase and ferritin scaffolds is through genetic fusion. This involves creating a chimeric gene that encodes the antigen of interest fused to the scaffold protein subunit.
Experimental Workflow for Genetic Fusion:
Methodology:
-
Gene Design and Cloning: The gene encoding the antigen of interest is amplified by PCR and cloned into an expression vector containing the gene for either the this compound synthase or ferritin subunit. A flexible linker sequence is often inserted between the antigen and scaffold genes to ensure proper folding of both components.
-
Expression: The expression vector is transformed into a suitable host, such as E. coli for simpler proteins or mammalian cells (e.g., Expi293F) for complex glycoproteins that require post-translational modifications.[11] Protein expression is then induced.
-
Purification: The cells are harvested and lysed. The fusion protein is purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography, targeting a tag on the fusion protein (e.g., His-tag), is often used as an initial capture step, followed by size-exclusion chromatography to separate correctly assembled nanoparticles from aggregates and unassembled subunits.[5][11]
Characterization of Nanoparticle Vaccines
Proper characterization of the assembled nanoparticles is crucial to ensure their quality and consistency.
Experimental Workflow for Nanoparticle Characterization:
Methodology:
-
SDS-PAGE and Western Blot: To confirm the purity and molecular weight of the fusion protein subunit.[12]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the self-assembled nanoparticles.[13]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity of the nanoparticles in solution.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the antigenicity of the displayed antigen by testing its binding to specific antibodies.[11]
-
Immunogenicity Studies: The purified nanoparticle vaccine is used to immunize animals (e.g., mice, non-human primates) to evaluate its ability to elicit an immune response.[1][12] Serum samples are collected to measure antibody titers and neutralizing activity.[1][12]
Concluding Remarks
Both this compound synthase and ferritin are powerful and versatile scaffolds for the development of nanoparticle vaccines. The choice between them will depend on the specific antigen and the desired immunological outcome. This compound synthase, with its 60-subunit structure, offers a higher valency for trimeric antigens, which has been shown to be highly effective for viral vaccines.[1] Ferritin, being a human protein, may have advantages in terms of reduced scaffold-specific immunogenicity and has a well-established track record in clinical trials.[8] The experimental protocols outlined in this guide provide a starting point for the rational design, production, and evaluation of potent nanoparticle vaccine candidates based on these promising platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel virus-like nanoparticle vaccine effectively protects animal model from SARS-CoV-2 infection | PLOS Pathogens [journals.plos.org]
- 3. This compound Synthase Nanoparticles as a Versatile Platform for Multivalent Antigen Presentation and Cross-Protective Coronavirus Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalizing Ferritin Nanoparticles for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ferritin nanoparticle vaccine displaying optimized spike protein confers broad protection against Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 ferritin nanoparticle vaccines elicit broad SARS coronavirus immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Lumazine Synthase vs. Virus-Like Particles for Drug Delivery
For researchers and drug development professionals, selecting the optimal nanoparticle platform is a critical decision that influences payload capacity, targeting efficiency, and immunogenicity. This guide provides an objective comparison between two promising protein-based nanoparticle platforms: the bacterial enzyme cage, lumazine synthase (LS), and the versatile virus-like particles (VLPs). We present a detailed analysis supported by experimental data to aid in the selection of the most suitable carrier for your therapeutic application.
Core Platform Characteristics
Both this compound synthase and virus-like particles are self-assembling protein nanostructures that create a hollow scaffold, but they differ significantly in origin, size, and complexity.[1] this compound synthase is a single oligomeric enzyme involved in riboflavin biosynthesis in microorganisms, with no human homologue.[2][3] The most commonly used variant for nanomedicine, from Aquifex aeolicus (AaLS), forms a highly stable 60-subunit icosahedral cage.[4][5]
Virus-like particles are derived from the structural proteins of viruses but are non-infectious as they lack the viral genome.[6][7] They can be produced from a vast array of viruses, leading to significant diversity in size, shape, and complexity.[8][9] Common examples include particles derived from the Hepatitis B core antigen (HBcAg) and various bacteriophages (e.g., Qβ, MS2).[9][10]
Comparative Data: Structural and Physicochemical Properties
The following table summarizes the key quantitative differences between the AaLS system and a representative VLP, the Hepatitis B core antigen (HBcAg) particle.
| Feature | This compound Synthase (from A. aeolicus) | Virus-Like Particles (Hepatitis B core) |
| Origin | Bacterial Enzyme | Viral Capsid Proteins |
| Subunit Composition | 60 identical subunits (homo-oligomer)[4] | 180 or 240 identical subunits (T=3 or T=4)[10] |
| Exterior Diameter | ~15.4 nm[4] | ~30 nm (T=3) or ~35 nm (T=4)[10] |
| Interior Cavity Diameter | ~9 nm[4] | ~26 nm[10] |
| Modification Sites | 60 N-termini, 60 C-termini[11] | 120 or 240 surface spikes[10] |
| Thermal Stability (Tm) | Exceptionally high (~120 °C)[5][12] | Variable, generally lower than AaLS |
| Production System | Primarily E. coli[4] | Bacteria, yeast, insect, plant, mammalian cells[9][13] |
Payload Loading and Surface Functionalization
The methods for loading therapeutic cargo and attaching targeting ligands are fundamental to the utility of a delivery platform. Both LS and VLPs offer genetic and chemical modification strategies, but their structural differences create distinct opportunities and constraints.
Drug Loading Strategies
There are three primary strategies for associating a payload with these nanoparticles: genetic fusion to the exterior, chemical conjugation to the surface, and encapsulation within the interior cavity.
// Connections Genetic -> {LS, VLP} [dir=back, label=" Payload fused to\n subunit N- or C-terminus", color="#EA4335", fontcolor="#202124"]; Chemical -> {LS_Assembled, VLP_Assembled} [dir=back, label=" Payload linked to\n surface residues (Lys, Cys)", color="#EA4335", fontcolor="#202124"]; Encapsulation -> {LS_Assembled, VLP_Assembled} [dir=back, label=" Payload loaded into\n interior cavity", color="#EA4335", fontcolor="#202124"]; } केंद्रीकृत पेलोड एसोसिएशन रणनीतियाँ।
Genetic fusion is a powerful technique where the gene for a payload (e.g., a therapeutic peptide or a targeting ligand) is fused directly to the gene of the nanoparticle subunit.[14] For this compound synthase, this is typically done at the N- or C-terminus of the protein.[11] This ensures a precise 1:1 stoichiometric ratio of payload to subunit, resulting in exactly 60 molecules displayed on the final assembled cage.[11] VLPs also extensively use this method, often inserting peptides into flexible surface loops.[15]
Chemical conjugation offers greater flexibility by attaching molecules to the fully-formed nanoparticle post-purification.[16] This method relies on reactive amino acid side chains on the particle surface, most commonly lysines (amine-reactive chemistry) or engineered cysteines (thiol-reactive chemistry).[17] This is the preferred method for attaching small molecules, synthetic polymers like PEG, or payloads that are incompatible with recombinant expression systems.[18]
Encapsulation leverages the hollow interior of the nanoparticles. For this compound synthase, foreign proteins can be encapsulated by fusing them with a specific 12-amino acid C-terminal peptide from riboflavin synthase, which acts as a localization signal directing the cargo to the cage's interior during co-expression.[12] VLPs, particularly HBcAg, can be loaded using disassembly/reassembly protocols or by exploiting thermally-induced pores. For instance, mixing doxorubicin with HBcAg VLPs at elevated temperatures (e.g., 60°C) can trigger encapsulation.[15] The larger internal cavity of most VLPs makes them more suitable for encapsulating larger cargo like other proteins or nucleic acids.[10][19]
Immunogenicity
A critical consideration for any drug delivery vehicle is its inherent immunogenicity. As foreign proteins, both platforms can elicit an immune response.
-
This compound Synthase: Being of bacterial origin, LS is inherently immunogenic, which can be an advantage in vaccine development but a potential drawback for drug delivery where a stealthy profile is desired.[3][5] The repetitive antigen display on its surface can potently activate B-cells.[20]
-
Virus-Like Particles: VLPs are also highly immunogenic, a property exploited for VLP-based vaccines like those for HPV and Hepatitis B.[2][21] Their virus-like structure is efficiently recognized by antigen-presenting cells.[22] However, the immunogenicity can sometimes be directed more at the carrier than the intended payload, a phenomenon known as carrier-induced epitope suppression. For drug delivery, this immunogenicity can be mitigated by PEGylation or by using VLPs derived from viruses with low pre-existing immunity in the human population.[23]
Experimental Protocols
Here we provide summarized methodologies for key processes cited in the literature. These are intended as guides and should be optimized for specific constructs and applications.
Protocol 1: Encapsulation of a Guest Protein into this compound Synthase (AaLS)
(Based on the methodology described for encapsulating guests using a C-terminal tag[12])
-
Vector Construction: Create a polycistronic expression vector. The first cistron should encode the A. aeolicus this compound synthase (AaLS). The second cistron should encode the guest protein of interest, genetically fused at its C-terminus with the 12-amino acid localization sequence from A. aeolicus riboflavin synthase.
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 20°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells using sonication or a microfluidizer.
-
Heat Purification: Transfer the cell lysate to a water bath and incubate at 80°C for 30 minutes. The thermostable AaLS cage will remain soluble, while most native E. coli proteins will denature and precipitate.
-
Clarification: Centrifuge the heat-treated lysate at high speed (e.g., >15,000 x g) for 30 minutes to pellet the precipitated proteins.
-
Purification: The supernatant, containing the assembled and cargo-loaded AaLS cages, can be further purified using size-exclusion chromatography (SEC) to separate the cages from any remaining contaminants and free guest protein.
-
Characterization: Confirm encapsulation and cage integrity using Transmission Electron Microscopy (TEM) and SDS-PAGE analysis of the purified sample.
Protocol 2: Chemical Conjugation of a Targeting Peptide to a VLP
(Summarized from common protocols using amine-reactive crosslinkers[17][24])
-
VLP Production and Purification: Express and purify the VLP of interest (e.g., bacteriophage Qβ or HBcAg) using established protocols, often involving ultracentrifugation and/or chromatography. Ensure the VLP is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Crosslinker Activation: Dissolve a heterobifunctional crosslinker, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), in an organic solvent like DMSO.
-
VLP Functionalization: Add the SMCC solution to the purified VLP solution at a defined molar ratio (e.g., 20:1 SMCC:VLP monomer). React for 1-2 hours at room temperature to allow the NHS-ester end of the crosslinker to react with lysine residues on the VLP surface, creating a maleimide-functionalized VLP.
-
Buffer Exchange: Remove excess, unreacted SMCC from the maleimide-VLP solution using a desalting column or dialysis, exchanging the buffer back into PBS.
-
Peptide Conjugation: Immediately add the targeting peptide, which must contain a free cysteine residue, to the maleimide-VLP solution. React for 2-4 hours at room temperature or overnight at 4°C. The thiol group of the cysteine will react with the maleimide group on the VLP, forming a stable thioether bond.
-
Quenching: Quench any remaining unreacted maleimide groups by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Final Purification: Purify the final VLP-peptide conjugate from unreacted peptide and other reagents using SEC or dialysis.
-
Validation: Confirm successful conjugation using SDS-PAGE (which will show a shift in the molecular weight of the VLP monomer) and MALDI-TOF mass spectrometry.
// Nodes start [label="Define Therapeutic Goal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; payload_size [label="What is the payload size?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; small_mol [label="Small Molecule / Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; large_prot [label="Large Protein / Nucleic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; thermostability [label="Is extreme thermal\nstability required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; immunogenicity [label="Is high immunogenicity\ndesirable (e.g., vaccine)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ls_reco [label="Recommend:\nthis compound Synthase", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; vlp_reco [label="Recommend:\nVLP", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; either_reco [label="Either platform is suitable.\nConsider production scalability.", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> payload_size; payload_size -> small_mol [label="Small"]; payload_size -> large_prot [label="Large"];
small_mol -> thermostability; large_prot -> vlp_reco [color="#EA4335", fontcolor="#202124", label="VLPs have larger\ninternal capacity"];
thermostability -> ls_reco [label="Yes", color="#EA4335", fontcolor="#202124"]; thermostability -> immunogenicity [label="No"];
immunogenicity -> either_reco [label="Yes"]; immunogenicity -> either_reco [label="No"]; } निर्णय प्रवाह संचित्र: मंच चयन।
Conclusion and Future Outlook
The choice between this compound synthase and virus-like particles depends heavily on the specific requirements of the drug delivery application.
This compound Synthase is an excellent choice when:
-
Exceptional stability is required for formulation or processing.[5][12]
-
A smaller, highly uniform nanoparticle is needed (~15 nm).[4]
-
Precise stoichiometric control over surface-displayed ligands is critical (exactly 60 copies).[11]
Virus-Like Particles are generally preferred when:
-
A larger payload capacity is necessary, especially for encapsulating large proteins or nucleic acids.[10]
-
A wider range of sizes and morphologies is desired to optimize biodistribution.[7][13]
-
Production in diverse expression systems (e.g., plant or mammalian cells for post-translational modifications) is beneficial.[9]
Both platforms represent highly versatile and potent nanocarriers.[3][] Future research will likely focus on engineering their immunogenic properties for better stealthing in drug delivery, developing more sophisticated stimuli-responsive release mechanisms, and expanding the repertoire of targeting moieties to achieve ever-greater specificity in treating disease.
References
- 1. Development of virus-like particles for diagnostic and prophylactic biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Applications of this compound Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Virus-like particle - Wikipedia [en.wikipedia.org]
- 8. [PDF] Virus-like particles as drug delivery vectors. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Multifunctional nanoparticle platform for targeted delivery and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The C-terminal peptide of Aquifex aeolicus riboflavin synthase directs encapsulation of native and foreign guests by a cage-forming this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthase protein cage nanoparticles as modular delivery platforms for targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | GE11-antigen-loaded hepatitis B virus core antigen virus-like particles efficiently bind to TNBC tumor [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Chemical Conjugation-based VLP Modification Service - CD BioSciences [celluars.com]
- 18. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly modular hepatitis B virus-like nanocarriers for therapeutic protein encapsulation and targeted delivery to triple negative breast cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. rjptonline.org [rjptonline.org]
- 22. The Role of Plant Virus-like Particles in Advanced Drug Delivery and Vaccine Development: Structural Attributes and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Virus-like Particles as Nanocarriers for Intracellular Delivery of Biomolecules and Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Lumazine Synthase Nanoparticles: A Superior Scaffold for Next-Generation Vaccines
A detailed guide for researchers and drug development professionals on the advantages of lumazine synthase nanoparticles in vaccinology, with comparative data against alternative platforms.
In the rapidly evolving landscape of vaccine development, the quest for platforms that are not only highly immunogenic but also stable and adaptable is paramount. This compound synthase (LuS) nanoparticles, self-assembling protein cages from non-human sources, have emerged as a leading candidate, offering significant advantages over traditional and other contemporary vaccine technologies. This guide provides an in-depth comparison of LuS nanoparticles with alternative platforms, supported by experimental data, detailed protocols, and visual workflows to inform vaccine design and development.
Superior Immunogenicity and Versatility
This compound synthase nanoparticles present antigens in a highly ordered, multivalent array, a key feature for inducing robust immune responses.[1][2][3] This repetitive arrangement mimics the surface of viruses, leading to efficient B-cell receptor cross-linking and a potent humoral immune response.[3] Experimental data consistently demonstrates that vaccines utilizing a LuS scaffold elicit significantly higher neutralizing antibody titers compared to soluble recombinant proteins.[1][4][5]
A key advantage of the LuS platform is its inherent ability to stimulate both systemic and mucosal immunity.[1][4][6] Intramuscular administration followed by an intranasal boost of a SARS-CoV-2 LuS nanoparticle vaccine, for instance, has been shown to induce strong mucosal IgA responses, a critical factor in preventing infection at the site of entry.[1][4][5]
Furthermore, the LuS protein itself can act as an adjuvant, stimulating T-cell responses that provide additional help to B-cells for antibody maturation.[7] This intrinsic adjuvanticity reduces the need for external adjuvants, simplifying vaccine formulation.
Comparative Performance Data
The following table summarizes the quantitative advantages of LuS nanoparticle-based vaccines compared to soluble antigens and other nanoparticle platforms based on preclinical studies.
| Parameter | This compound Synthase (LuS) Nanoparticle | Soluble Recombinant Protein (Antigen Alone) | Ferritin Nanoparticle | I53-50 Nanoparticle | Source |
| Neutralizing Antibody Titer (SARS-CoV-2) | At least 5-fold higher | Baseline | - | - | [1] |
| Neutralizing Antibody Titer (RSV) | No significant enhancement over soluble antigen (except for one strain) | Baseline | No significant enhancement over soluble antigen | 1.7- to 2.4-fold higher | [8] |
| Anti-Antigen IgG Titer (RSV) | 2.3-fold higher | Baseline | - | 2.9-fold higher | [8] |
| Binding Affinity to Prefusion-Specific Antibodies (RSV) | 7- to 12-fold increase | Baseline | 7- to 12-fold increase | 7- to 12-fold increase | [8] |
| Stimulation of Mucosal IgA | Yes | No | Not Reported | Not Reported | [1][4][5] |
| Induction of T-cell Help | Yes | Limited | Not Reported | Not Reported | [7] |
Structural and Manufacturing Advantages
LuS nanoparticles, particularly those derived from the hyperthermophilic bacterium Aquifex aeolicus, exhibit exceptional thermostability.[1][3] This is a significant advantage for vaccine manufacturing, storage, and distribution, especially in regions with limited cold-chain infrastructure. The particles self-assemble from 60 identical subunits, a process that is efficient and scalable.[1][2] The genetic fusion of antigens to the N- or C-terminus of the LuS protein is a straightforward process, allowing for versatile vaccine design.[1][3]
Experimental Protocols
Construction of Antigen-LuS Fusion Proteins
A common method for generating LuS nanoparticle vaccines involves the genetic fusion of the target antigen to the LuS protein.
-
Gene Synthesis and Cloning: The gene encoding the antigen of interest is synthesized and cloned into an expression vector containing the gene for Aquifex aeolicus this compound synthase (AaLS). The antigen can be fused to either the N- or C-terminus of the LuS subunit.[1][3] A signal peptide may be included for secretion from mammalian cells.
-
Expression and Purification: The expression vector is transfected into a suitable host system, such as HEK293 cells for mammalian expression or E. coli for bacterial expression. The resulting fusion proteins are then purified from the cell culture supernatant or cell lysate using standard chromatography techniques, such as affinity and size-exclusion chromatography.[1][8]
-
Nanoparticle Assembly Verification: The self-assembly of the fusion proteins into 60-mer nanoparticles is confirmed using techniques like negative-stain electron microscopy (NSEM) and dynamic light scattering (DLS).[1][8]
Immunogenicity Studies in Mice
-
Immunization: BALB/c mice are typically immunized intramuscularly with the purified nanoparticle vaccine, often formulated with an adjuvant like the Sigma Adjuvant System (SAS).[1] A prime-boost regimen is common, with immunizations administered several weeks apart. For mucosal immunity studies, an intranasal boost may be given.[1]
-
Serum and Mucosal Sample Collection: Blood samples are collected at specified time points post-immunization to obtain serum. For mucosal antibody analysis, bronchoalveolar lavage (BAL) fluid and nasal washes are collected.[1]
-
Antibody Titer Determination: Antigen-specific IgG and IgA titers in serum and mucosal samples are quantified by enzyme-linked immunosorbent assay (ELISA).[1][8]
-
Neutralization Assay: The ability of the elicited antibodies to neutralize the target pathogen is assessed using a pseudovirus or live virus neutralization assay. The neutralizing activity is typically reported as the reciprocal of the serum dilution that inhibits 50% or 80% of viral entry (ID50 or ID80).[1]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in LuS nanoparticle vaccine development and their mechanism of action.
Caption: Experimental workflow for LuS nanoparticle vaccine development.
Caption: Mechanism of enhanced immunogenicity of LuS nanoparticles.
Conclusion
This compound synthase nanoparticles represent a robust and versatile platform for the development of next-generation vaccines. Their ability to self-assemble into thermostable particles, present antigens in a multivalent array, and induce potent systemic and mucosal immunity offers significant advantages over other vaccine technologies. The compelling preclinical data, coupled with the straightforward and scalable manufacturing process, positions LuS nanoparticles as a critical tool in the fight against a wide range of infectious diseases. For researchers and drug developers, the LuS platform provides a promising avenue to create more effective and globally accessible vaccines.
References
- 1. mdpi.com [mdpi.com]
- 2. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Researchers identify strong T-cell response in first-in-human nanoparticle HIV vaccine | Fred Hutchinson Cancer Center [fredhutch.org]
- 8. tandfonline.com [tandfonline.com]
Assessing the Immunogenicity of Lumazine Synthase-Based Vaccines in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and versatile vaccine platforms is a cornerstone of modern infectious disease prevention. Among the various strategies, protein nanoparticle-based vaccines have garnered significant interest due to their ability to present antigens in a highly ordered and repetitive manner, mimicking the structure of viruses and thereby eliciting robust immune responses.[1] This guide provides a comparative analysis of the immunogenicity of vaccines based on the lumazine synthase (LuS) protein scaffold in murine models, with a focus on supporting experimental data and detailed methodologies.
The this compound Synthase Platform: A Versatile Scaffold
This compound synthase is an enzyme involved in riboflavin biosynthesis in microorganisms and plants, with no human homolog, which minimizes the risk of autoimmune responses.[2][3] The protein possesses a remarkable capacity for self-assembly into highly symmetric, stable nanoparticles.[3][4] Specifically, LuS from the bacterium Aquifex aeolicus forms 60-subunit icosahedral nanoparticles (60-mers) approximately 16 nm in diameter.[2][3] The N- and C-termini of each subunit are exposed on the particle's surface, allowing for the genetic fusion and surface display of various antigens.[3][5] This multivalent presentation of antigens can significantly enhance B-cell receptor cross-linking and subsequent activation, leading to potent humoral immunity.[2][4][6]
Comparative Immunogenicity in Murine Models
Studies in mice have demonstrated the superior immunogenicity of LuS-based vaccines compared to traditional soluble protein antigens. This section details the experimental findings from key studies.
Case Study: SARS-CoV-2 Spike Protein Vaccine
A significant body of research has focused on the use of the LuS platform for developing vaccines against SARS-CoV-2. In these studies, the spike (S) protein or its receptor-binding domain (RBD) is fused to the LuS scaffold.
Comparison with Soluble Spike Trimer:
In a study comparing a LuS-based SARS-CoV-2 spike nanoparticle vaccine (S-2P-LuS) to a soluble, trimeric form of the spike protein (S-2P), the nanoparticle formulation demonstrated significantly enhanced immunogenicity in BALB/c mice.[2] After two intramuscular doses, the S-2P-LuS nanoparticles elicited substantially higher neutralizing antibody titers than the soluble S-2P trimers.[2] At the lowest tested dose of 0.08 µg, the nanoparticle immunogens induced geometric mean 80% inhibitory dilution (ID80) titers of 204-305, while the recombinant trimer failed to elicit a detectable neutralizing response (<40).[2] This suggests that the nanoparticle presentation is at least five-fold more potent than the soluble trimer in inducing neutralizing antibodies.[2]
| Vaccine Candidate | Dose (µg) | Geometric Mean ID80 Titer (Week 5) | Fold Increase vs. Trimer |
| S-2P-LuS02 Nanoparticle | 2 | >1000 | >25 |
| 0.4 | ~800 | >20 | |
| 0.08 | 305 | >7.6 | |
| S-6P-LuS14 Nanoparticle | 2 | >1000 | >25 |
| 0.4 | ~900 | >22.5 | |
| 0.08 | 204 | >5.1 | |
| Soluble S-2P Trimer | 2 | ~400 | 1 |
| 0.4 | ~150 | 1 | |
| 0.08 | <40 | 1 |
Table 1: Comparison of neutralizing antibody responses elicited by LuS nanoparticle and soluble spike trimer vaccines in BALB/c mice. Data extracted from a study where mice were immunized at weeks 0 and 3. All vaccines were adjuvanted with the Sigma Adjuvant System (SAS).[2]
Comparison with mRNA Vaccines:
While direct head-to-head studies in the same experiment are not always available, comparisons can be drawn from the literature. The neutralizing antibody titers elicited by the S-6P-LuS14 nanoparticles (geometric mean 50% inhibitory dilution [ID50] titers ranging from 487 to 1134, depending on the dose) are in a similar range to those reported for mRNA vaccines in mice (geometric mean ID50 of 819).[2] This indicates that the LuS platform can induce a humoral response comparable in magnitude to that of potent nucleic acid-based vaccines.[2]
Case Study: Rotavirus VP8* Antigen
The LuS platform has also been utilized in the development of an mRNA-based vaccine against rotavirus. In this approach, the mRNA encodes a fusion protein of LuS and the rotavirus VP8* antigen (LS-P2-VP8*), which then self-assembles into nanoparticles in vivo.[7][8]
Comparison with Monomeric Protein Vaccine:
When BALB/c mice were immunized with an LNP-formulated mRNA vaccine encoding either the monomeric P2-VP8* protein or the nanoparticle-forming LS-P2-VP8, the nanoparticle version demonstrated enhanced immunogenicity.[7] The LS-P2-VP8 mRNA vaccine induced significantly higher antigen-specific IgG1 and IgG2a antibody titers after the first immunization compared to the monomeric version.[7] This highlights the advantage of in-situ nanoparticle formation for boosting immune responses.
| Vaccine Candidate (mRNA-LNP) | Geometric Mean Endpoint Titer (IgG1, Day 56) | Geometric Mean Endpoint Titer (IgG2a, Day 42) |
| P2-VP8* (monomeric) | ~2.3 x 10^6 | ~6.0 x 10^5 |
| Alum-adjuvanted P2-VP8* Protein | ~6.0 x 10^5 | ~1.7 x 10^3 |
Table 2: Comparison of antigen-specific antibody titers elicited by monomeric and protein-based rotavirus vaccines in BALB/c mice. Data extracted from a study where mice were immunized at days 0 and 21.[7] While a direct comparison with the LS-P2-VP8* nanoparticle mRNA vaccine's titers is not provided in a single table in the source, the text indicates superior performance of the nanoparticle construct.[7]
Antigen Presentation and Immune Activation Pathway
The enhanced immunogenicity of LuS-based vaccines is attributed to their particulate nature, which facilitates efficient uptake and processing by antigen-presenting cells (APCs) like dendritic cells (DCs).[2][9] The repetitive arrangement of antigens on the nanoparticle surface leads to efficient cross-linking of B-cell receptors, a critical step for B-cell activation and antibody production.[4][6]
Figure 1: Simplified signaling pathway for LuS-based nanoparticle vaccine immunogenicity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the assessment of LuS-based vaccine immunogenicity in mice.
Immunization of Mice
The general workflow for assessing vaccine immunogenicity in a murine model involves several key steps, from vaccine formulation to the analysis of the resulting immune response.
Figure 2: General experimental workflow for mouse immunogenicity studies.
Protocol:
-
Animals: BALB/c mice are commonly used for these studies.[2][10]
-
Vaccine Formulation: The purified LuS-antigen nanoparticle vaccine is diluted in a suitable buffer (e.g., PBS). An adjuvant, such as the Sigma Adjuvant System (SAS) or Adjuplex, is often added to the formulation to enhance the immune response.[2][11][12]
-
Immunization Schedule: Mice are typically immunized at least twice, with a primary vaccination at day 0 and a booster vaccination at day 21 or later.[2][7]
-
Route of Administration: The intramuscular (IM) route is frequently used for systemic immunization.[2][7] Intranasal (IN) administration may be used to elicit mucosal immunity.[2]
-
Dosage: A range of doses is often tested to determine the optimal concentration for eliciting a robust immune response.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of antigen-specific antibodies in the serum of immunized mice.
Protocol:
-
Plate Coating: High-binding 96-well plates are coated with the target antigen (e.g., recombinant spike protein) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with BSA and Tween-20) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum samples from immunized mice are added to the wells and incubated.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes mouse IgG or other isotypes is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is proportional to the amount of specific antibody bound.
-
Data Analysis: The optical density is read using a plate reader, and antibody titers are calculated.
Neutralization Assay
This assay measures the ability of antibodies in the serum to inhibit viral entry into host cells.
Protocol (Pseudovirus-based):
-
Cell Seeding: Target cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) are seeded in 96-well plates.
-
Serum-Virus Incubation: Serial dilutions of heat-inactivated mouse serum are incubated with a fixed amount of pseudovirus (e.g., a lentivirus expressing the spike protein and a reporter gene like luciferase).
-
Infection: The serum-virus mixture is added to the cells and incubated.
-
Reporter Gene Assay: After a period of incubation (e.g., 48-72 hours), the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: The percentage of neutralization is calculated relative to control wells with no serum. The dilution of serum that causes a 50% or 80% reduction in reporter gene expression (ID50 or ID80) is determined.
Conclusion
The this compound synthase platform represents a highly effective strategy for the development of subunit vaccines. Experimental data from murine models consistently demonstrate that the presentation of antigens on the LuS nanoparticle scaffold leads to significantly enhanced immunogenicity, particularly in the induction of potent neutralizing antibodies, when compared to soluble recombinant protein antigens. The performance of LuS-based vaccines is comparable to that of other advanced platforms like mRNA vaccines, highlighting their potential for future clinical applications against a range of infectious diseases. The flexibility of the platform, allowing for the fusion of diverse antigens, combined with its strong immunogenic properties, makes it a valuable tool in the arsenal of vaccine development.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. mdpi.com [mdpi.com]
- 3. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of this compound Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mRNA-based VP8* nanoparticle vaccines against rotavirus are highly immunogenic in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DNA Vaccine Encoding this compound Synthase from Brucella abortus Induces Protective Immunity in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccine Development and Adjuvants - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
Lumazine Synthase: A Modern Nanoparticle Carrier for Hapten Immunization Outperforms Traditional Alternatives
A comprehensive evaluation of lumazine synthase as a hapten carrier reveals significant advantages in immunogenicity, stability, and manufacturing efficiency when compared to established carriers like Keyhole Limpet Hemocyanin (KLH) and Cross-Reactive Material 197 (CRM197). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform the selection of the optimal carrier for generating high-titer, high-affinity anti-hapten antibodies.
Haptens, small molecules that are non-immunogenic on their own, require conjugation to a larger carrier protein to elicit a robust immune response. The choice of carrier is critical to the success of antibody production for applications ranging from immunoassays to vaccine development.[1] this compound synthase (LS), a self-assembling protein from Aquifex aeolicus, forms a highly organized, icosahedral nanoparticle scaffold that presents haptens in a dense, repetitive array, mimicking the surface of a virus.[2][3][4][5] This multivalent display has been shown to significantly enhance B-cell activation and lead to potent immune responses.[5][6]
Performance Comparison: this compound Synthase vs. KLH and CRM197
While direct comparative studies of this compound synthase with KLH and CRM197 for hapten conjugation are emerging, extensive data from its use with larger antigens, such as viral proteins, demonstrate its superior potential. These studies consistently show that LS nanoparticles elicit significantly higher antibody titers compared to soluble antigens.[2] Extrapolating from these findings and considering the intrinsic properties of each carrier, a compelling case for this compound synthase emerges.
| Feature | This compound Synthase (LS) | Keyhole Limpet Hemocyanin (KLH) | Cross-Reactive Material 197 (CRM197) |
| Structure & Antigen Presentation | Self-assembling 60-mer nanoparticle (approx. 16 nm diameter)[2][7] | Large, heterogeneous glycoprotein complex (4-8 MDa) | Single recombinant protein (58.4 kDa)[8] |
| Hapten Density & Display | High-density, ordered, and repetitive surface display[5] | High, but potentially heterogeneous and random | Lower, defined number of conjugation sites |
| Immunogenicity | Highly immunogenic due to particulate nature and multivalent display[2][9] | Very high, considered a benchmark immunogen[10] | Highly immunogenic, used in licensed human vaccines |
| Manufacturing & Consistency | Recombinant production ensures high purity and batch-to-batch consistency[7] | Harvested from marine mollusks, leading to potential variability | Recombinant production provides good consistency[8] |
| Stability | Thermostable, advantageous for manufacturing and storage[2][4] | Prone to aggregation and precipitation[10] | Generally stable, but can be altered by conjugation[11] |
| Carrier-Specific Immune Response | Bacterial origin with no human homolog, reducing risk of pre-existing immunity and auto-immune reactions[2] | Can induce a strong antibody response against itself[10] | Non-toxic mutant of diphtheria toxin; pre-existing immunity in the population can influence response[11] |
Supporting Experimental Data
While a head-to-head comparison with haptens is not yet widely published, data from studies using larger antigens on LS nanoparticles highlight its efficacy. For instance, a study on a SARS-CoV-2 vaccine candidate showed that LS nanoparticles displaying the spike protein elicited significantly higher neutralizing antibody titers in mice compared to the soluble spike protein trimer.[2] In another study comparing different nanoparticle platforms for an RSV vaccine, this compound synthase demonstrated significantly enhanced immunogenicity, with IgG antibody titers 2.3-fold higher than the soluble antigen alone.[9]
A study directly comparing different carrier proteins for an oxycodone hapten vaccine found that while KLH and CRM197 were effective, the choice of carrier influenced the nature of the immune response.[10] Although this compound synthase was not included, this underscores the importance of carrier selection. The predictable, high-density presentation of haptens on the LS scaffold is anticipated to translate to more consistent and potent anti-hapten responses.
Experimental Protocols
To validate the efficacy of this compound synthase as a hapten carrier, a series of well-established immunological assays can be employed. Detailed protocols for hapten conjugation, immunization, and antibody characterization are provided below.
Hapten Conjugation to this compound Synthase
This protocol describes a general method for conjugating a hapten containing a carboxylic acid group to the lysine residues of this compound synthase using EDC/NHS chemistry.
Materials:
-
Recombinant this compound Synthase (LS)
-
Hapten with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with MES buffer (pH 6.0).
-
Add a 10-fold molar excess of EDC and NHS to the hapten solution.
-
Incubate for 15-30 minutes at room temperature to activate the hapten.
-
Dissolve the this compound synthase in PBS (pH 7.4).
-
Add the activated hapten solution to the this compound synthase solution at a desired molar ratio (e.g., 20:1 hapten to LS monomer).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS at 4°C with several buffer changes.
-
Determine the protein concentration and hapten conjugation ratio using spectrophotometry or mass spectrometry.
In Vivo Immunization
This protocol outlines a standard immunization procedure in mice to generate an anti-hapten immune response.
Materials:
-
Hapten-LS conjugate
-
Adjuvant (e.g., Alum, Freund's adjuvant)
-
Syringes and needles
-
Mice (e.g., BALB/c)
Procedure:
-
Emulsify the hapten-LS conjugate with an equal volume of adjuvant to a final concentration of 50-100 µg of conjugate per 100 µL injection volume.
-
For the primary immunization, inject each mouse subcutaneously or intraperitoneally with 100 µL of the emulsion.
-
Administer booster immunizations on days 14 and 28 using the same procedure.
-
Collect blood samples via tail vein or retro-orbital bleeding at regular intervals (e.g., day 0, 21, 35) to monitor the antibody response.
-
Isolate serum from the blood samples and store at -20°C or -80°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hapten Antibody Titer Determination
This protocol describes an indirect ELISA to measure the titer of hapten-specific antibodies in the immunized mouse serum.
Materials:
-
Hapten conjugated to a different carrier protein (e.g., BSA) for coating
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the hapten-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add the diluted serum to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Surface Plasmon Resonance (SPR) for Antibody Affinity Measurement
This protocol provides a general workflow for determining the binding kinetics and affinity of the generated anti-hapten antibodies.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Hapten-LS conjugate (for immobilization)
-
Purified anti-hapten antibodies
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Activate the surface of the sensor chip using a mixture of EDC and NHS.
-
Immobilize the hapten-LS conjugate onto the activated sensor surface.
-
Deactivate the remaining active esters with ethanolamine.
-
Inject a series of concentrations of the purified anti-hapten antibody over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between antibody injections using a low pH buffer.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Pathways and Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: T-cell dependent immune response to a hapten-carrier conjugate.
References
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and Mucosal Humoral Immune Responses to this compound Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, but not antibody titer or affinity, of a heroin hapten conjugate vaccine correlates with increasing hapten densities on tetanus toxoid, but not on CRM197 carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Carrier priming with CRM 197 or diphtheria toxoid has a different impact on the immunogenicity of the respective glycoconjugates: biophysical and immunochemical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bacterial Lumazine Synthase: Structure, Function, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Lumazine synthase (LS) is a crucial enzyme that catalyzes the penultimate step in the biosynthesis of riboflavin (vitamin B2). This pathway is essential for most microorganisms and plants but is absent in mammals, making LS an attractive target for the development of novel antimicrobial agents.[1][2] This guide provides a comparative analysis of this compound synthase from different bacterial species, focusing on its structure, enzymatic properties, and susceptibility to inhibitors, supported by experimental data and methodologies.
Role in the Riboflavin Biosynthesis Pathway
This compound synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (AR-P) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) to form 6,7-dimethyl-8-ribitylthis compound, the direct precursor to riboflavin.[2][3] This pathway begins with GTP and involves several enzymatic steps, with LS playing a central role. The genes for riboflavin biosynthesis are often organized in a rib operon, particularly in bacteria like Bacillus subtilis.[4][5]
Structural and Physical Properties: A Comparative Overview
A striking feature of bacterial this compound synthase is the diversity of its quaternary structure, which is built from identical monomeric subunits.[6][7] These assemblies range from pentamers and decamers to complex icosahedral capsids formed by 60 subunits (a dodecamer of pentamers).[3][6] This structural variation does not significantly alter the active site, which is highly conserved across species.[8]
The thermostability of LS varies significantly, with the enzyme from the hyperthermophile Aquifex aeolicus showing exceptional resistance to heat.[2] This stability is attributed to a larger number of ion-pair interactions and an optimized ratio of charged to hydrophobic residues on its accessible surface compared to its mesophilic counterparts.[2][7]
| Property | Aquifex aeolicus | Bacillus subtilis | Mycobacterium tuberculosis | Brucella spp. |
| Quaternary Structure | Icosahedral (60-mer)[2] | Icosahedral (60-mer)[7][8] | Pentameric[1] | Decameric[9] |
| Subunits | 60[2] | 60[8] | 5[1] | 10[9] |
| Approx. Diameter | ~16 nm[10] | ~16 nm | Data not available | Data not available |
| Melting Temp. (Tm) | 119.9°C[2] | Data not available | Data not available | Data not available |
| Key Stability Factor | High number of ion-pairs[2] | Forms stable complex with riboflavin synthase[8] | Data not available | Data not available |
Enzymatic Kinetics
The catalytic efficiency of this compound synthase can be compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate affinity (a lower Km suggests higher affinity). kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme active site per unit of time.
Comprehensive, directly comparable kinetic data across multiple species under identical conditions is limited in the literature. However, data for B. subtilis LS is often used as a reference due to the high structural homology of its active site with other bacterial LS enzymes.[4]
| Parameter | Bacillus subtilis | Aquifex aeolicus | E. coli / M. tuberculosis |
| Km (5-amino-6-ribitylamino-uracil) | 5 µM[4] | Considered similar to B. subtilis[4] | Data not available |
| Km (3,4-dihydroxy-2-butanone 4-P) | 130 µM[4] | Considered similar to B. subtilis[4] | Data not available |
| kcat | Data not available | Data not available | Data not available |
| Catalytic Efficiency (kcat/Km) | Data not available | Data not available | Data not available |
Inhibition of this compound Synthase
The essentiality of the riboflavin pathway makes LS a prime target for novel antibiotics. A variety of inhibitors have been developed and tested, primarily targeting the enzyme from pathogenic bacteria like Mycobacterium tuberculosis and Bacillus anthracis. These inhibitors often mimic the substrates or the transition state of the reaction.
The inhibitory potency is typically measured by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a more potent inhibitor.
| Inhibitor Class | Bacterial Species | Inhibitor Example | Ki / Kd Value |
| Pyrimidinedione Analog | M. tuberculosis | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | 95 µM (Ki)[11] |
| Pyrimidinedione Analog | M. tuberculosis | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | 3.7 µM (Ki)[11] |
| Purinetrione Analogs | M. tuberculosis | Various compounds | Micromolar to Nanomolar range (Kd)[10][12] |
| Pyrimidine Derivatives | B. anthracis | JC33, JC72, TS23 | Micromolar range (Ki)[13] |
Experimental Protocols & Workflow
The characterization of this compound synthase from a new bacterial species typically follows a standardized workflow involving gene cloning, protein expression, purification, and functional assays.
Methodology: Recombinant Expression and Purification
-
Cloning: The gene encoding this compound synthase is amplified from the target bacterium's genomic DNA via Polymerase Chain Reaction (PCR). The amplified product is then cloned into an expression vector, such as pET28a, often incorporating a hexahistidine (His6)-tag for purification.
-
Expression: The resulting plasmid is transformed into a suitable expression host, typically Escherichia coli BL21(DE3).[9][14] Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Purification: Bacterial cells are harvested and lysed. The His-tagged this compound synthase is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), for example, with a Ni-NTA resin. For hyperthermostable LS from species like A. aeolicus, an initial heat treatment step can be used to denature and precipitate most of the host proteins.[2]
-
Verification: The purity and molecular weight of the recombinant protein are confirmed by SDS-PAGE analysis.
Methodology: Enzyme Kinetics Assay
-
Reaction Mixture: The standard assay mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.0), the purified this compound synthase enzyme, and one of the substrates (e.g., 5-amino-6-ribitylamino-uracil).[13]
-
Initiation: The reaction is initiated by adding the second substrate (3,4-dihydroxy-2-butanone 4-phosphate).
-
Detection: The formation of 6,7-dimethyl-8-ribitylthis compound can be monitored continuously by measuring the increase in fluorescence (excitation at ~408 nm, emission at ~490 nm) or by a suitable spectrophotometric method.
-
Data Analysis: Initial reaction velocities are measured at various substrate concentrations. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. kcat is calculated by dividing Vmax by the total enzyme concentration.
This guide provides a foundational comparison of this compound synthase across different bacterial species. The significant structural diversity, coupled with a conserved and essential catalytic function, underscores its potential as a robust target for antibacterial drug discovery. Further research to fill the gaps in comparative kinetic and inhibition data will be crucial for the rational design of broad-spectrum or species-specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neutraceuticals.info [neutraceuticals.info]
- 5. A structure-based model of the reaction catalyzed by this compound synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of Aquifex aeolicus this compound synthase by cryo-electron microscopy to 1.42 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. japer.in [japer.in]
- 10. Discovery of potent antimycobacterial agents targeting this compound synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of a Small Molecule Library with this compound Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of this compound synthase from Mycobacterium tuberculosis as a target for rational drug design: binding mode of a new class of purinetrione inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural study and thermodynamic characterization of inhibitor binding to this compound synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Antigen Binding Affinity to Lumazine Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lumazine synthase (LS), a self-assembling protein that forms a stable, icosahedral nanoparticle, has emerged as a promising platform for antigen presentation in vaccine development.[1][2] The multivalent display of antigens on the LS scaffold can significantly enhance immunogenicity.[1][3] Accurate measurement of the binding affinity between the displayed antigen and its corresponding antibody or receptor is critical for the design and optimization of such nanoparticle-based immunogens.
This guide provides an objective comparison of key biophysical techniques used to quantify the binding affinity of antigens displayed on this compound synthase nanoparticles. We will delve into the principles, experimental protocols, and data outputs of Bio-Layer Interferometry (BLI), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), with Enzyme-Linked Immunosorbent Assay (ELISA) included as a common qualitative and semi-quantitative method.
Data Presentation: A Comparative Overview
The choice of technique for measuring binding affinity depends on the specific information required, such as whether kinetic data (on- and off-rates) or thermodynamic parameters are of primary interest. The following tables summarize the typical quantitative outputs for each method.
Table 1: Comparison of Kinetic and Affinity Parameters
| Technique | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (M) | Throughput | Sample Consumption |
| Bio-Layer Interferometry (BLI) | Yes | Yes | Yes | High | Low |
| Surface Plasmon Resonance (SPR) | Yes | Yes | Yes | Medium | Low |
| Isothermal Titration Calorimetry (ITC) | No | No | Yes | Low | High |
| ELISA | No | No | Semi-quantitative | High | Low |
Table 2: Comparison of Thermodynamic Parameters
| Technique | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Stoichiometry (n) |
| Bio-Layer Interferometry (BLI) | No | No | No |
| Surface Plasmon Resonance (SPR) | Yes (via temperature variation) | Yes (via temperature variation) | No |
| Isothermal Titration Calorimetry (ITC) | Yes | Yes | Yes |
| ELISA | No | No | No |
Bio-Layer Interferometry (BLI)
BLI is an optical, label-free technique that measures biomolecular interactions in real-time by analyzing changes in the interference pattern of white light reflected from a biosensor tip.[1] This method is well-suited for high-throughput screening of antigen-antibody interactions due to its speed and compatibility with crude samples.
Experimental Protocol for BLI
-
Immobilization of this compound Synthase-Antigen:
-
Select a biosensor compatible with the this compound synthase construct (e.g., streptavidin biosensor if the LS is biotinylated, or an anti-tag antibody biosensor if the LS has a purification tag).
-
Immerse the biosensor in a solution containing the this compound synthase-antigen construct to allow for immobilization.
-
Establish a stable baseline by dipping the biosensor in kinetics buffer.
-
-
Association:
-
Dip the biosensor with the immobilized LS-antigen into wells containing varying concentrations of the antibody or receptor of interest.
-
Monitor the shift in the interference pattern in real-time as the antibody binds to the antigen on the LS surface.
-
-
Dissociation:
-
Move the biosensor back into a well containing only kinetics buffer.
-
Monitor the decrease in the interference signal as the antibody dissociates from the LS-antigen complex.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
BLI Experimental Workflow
Caption: Workflow for measuring antigen-lumazine synthase binding affinity using BLI.
Surface Plasmon Resonance (SPR)
SPR is another label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip upon biomolecular binding.[4] SPR is considered a gold standard for detailed kinetic and affinity characterization of biomolecular interactions.[5]
Experimental Protocol for SPR
-
Immobilization of this compound Synthase-Antigen:
-
Activate a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the this compound synthase-antigen construct over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the antibody or receptor over the sensor surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association phase.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model to determine ka, kd, and KD.
-
SPR Experimental Workflow
Caption: Workflow for measuring antigen-lumazine synthase binding affinity using SPR.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a biomolecular interaction.[6] It is the only method that can provide a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[6][7]
Experimental Protocol for ITC
-
Sample Preparation:
-
Prepare the this compound synthase-antigen construct and the antibody or receptor in the same, well-dialyzed buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both binding partners.
-
-
Titration:
-
Load the this compound synthase-antigen solution into the sample cell of the calorimeter.
-
Load the antibody solution into the injection syringe.
-
Perform a series of small, sequential injections of the antibody into the LS-antigen solution.
-
-
Data Acquisition:
-
Measure the heat change after each injection. The magnitude of the heat change will decrease as the LS-antigen becomes saturated with the antibody.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot it against the molar ratio of the antibody to the LS-antigen.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, ΔH, and the stoichiometry (n). The entropy (ΔS) can then be calculated.
-
ITC Experimental Workflow
Caption: Workflow for measuring antigen-lumazine synthase binding affinity using ITC.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For binding affinity, it is primarily a semi-quantitative method but can provide an estimate of the KD.
Experimental Protocol for ELISA
-
Coating:
-
Coat the wells of a 96-well plate with the this compound synthase-antigen construct at a known concentration. Incubate to allow for adsorption to the plastic.
-
-
Blocking:
-
Wash the plate and add a blocking buffer (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of the antibody to the well surface.
-
-
Antibody Incubation:
-
Add serial dilutions of the antibody or receptor to the wells and incubate to allow for binding to the immobilized LS-antigen.
-
-
Detection:
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibody.
-
Wash the plate again.
-
-
Signal Generation and Measurement:
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the antibody concentration.
-
The concentration of antibody that gives half-maximal binding can be used to estimate the apparent KD.
-
Conclusion
The selection of an appropriate technique for measuring the binding affinity of antigens to this compound synthase depends on the specific research question. BLI and SPR are powerful methods for obtaining detailed kinetic information and are suitable for screening and in-depth characterization. ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of binding. ELISA is a high-throughput, cost-effective method for semi-quantitative assessment of binding. For a comprehensive understanding of the antigen-lumazine synthase interaction, a combination of these techniques is often most powerful, with ELISA for initial screening, BLI or SPR for kinetic analysis, and ITC for thermodynamic validation.
References
- 1. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. xantec.com [xantec.com]
- 6. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study and thermodynamic characterization of inhibitor binding to this compound synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Antigen-Lumazine Synthase Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines often hinges on the ability to present antigens to the immune system in a manner that elicits a robust and durable response. One promising strategy is the use of self-assembling protein nanoparticles as scaffolds for the polyvalent display of antigens. Among these, lumazine synthase (LS) has emerged as a highly versatile and potent platform.[1][2][3] This guide provides a comparative overview of the structural analysis of antigen-lumazine synthase (LS) conjugates, offering insights into their design, characterization, and performance relative to other vaccine modalities.
Introduction to this compound Synthase as a Vaccine Platform
This compound synthase is an enzyme involved in riboflavin biosynthesis in bacteria, archaea, fungi, and plants.[2][3] The remarkable feature of LS from many species, such as Aquifex aeolicus and Bacillus subtilis, is its ability to self-assemble into highly symmetric, icosahedral capsids composed of 60 identical subunits (60-mers).[1][2][4] These nanoparticles, typically around 16 nm in diameter, mimic the structure of small viruses, a key feature for enhancing immunogenicity.[1][5] The N- and C-termini of each LS monomer are exposed on the surface of the nanoparticle, providing convenient sites for the genetic fusion of antigens without disrupting the self-assembly process.[2] This results in a dense, ordered, and repetitive array of the antigen on the nanoparticle surface, which is crucial for efficient B-cell receptor cross-linking and activation.[1][3][5]
Structural and Biophysical Characterization of Antigen-LS Conjugates
A thorough structural and biophysical characterization is essential to ensure the integrity, stability, and desired immunogenic properties of antigen-LS conjugates. A combination of high-resolution imaging techniques and biophysical methods is typically employed.
Key Characterization Techniques:
-
Cryo-Electron Microscopy (Cryo-EM): This has become a cornerstone technique for visualizing the three-dimensional structure of antigen-LS nanoparticles.[6][7] Cryo-EM allows for the assessment of particle morphology, the arrangement of the fused antigens on the surface, and the overall integrity of the conjugate.[6][7] Recent advancements have enabled near-atomic resolution structures of LS capsids, providing detailed insights into their assembly.[8]
-
X-ray Crystallography: This technique has been instrumental in determining the high-resolution atomic structure of the LS scaffold itself, revealing the details of subunit interactions and the basis for its stability.[1][4][9] While more challenging for the larger, and often more flexible, antigen-LS conjugates, it provides the foundational understanding of the LS core.
-
Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution and homogeneity of the nanoparticle population in solution.[2] It is a critical quality control step to confirm the proper assembly of the 60-mer structure and to detect any aggregation.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the conjugate, ensuring that both the LS scaffold and the fused antigen have folded correctly.[2]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal stability of the antigen-LS conjugates.[2][10] LS from hyperthermophilic organisms like Aquifex aeolicus exhibits exceptional thermostability, which can be a significant advantage for vaccine formulation and storage.[4][9][10]
Comparative Immunogenicity Data
The polyvalent display of antigens on the LS platform consistently leads to enhanced immunogenicity compared to the corresponding soluble, monomeric antigens.
| Immunogen | Platform | Dose (µg) | Outcome Measure | Result | Fold Increase vs. Monomer | Reference |
| SARS-CoV-2 Spike (S-2P) | This compound Synthase (LuS) Nanoparticle | 0.08 | ID80 Neutralizing Titer | 305 | >7.6 | [11] |
| Soluble SARS-CoV-2 S-2P | Monomeric Trimer | 0.08 | ID80 Neutralizing Titer | <40 | 1 | [11] |
| Rotavirus VP8* (P2-VP8) | This compound Synthase (LS) Nanoparticle | Not specified | Humoral Response | Superior | Not specified | [6] |
| Monomeric Rotavirus P2-VP8 | Monomeric Protein | Not specified | Humoral Response | Lower | 1 | [6] |
| Ricin Toxin B-cell Epitope (PB10) | This compound Synthase (LS) Nanoparticle | Not specified | Anti-ricin Serum IgG | Measurable | Not applicable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines of key experimental protocols.
Expression and Purification of Antigen-LS Conjugates
-
Gene Synthesis and Cloning: The gene encoding the antigen of interest is genetically fused to the N- or C-terminus of the this compound synthase gene, often with an intervening linker sequence. This construct is then cloned into a suitable expression vector (e.g., for mammalian or bacterial expression).
-
Protein Expression: The expression vector is transformed into the chosen host cells (e.g., E. coli or Expi293 mammalian cells). Protein expression is induced under optimized conditions.
-
Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.
-
Purification: For thermostable LS variants (e.g., from A. aeolicus), an initial heat purification step can be very effective.[9] Subsequent purification is typically performed using chromatography techniques such as size-exclusion chromatography (SEC) to isolate the assembled nanoparticles, and affinity chromatography if tags are included.
-
Characterization: The purified protein is characterized by SDS-PAGE for purity and DLS for size and homogeneity.
Cryo-Electron Microscopy Workflow
References
- 1. Second career of a biosynthetic enzyme: this compound synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of this compound Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of Aquifex aeolicus this compound synthase by cryo-electron microscopy to 1.42 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray structure analysis and crystallographic refinement of this compound synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
In Vivo Stability of Lumazine Synthase Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective nanocarriers is a cornerstone of next-generation drug delivery and vaccine design. Among the various platforms, protein-based nanoparticles, particularly those derived from the enzyme lumazine synthase (LS), have garnered significant interest. Their inherent biocompatibility, biodegradability, and capacity for multivalent surface functionalization make them a promising vehicle for therapeutic and immunogenic payloads. However, a critical determinant of their translational potential is their stability and behavior within a complex biological environment. This guide provides a comparative overview of the in vivo stability of this compound synthase nanoparticles, supported by available data and experimental methodologies.
Comparative Analysis of In Vivo Stability
While the thermostability of this compound synthase nanoparticles is well-documented, specific quantitative data on their in vivo stability, such as plasma half-life and biodistribution, remains limited in publicly accessible literature. This scarcity of direct comparative studies with other protein-based nanoparticles necessitates a more generalized comparison based on the characteristics of similar protein cage structures.
Protein nanoparticles, in general, offer advantages in terms of in vivo stability compared to some other delivery systems. Their proteinaceous nature can shield therapeutic cargo from enzymatic degradation and rapid clearance. However, like all nanoparticles, their in vivo fate is influenced by factors such as size, surface charge, and the formation of a protein corona upon introduction into the bloodstream.
To provide a framework for comparison, this guide considers key alternatives to this compound synthase nanoparticles, including ferritin and virus-like particles (VLPs), which are also widely explored for drug delivery and vaccine applications.
| Nanoparticle Platform | Reported In Vivo Characteristics | Key Stability Considerations |
| This compound Synthase (LS) Nanoparticles | High thermostability. Used as a scaffold for vaccine antigens, eliciting potent immune responses in vivo. | Specific in vivo half-life and clearance data are not extensively reported. Stability can be influenced by surface modifications and the nature of the displayed antigen/ligand. |
| Ferritin Nanoparticles | Generally biocompatible and biodegradable. Have been used as carriers for imaging agents and therapeutics. | Subject to uptake by the reticuloendothelial system (RES), which can influence circulation time. Surface modification (e.g., PEGylation) can be employed to enhance stability and circulation. |
| Virus-Like Particles (VLPs) | Often exhibit high stability due to their robust, self-assembled protein structures. Can be engineered to display specific targeting ligands. | Immunogenicity is a key feature but can also lead to rapid clearance upon repeated administration. The complexity of production can be a challenge compared to simpler protein nanoparticles. |
Experimental Protocols for Assessing In Vivo Stability
A comprehensive evaluation of the in vivo stability of this compound synthase nanoparticles requires a suite of well-defined experimental protocols. The following methodologies are fundamental to characterizing the pharmacokinetics and biodistribution of these nanoparticles.
Pharmacokinetics and Blood Half-Life Determination
Objective: To quantify the concentration of this compound synthase nanoparticles in the bloodstream over time following administration, and to calculate key pharmacokinetic parameters such as half-life, clearance rate, and volume of distribution.
Methodology:
-
Radiolabeling/Fluorescent Labeling: Covalently attach a radioactive isotope (e.g., 125I, 111In) or a near-infrared fluorescent dye (e.g., Cy5.5, Cy7) to the surface of the this compound synthase nanoparticles. This allows for sensitive and quantitative detection in biological samples.
-
Animal Model: Typically, mice or rats are used. The labeled nanoparticles are administered intravenously (IV) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) post-injection, small blood samples are collected.
-
Quantification:
-
For radiolabeled nanoparticles, the radioactivity in the blood samples is measured using a gamma counter.
-
For fluorescently labeled nanoparticles, the fluorescence intensity is measured using a fluorometer or by in vivo imaging systems (IVIS).
-
-
Data Analysis: The concentration of nanoparticles in the blood is plotted against time. The data is then fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Biodistribution Studies
Objective: To determine the tissue and organ distribution of this compound synthase nanoparticles after systemic administration.
Methodology:
-
Labeling and Administration: As described above, labeled nanoparticles are administered to the animal model.
-
Tissue Harvesting: At selected time points post-injection, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor if applicable) are harvested.
-
Quantification:
-
For radiolabeled nanoparticles, the radioactivity in each organ is measured and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
For fluorescently labeled nanoparticles, organs can be imaged ex vivo using an IVIS to visualize the distribution of the nanoparticles. For quantification, tissues can be homogenized, and the fluorescence extracted and measured.
-
-
Data Analysis: The %ID/g for each organ is calculated to provide a quantitative measure of the nanoparticle distribution.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vivo stability of this compound synthase nanoparticles.
A Researcher's Guide to Trifluoromethyl-Lumazine Derivatives as 19F NMR Probes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of trifluoromethyl-lumazine derivatives as 19F NMR probes against other common alternatives, supported by experimental data and detailed protocols.
Trifluoromethyl-lumazine derivatives are emerging as powerful tools in the field of biomolecular 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Their unique photophysical properties and the sensitivity of the trifluoromethyl group to the local microenvironment make them attractive probes for studying protein conformation, dynamics, and ligand binding. This guide provides a comprehensive overview of their performance compared to other widely used 19F NMR probes.
Performance Comparison of 19F NMR Probes
The selection of an appropriate 19F NMR probe is critical for the success of any protein study. The ideal probe should exhibit high sensitivity, a large chemical shift dispersion in response to environmental changes, and minimal perturbation to the native protein structure. The following table summarizes key performance metrics for trifluoromethyl-lumazine derivatives and other common 19F NMR probes.
| Probe Name | Structure | Typical Chemical Shift Range (ppm) | Sensitivity to Environment (Δδ ppm) | T1 Relaxation Time (s) | T2 Relaxation Time (ms) | Key Characteristics |
| 6,7-bis(trifluoromethyl)-8-ribityllumazine | Chemical structure of 6,7-bis(trifluoromethyl)-8-ribitylthis compound | ~ -65 to -75 | Large shift upon protein binding (~8 ppm observed)[1] | Not widely reported | Not widely reported | High sensitivity to protein binding, potential for dual fluorescence/NMR studies. |
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | Chemical structure of BTFMA | ~ -60 to -65 | High (significant range in varying polarity)[2][3] | ~1.5 (for related tfmF)[4] | ~90-1000 (for related tfmF, ligand dependent)[4] | Cysteine-reactive, high sensitivity to solvent polarity. |
| 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) | Chemical structure of BTFA | ~ -75 to -80 | Moderate[2][3] | Not widely reported | Not widely reported | Cysteine-reactive, smaller size may reduce steric hindrance. |
| 2,2,2-trifluoroethyl-1-thiol (TFET) | Chemical structure of TFET | ~ -75 to -80 | Lower than BTFMA[2][3] | Not widely reported | Not widely reported | Cysteine-reactive, aliphatic probe. |
| 3-fluoro-L-tyrosine (3-F-Tyr) | Chemical structure of 3-fluoro-L-tyrosine | ~ -110 to -120 | Sensitive to local electrostatic fields[5] | Not widely reported | Not widely reported | Biosynthetically incorporated, reports on the environment of tyrosine residues. |
| 4-(trifluoromethyl)-L-phenylalanine (4-tfm-Phe) | Chemical structure of 4-tfm-Phe | ~ -60 to -65 | Sensitive to van der Waals packing and local electrostatics[5] | ~1.5[4] | ~90-1000 (ligand dependent)[4] | Biosynthetically incorporated, reports on the environment of phenylalanine residues. |
Note: Chemical shift ranges and relaxation times are highly dependent on the specific protein environment, temperature, and magnetic field strength. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with a Cysteine-Reactive Trifluoromethyl-Lumazine Probe
This protocol outlines the steps for labeling a protein with a cysteine-reactive trifluoromethyl-lumazine derivative, assuming the probe has a reactive group such as an iodoacetamide or maleimide.
Materials:
-
Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Cysteine-reactive trifluoromethyl-lumazine probe (e.g., synthesized with an iodoacetamide group).
-
Reducing agent (e.g., dithiothreitol, DTT or tris(2-carboxyethyl)phosphine, TCEP).
-
Dimethyl sulfoxide (DMSO) for dissolving the probe.
-
Size-exclusion chromatography (SEC) column for removing excess probe.
-
NMR buffer (e.g., PBS in 90% H2O/10% D2O).
Procedure:
-
Protein Preparation:
-
If the protein has been stored with a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
Ensure the protein concentration is in the range of 50-100 µM.
-
-
Probe Preparation:
-
Prepare a 10-20 mM stock solution of the cysteine-reactive trifluoromethyl-lumazine probe in anhydrous DMSO.
-
-
Reduction of Cysteine (Optional but Recommended):
-
To ensure the cysteine thiol is in a reduced state, add a 2-5 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed before labeling.
-
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved probe to the protein solution.
-
Gently mix and incubate the reaction in the dark for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or cysteine, to a final concentration of ~50 mM.
-
-
Removal of Excess Probe:
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography (SEC) column (e.g., a Superdex 75 or 200 column) equilibrated with the desired NMR buffer.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the this compound chromophore (around 400 nm).
-
Collect the fractions corresponding to the labeled protein.
-
-
Verification of Labeling:
-
Confirm successful labeling and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS).
-
-
Sample Preparation for NMR:
-
Concentrate the labeled protein to the desired concentration for NMR analysis (typically 50-200 µM).
-
Add D2O to a final concentration of 10% for the NMR lock.
-
Transfer the sample to a high-quality NMR tube.
-
Protocol 2: 1D 19F NMR Data Acquisition and Processing
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe to the 19F frequency.
-
Lock the spectrometer using the D2O in the sample.
-
Shim the magnetic field to achieve good homogeneity.
Acquisition Parameters (for a typical 600 MHz spectrometer):
-
Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., zgig on Bruker systems).
-
Transmitter Frequency (O1P): Centered on the expected chemical shift range of the trifluoromethyl group (e.g., -70 ppm).
-
Spectral Width (SW): Sufficient to cover the expected signals (e.g., 30-50 ppm).
-
Acquisition Time (AQ): Typically 0.5-1.0 seconds.
-
Relaxation Delay (D1): Set to at least 1.5-2 seconds to allow for adequate relaxation. For quantitative measurements, D1 should be at least 5 times the longest T1 of interest.
-
Number of Scans (NS): Varies depending on the protein concentration. Start with 1024 scans and adjust as needed to achieve a good signal-to-noise ratio.
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Apply a line broadening exponential window function (e.g., 10-20 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum manually.
-
Apply a baseline correction.
-
Reference the chemical shifts. An external reference such as trifluoroacetic acid (TFA) can be used.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of trifluoromethyl-lumazine derivatives as 19F NMR probes.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [inis.iaea.org]
- 3. A new high sensitivity 19F probe for labeling cysteine groups of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lumazine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Lumazine, a pteridinedione compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety concerns associated with this compound. According to safety data sheets (SDS), this compound is an ochre powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] The full toxicological properties of this substance have not been completely investigated.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
Spill Management
In the event of a this compound spill, prompt and appropriate action is necessary to prevent contamination and exposure. The area should be cleared, and personnel should ensure they are wearing the correct PPE before addressing the spill. The recommended procedure is to sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, clearly labeled container for disposal.[1]
Quantitative Data for Safe Handling and Disposal
| Parameter | Information | Source |
| Physical State | Ochre powder | [1] |
| Primary Hazards | May cause eye, skin, respiratory, and digestive tract irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | [1] |
| Handling | Use with adequate ventilation. Minimize dust generation and accumulation. | [1] |
| Spill Procedure | Sweep up and place into a suitable container for disposal. Avoid generating dust. | [1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [2] |
| Regulatory Classification | Not listed under RCRA P-Series or U-Series. Waste generators must classify according to 40 CFR Parts 261.3 and consult state/local regulations. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following step-by-step protocol is based on general best practices for chemical waste disposal.
-
Consult Institutional Guidelines: Before proceeding, the first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office.[3] They will provide specific guidance based on local regulations and institutional protocols.
-
Waste Characterization: As the waste generator, you are responsible for determining if the this compound waste is classified as hazardous.[1] This determination should be made in accordance with US EPA guidelines (40 CFR Part 261.3) and any applicable state and local regulations.[1]
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Place solid this compound waste in a dedicated, properly sealed, and clearly labeled waste container. The label should include the chemical name ("this compound" or "2,4(1H,3H)-Pteridinedione"), the quantity, and the date.
-
Aqueous solutions containing this compound should not be disposed of down the drain, as large quantities should not reach groundwater or sewage systems.[2] These should be collected in a separate, labeled container for liquid chemical waste.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area. Ensure the storage area is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the this compound waste. Follow their specific procedures for waste manifest and pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lumazine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lumazine, offering procedural, step-by-step guidance to directly address your operational questions. Our aim is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Protocols
This compound is a pteridine derivative that, while essential for various research applications, requires careful handling to mitigate potential hazards. It is known to cause eye, skin, and respiratory tract irritation. Adherence to the following protocols is crucial for the safe handling of this compound.
1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile gloves | Provides chemical resistance against this compound. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Protects eyes from airborne powder and potential splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] |
2. Engineering Controls:
Whenever possible, handle this compound powder within a certified chemical fume hood to minimize the generation of airborne dust.[3] The fume hood will draw away any airborne particles, providing a critical layer of protection.
3. General Handling Procedures:
-
Avoid Dust Formation: Handle this compound powder gently to avoid creating dust. Use spatulas or other appropriate tools for transferring the powder.
-
Ventilation: Ensure your workspace is well-ventilated.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
1. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
-
Clearly label the container with the chemical name and any relevant hazard warnings.
2. Disposal:
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[5][6][7]
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. Dispose of the rinsate as hazardous waste.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
1. Spill Cleanup Protocol:
In the event of a this compound powder spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust during this process.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Final Cleaning: Clean the area with soap and water.
-
Waste Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's hazardous waste procedures.
The following diagram illustrates the logical workflow for responding to a this compound spill.
References
- 1. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
